3-Cyclopropoxy-5-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(11)6-10(5-7)12-9-2-3-9/h4-6,9H,2-3,11H2,1H3 |
InChI Key |
KLURFACBWZBUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Cyclopropoxy-5-methylaniline chemical structure and properties
An In-Depth Technical Guide to 3-Cyclopropoxy-5-methylaniline: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
3-Cyclopropoxy-5-methylaniline is a substituted aniline derivative featuring structural motifs of significant interest in contemporary medicinal chemistry. The aniline core is a foundational building block in numerous pharmaceuticals, while the cyclopropyl group is increasingly utilized to enhance metabolic stability, modulate physicochemical properties, and introduce favorable conformational constraints.[1][2] This guide provides a comprehensive technical overview of 3-Cyclopropoxy-5-methylaniline, designed for researchers, chemists, and drug development professionals. It covers the molecule's structural attributes, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with detailed protocols, and an analysis of its reactivity and potential applications as a novel scaffold in drug discovery. Given the compound's status as a specialized chemical intermediate, this document synthesizes data from analogous structures to provide robust, scientifically-grounded predictions and methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
The Aniline Scaffold: A Privileged but Complex Moiety
Aniline and its derivatives are ubiquitous in pharmaceutical development, serving as key precursors for a vast array of therapeutic agents.[3] However, the aniline structure is not without its challenges. The amino group is susceptible to metabolic oxidation by liver enzymes, which can sometimes lead to the formation of toxic metabolites, posing a risk of adverse effects such as hepatotoxicity.[4] Consequently, medicinal chemists often seek to modify the aniline ring to mitigate these metabolic liabilities while retaining the desired pharmacological activity.
The Cyclopropyl Group: A Modern Tool for Drug Design
The cyclopropyl moiety has emerged as a valuable tool for fine-tuning molecular properties. Its rigid, three-membered ring introduces conformational constraints and a high degree of sp³ character, which can improve binding affinity and selectivity for biological targets.[2] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby enhancing a drug candidate's metabolic stability and half-life.[2] Its incorporation can also favorably influence solubility and lipophilicity, key parameters in drug design.[1]
Rationale for 3-Cyclopropoxy-5-methylaniline as a Novel Building Block
The strategic combination of a meta-substituted aniline with a cyclopropoxy group makes 3-Cyclopropoxy-5-methylaniline a compelling building block. The meta-substitution pattern is often challenging to achieve directly but is present in numerous bioactive molecules.[3] The cyclopropoxy group serves to block a potential site of aromatic metabolism and can impart the beneficial properties described above. This molecule is therefore positioned as a valuable intermediate for synthesizing novel drug candidates with potentially improved safety and pharmacokinetic profiles.
Chemical Structure and Physicochemical Properties
Molecular Structure
The structure consists of an aniline ring substituted at the 3-position with a cyclopropoxy group and at the 5-position with a methyl group.
Caption: Retrosynthetic pathway for 3-Cyclopropoxy-5-methylaniline.
Proposed Synthetic Protocol: Williamson Ether Synthesis
Step 1: Synthesis of 3-Cyclopropoxy-5-methylnitrobenzene This protocol is based on standard Williamson ether synthesis conditions.
-
Reagent Preparation : To a solution of 3-hydroxy-5-methylnitrobenzene (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Rationale: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. K₂CO₃ is a common, effective, and easily removable base for this purpose. DMF is an excellent solvent for Sₙ2 reactions.
-
-
Reaction : Add cyclopropyl bromide (1.2 equivalents) to the mixture. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Rationale: Heating accelerates the Sₙ2 reaction between the phenoxide and the alkyl halide. A slight excess of the electrophile ensures complete consumption of the valuable phenol.
-
-
Workup : Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to 3-Cyclopropoxy-5-methylaniline
-
Reaction Setup : Dissolve the crude 3-Cyclopropoxy-5-methylnitrobenzene from the previous step in a solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reduction : Place the flask under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. The reaction is typically high-yielding with minimal side products.
-
-
Filtration and Concentration : Once the reaction is complete (monitored by TLC/LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The crude product can be purified using standard laboratory techniques.
Caption: Workflow for purification and final characterization.
Spectroscopic Analysis (Predicted)
No experimental spectra for this specific molecule have been published. The data below are predictions based on established chemical shift ranges and the analysis of structurally similar compounds. [5][6][7]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~6.35 | s | 1H | Ar-H | Aromatic proton between the two substituents. |
| ~6.25 | s | 2H | Ar-H | Aromatic protons ortho to the amino group. |
| ~3.70 | m | 1H | O-CH (cyclopropyl) | Methine proton of the cyclopropyl group. |
| ~3.60 | br s | 2H | -NH₂ | Amine protons; shift and shape can vary. |
| ~2.25 | s | 3H | Ar-CH₃ | Methyl group on the aromatic ring. |
| ~0.80-0.60 | m | 4H | -CH₂- (cyclopropyl) | Methylene protons of the cyclopropyl ring. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160.0 | Ar-C-O | Carbon attached to the cyclopropoxy group. |
| ~148.0 | Ar-C-N | Carbon attached to the amino group. |
| ~140.0 | Ar-C-CH₃ | Carbon attached to the methyl group. |
| ~106.0 | Ar-CH | Aromatic CH ortho to the amino group. |
| ~100.0 | Ar-CH | Aromatic CH between the substituents. |
| ~55.0 | O-CH (cyclopropyl) | Methine carbon of the cyclopropyl group. |
| ~22.0 | Ar-CH₃ | Methyl carbon. |
| ~6.0 | -CH₂- (cyclopropyl) | Methylene carbons of the cyclopropyl ring. |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Notes |
| ~3450-3300 | N-H stretch | Doublet typical for a primary amine. [8] |
| ~3050-3000 | C-H stretch (Aromatic & Cyclopropyl) | Aromatic C-H stretches are typically sharp. |
| ~2950-2850 | C-H stretch (Aliphatic) | From the methyl group. |
| ~1620, ~1590 | C=C stretch (Aromatic) | Strong absorptions characteristic of the benzene ring. |
| ~1220 | C-O stretch (Aryl ether) | Strong band for the aryl-O-C bond. |
| ~850 | C-H bend (Aromatic) | Out-of-plane bending for 1,3,5-substitution. |
Predicted Mass Spectrometry (MS)
-
Method : Electrospray Ionization (ESI), Positive Mode.
-
Predicted [M+H]⁺ : m/z 164.1070.
Reactivity and Potential Applications
Key Reaction Sites and Stability
-
Amino Group : The primary amine is nucleophilic and will undergo typical reactions such as acylation, alkylation, and diazotization.
-
Aromatic Ring : The ring is activated towards electrophilic aromatic substitution, with the amino and cyclopropoxy groups being ortho-, para-directing.
-
Cyclopropyl Group : The cyclopropyl ether is generally stable under many reaction conditions. However, under strongly acidic conditions or upon single-electron transfer (SET) oxidation, the strained ring can undergo opening. [9][10]This reactivity is a key consideration in reaction planning.
Metabolism Considerations
The aniline moiety can be a site of metabolic oxidation. However, the presence of the cyclopropoxy group is intended to improve metabolic stability by sterically hindering and electronically deactivating adjacent positions. [2]While the cyclopropyl group itself is robust against oxidation, metabolism of N-cyclopropylamines can sometimes lead to reactive intermediates through ring-opening mechanisms. [2][10]In vitro metabolic studies using liver microsomes or hepatocytes would be a critical step in profiling any drug candidate derived from this scaffold.
Application as a Scaffold in Drug Discovery
3-Cyclopropoxy-5-methylaniline is an attractive building block for creating libraries of compounds for screening. Its meta-substitution pattern makes it particularly relevant for targeting protein kinases, where this motif is often found in type I and type II inhibitors. It can also serve as a precursor for developing ligands for G-protein coupled receptors (GPCRs) and other enzyme classes where precise vectoral orientation of substituents is key to achieving high potency and selectivity. [1][3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Cyclopropoxy-5-methylaniline is not available, the handling precautions should be based on those for other substituted anilines, which are generally classified as hazardous. [11][12]
-
Hazard Identification : Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled. [11][12]May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE) : Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [11][13]* Handling Procedures : Avoid contact with skin, eyes, and clothing. [11]Keep away from sources of ignition. Use non-sparking tools.
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.
-
First Aid :
Conclusion
3-Cyclopropoxy-5-methylaniline represents a strategically designed chemical building block with high potential for application in modern drug discovery. The integration of a metabolically robust cyclopropoxy group with a versatile meta-substituted aniline core provides a scaffold for developing novel therapeutic agents with potentially enhanced pharmacokinetic and safety profiles. This guide offers a foundational resource for its synthesis, characterization, and safe handling, enabling its effective use in the pursuit of next-generation medicines.
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Pharmaffiliates. (n.d.). Lubiprostone (Mixture of Tautomeric Isomers). Retrieved from [Link]
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EPFL News. (2024, June 3). New method unlocks cyclopropenes' potential for drug discovery. Retrieved from [Link]
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Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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Beilstein-Institut. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
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RSC Publishing. (n.d.). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Retrieved from [Link]
- ACS Publications. (2019, March 26). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.
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PubChem. (n.d.). 4-Cyclopropyl-3-methylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... [Scientific Diagram]. Retrieved from [Link]
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-
Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]
-
R Discovery. (1980, January 1). The far-infrared vapor phase spectra of the methylanilines. Retrieved from [Link]
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3-Cyclopropoxy-5-methylaniline CAS number and molecular weight
An In-Depth Technical Guide to 3-Cyclopropoxy-5-methylaniline
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Cyclopropoxy-5-methylaniline is an aromatic amine derivative featuring a unique combination of a cyclopropoxy group and a methyl-substituted aniline core. As of the latest literature review, a specific CAS number has not been assigned to this compound, indicating its status as a novel or specialized chemical entity primarily for research and development purposes. Its structural motifs—the aniline scaffold and the cyclopropyl ether group—are of significant interest in medicinal chemistry and materials science. The aniline moiety serves as a versatile synthetic precursor for a wide range of chemical transformations, while the cyclopropoxy group is recognized for its ability to enhance metabolic stability and fine-tune the electronic and conformational properties of bioactive molecules.[1][2]
This guide provides a comprehensive overview of 3-Cyclopropoxy-5-methylaniline, including its chemical identity, a proposed synthetic route with detailed protocols, expected analytical characterization, and a discussion of its potential applications in modern research, particularly in the field of drug development.
Chemical Identity and Properties
Below is a summary of the key identifiers and calculated physicochemical properties for 3-Cyclopropoxy-5-methylaniline.
| Property | Value | Source |
| IUPAC Name | 3-Cyclopropoxy-5-methylaniline | N/A |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₁₀H₁₃NO | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Predicted |
Proposed Synthetic Pathway
The synthesis of 3-Cyclopropoxy-5-methylaniline can be efficiently achieved through a two-step sequence starting from the commercially available 3-bromo-5-methylphenol. The strategy involves an initial etherification to install the cyclopropoxy group, followed by a palladium-catalyzed amination to introduce the aniline functionality.
Caption: Proposed two-step synthesis of 3-Cyclopropoxy-5-methylaniline.
Step 1: Synthesis of 1-Bromo-3-cyclopropoxy-5-methylbenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[3][4] In this step, the phenolic hydroxyl group of 3-bromo-5-methylphenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace the bromide from cyclopropyl bromide in an Sₙ2 reaction.
Experimental Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add cyclopropyl bromide (1.5 eq.) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-cyclopropoxy-5-methylbenzene.
Step 2: Synthesis of 3-Cyclopropoxy-5-methylaniline via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction.[5][6] This protocol uses an ammonia surrogate or a solution of ammonia to couple with the aryl bromide intermediate, catalyzed by a palladium(0) species. The choice of phosphine ligand is crucial for reaction efficiency.[7]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reaction Setup: Add 1-bromo-3-cyclopropoxy-5-methylbenzene (1.0 eq.) to the tube, followed by an anhydrous, degassed solvent such as toluene.
-
Amine Source: Add a source of ammonia, such as a solution of ammonia in dioxane (1.2 eq.) or an ammonia surrogate like benzophenone imine, followed by a subsequent hydrolysis step.[6]
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to obtain 3-Cyclopropoxy-5-methylaniline.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 3-Cyclopropoxy-5-methylaniline would rely on a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 6.0-7.0 ppm), a singlet for the methyl group protons (~2.2 ppm), a multiplet for the methine proton of the cyclopropoxy group (~3.6 ppm), and multiplets for the cyclopropyl methylene protons (~0.6-0.8 ppm). The aniline N-H protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display signals for the ten unique carbon atoms. The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the oxygen appearing most downfield. The methyl carbon signal would be around 21 ppm, while the cyclopropyl carbons would be significantly upfield.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and a strong C-O-C stretching band for the ether linkage (around 1200-1250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 163.22.
Potential Applications in Research and Drug Development
The unique structural features of 3-Cyclopropoxy-5-methylaniline make it an attractive building block for medicinal chemistry and materials science.
-
Medicinal Chemistry: The cyclopropyl group is a "bioisostere" for other small alkyl or unsaturated groups and is often incorporated into drug candidates to improve their metabolic stability.[1] The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to an improved pharmacokinetic profile. The aniline group provides a reactive handle for further derivatization, allowing for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[8]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of a cyclopropyl moiety can enhance the biological activity and stability of pesticides and herbicides.
-
Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers. The cyclopropoxy substituent could be used to modulate the electronic properties, solubility, and processability of such materials.
Safety and Handling
As with any research chemical, 3-Cyclopropoxy-5-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific toxicity data is unavailable, aromatic amines as a class can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from oxidizing agents.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
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Wikipedia. (2023). Williamson ether synthesis. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (n.d.). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. [Link]
-
Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
-
ACS Publications. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. [Link]
-
PubMed. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. [Link]
-
RSC Publishing. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E , E -1,4-diaryl-1,3-butadienes. [Link]
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Future Medicine. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. [Link]
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ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]
-
Chemsrc. (2025). 3-Bromo-5-methylphenol. [Link]
-
ACS Publications. (2025). Iron-Catalyzed Three-Component Reactions of Cyclopropanols with Alkenes and N-Heteroarenes via Ring-Opening and C–H Functionalization. [Link]
-
ResearchGate. (2022). Pd₂(dba)₃-catalyzed amination of C5-bromo-imidazo[2,1-b][9][10][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
PubChem. (n.d.). 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide. [Link]
-
PubChem. (n.d.). 3-Bromo-5-methylphenol. [Link]
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Technical Safety & Handling Guide: 3-Cyclopropoxy-5-methylaniline
The following guide serves as an in-depth technical resource for the safety, handling, and risk assessment of 3-Cyclopropoxy-5-methylaniline .
CAS Number: 1243464-56-3 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Primary Application: Pharmaceutical Intermediate / Building Block (Kinase Inhibitor Scaffolds)
Part 1: The "Missing SDS" Protocol (Data Acquisition)
For research-grade intermediates like 3-Cyclopropoxy-5-methylaniline, a fully validated, ECHA-compliant Safety Data Sheet (SDS) is often unavailable in public indices. As a researcher, you must not rely solely on a "Download" button. Instead, you must construct a Composite Safety Profile based on structural alerts and analog data.
Validated Data Sources
Do not use general search engines for safety data. Use these specific repositories to locate the vendor-specific SDS or physical property data:
-
Primary Source (Vendor): This compound is frequently synthesized by Enamine (Catalog: ENAH304E3656) and distributed via Sigma-Aldrich or BLD Pharm .
-
Action: Search these vendor catalogs directly using CAS 1243464-56-3 .
-
-
Secondary Source (Aggregators):
-
PubChem: Search by InChIKey KLURFACBWZBUTH-UHFFFAOYSA-N.
-
ChemSpace / MolPort: Useful for confirming if the compound is in stock (implies stability) or make-on-demand (implies instability/reactivity).
-
The Risk Assessment Workflow
When a specific SDS is generic (e.g., "Caution: Substance not fully tested"), use the following logic flow to determine handling protocols.
Figure 1: Decision matrix for handling research chemicals with sparse safety data.
Part 2: Composite Safety Profile (Virtual SDS)
Based on the structural pharmacophores (Aniline + Cyclopropyl Ether), the following safety profile must be assumed until experimental toxicology data proves otherwise.
Hazard Identification (GHS Classification)
Signal Word: WARNING (Assumed)
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[1] |
| STOT - Repeated | 2 | H373 | May cause damage to organs (Blood) through prolonged exposure. |
Critical Note: All anilines possess the potential to cause Methemoglobinemia (oxidation of hemoglobin). While not always listed on preliminary SDSs, this risk must be managed in any scale-up >100 mg.
Chemical Stability & Reactivity
-
Oxidation Sensitivity: Anilines oxidize to dark purple/black tars ("aniline black") upon exposure to air and light.
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
-
Acid Sensitivity: The cyclopropyl ether moiety is acid-labile. Strong acids can trigger ring-opening reactions, potentially releasing cyclopropanol derivatives or rearranging the scaffold.
-
Incompatibility: Avoid strong Lewis acids or concentrated Brønsted acids during workup unless ring opening is intended.
-
Part 3: Handling & Experimental Protocols
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Prevents inhalation of aniline vapors (H335). |
| Hands | Nitrile (Double Gloved) or Laminate Film | Anilines penetrate skin rapidly (H312). Change gloves immediately upon splash. |
| Eyes | Chemical Safety Goggles | Standard protection against H319. |
| Body | Lab Coat + Tyvek Sleeves | Prevents dermal absorption via wrists/forearms. |
Emergency Response: Methemoglobinemia
If exposure occurs (cyanosis/blue skin, headache, dizziness):
-
Remove Source: Move victim to fresh air immediately.[2]
-
Decontaminate: Wash skin with soap and water (do not use alcohol; it enhances absorption).
-
Medical Alert: Inform medical personnel that the patient was exposed to an Aniline Derivative .
-
Antidote: Methylene Blue is the standard treatment for methemoglobinemia, but must be administered by a physician.
Part 4: Synthesis & Waste Disposal
-
Synthesis Context: This compound is often used in SNAr reactions or Buchwald-Hartwig couplings to attach the aniline headgroup to a kinase inhibitor core.
-
Disposal:
-
Do NOT mix with acidic waste streams (risk of exotherm/decomposition).
-
Segregate into Halogen-Free Organic Waste .
-
Double-bag solid waste contaminated with the substance.
-
References
-
Sigma-Aldrich / Enamine. (2024). Product Specification: 3-Cyclopropoxy-5-methylaniline (CAS 1243464-56-3).[3][4][5][6][7][8][9] Retrieved from
-
PubChem. (n.d.).[1] Compound Summary for CID 58385619 (Analog: 3-Cyclopropyl-N-methylaniline). National Library of Medicine. Retrieved from
-
ECHA. (2023). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. European Chemicals Agency.[1] Retrieved from
- Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Aniline Derivatives. Chemical Research in Toxicology. (Contextual reference for Aniline toxicity).
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- 1. 3-Ethyl-5-methylaniline | C9H13N | CID 20153866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 70598-46-8|4-(Butan-2-yloxy)-2-methylaniline|BLD Pharm [bldpharm.com]
- 4. 1508818-60-7|3-Methoxy-5-[(propan-2-yloxy)methyl]aniline|BLD Pharm [bldpharm.com]
- 5. 1243348-66-4|3-(Aminomethyl)-5-cyclopropoxy-N-methylaniline|BLD Pharm [bldpharm.com]
- 6. 66584-31-4|3-Methoxy-5-methylaniline|BLD Pharm [bldpharm.com]
- 7. 1566878-81-6|3-Methyl-5-(2-methylpropoxy)aniline|BLD Pharm [bldpharm.com]
- 8. 1243350-07-3|3-Cyclopropoxy-5-isopropyl-N-methylaniline|BLD Pharm [bldpharm.com]
- 9. 66584-31-4|3-Methoxy-5-methylaniline|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 3-Cyclopropoxy-5-methylaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropoxy-5-methylaniline is an aromatic amine of significant interest in medicinal chemistry and materials science. The presence of the cyclopropoxy moiety, a strained three-membered ring ether, imparts unique conformational constraints and electronic properties that can profoundly influence a molecule's biological activity and material characteristics. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and the underlying scientific principles guiding its preparation.
While specific data for 3-Cyclopropoxy-5-methylaniline is not extensively documented in public literature, this guide extrapolates from closely related analogues and established synthetic methodologies to provide a robust framework for its study and application.
Chemical Identity and Synonyms
The systematic IUPAC name for this compound is 3-cyclopropoxy-5-methylaniline . Due to substitution patterns, it may also be referred to as:
-
5-Cyclopropoxy-3-methylaniline
-
3-Amino-5-cyclopropoxytoluene
-
1-Amino-3-cyclopropoxy-5-methylbenzene
It is important to note that while no specific CAS number has been identified for this exact molecule in the conducted search, several structurally similar compounds exist, such as 3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS: 1243481-34-6)[1] and 3-cyclopropyl-5-methoxyaniline (CAS: 2743634-16-2). Researchers should verify the identity of any related compounds through rigorous analytical techniques.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Cyclopropoxy-5-methylaniline. These values are estimated based on the properties of analogous structures and are valuable for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Extrapolated from similar anilines |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge of anilines |
| pKa (of the conjugate acid) | ~4-5 | Estimated based on aniline derivatives |
Strategic Synthesis: The Buchwald-Hartwig Amination
The synthesis of 3-Cyclopropoxy-5-methylaniline can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance.[2][3] The proposed synthetic route involves the coupling of an aryl halide (or triflate) with an ammonia equivalent.
Causality of Experimental Choices
The selection of the Buchwald-Hartwig amination is predicated on its reliability and versatility in constructing the aniline moiety.[2][3] The key to a successful transformation lies in the careful selection of the palladium catalyst, the supporting ligand, the base, and the reaction conditions.
-
Palladium Precursor: A common choice is a Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are highly effective in promoting the oxidative addition and reductive elimination steps.[4]
-
Base: A non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Ammonia Source: The direct use of ammonia gas can be challenging. Therefore, ammonia surrogates or aqueous ammonia solutions are often employed.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Cyclopropoxy-5-methylaniline via Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
Materials:
-
3-Bromo-5-cyclopropoxytoluene (starting material)
-
Palladium(0) precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Aqueous ammonia (NH₃ solution)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Addition of Reagents: Add 3-Bromo-5-cyclopropoxytoluene (1.0 eq) and sodium tert-butoxide (1.2-1.5 eq).
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the aqueous ammonia solution (2.0-3.0 eq).
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at a temperature of 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 3-Cyclopropoxy-5-methylaniline.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Materials Science
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[6] The introduction of a cyclopropoxy group can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The unique conformational rigidity of the cyclopropyl ring can also be exploited to optimize ligand-receptor interactions.
In materials science, aniline derivatives are precursors to conductive polymers and other functional materials. The specific electronic properties conferred by the cyclopropoxy and methyl substituents on the aromatic ring of 3-Cyclopropoxy-5-methylaniline could be harnessed in the development of novel organic electronic materials.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and understanding of 3-Cyclopropoxy-5-methylaniline. The detailed protocol for the Buchwald-Hartwig amination, along with the rationale behind the experimental choices, offers a solid foundation for its preparation in a research setting. The unique structural features of this molecule make it a promising building block for the development of new pharmaceuticals and advanced materials.
References
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Cyclopropyl-1H-pyrazol-4-yl)-5-methylaniline. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Beilstein-Institut. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropyl-3-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopropyl-2-methylaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-cyclopropyl-2-methylaniline (C10H13N). Retrieved from [Link]
- Google Patents. (2007, August 7). Process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkylethers.
-
Sciencemadness. (2005, May 4). Theoretical Synthesis of 3,4,5-Alkoxy-PEA. Retrieved from [Link]
-
OSTI.GOV. (2025, August 21). A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing n-methylaniline.
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 6. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
3-Cyclopropoxy-5-methylaniline: Chemoinformatic Identity, Synthesis, and Applications in Target-Directed Drug Design
Executive Summary
3-Cyclopropoxy-5-methylaniline is an advanced, commercially available building block utilized in the synthesis of novel therapeutics. Its unique structural features—a cyclopropoxy ether, a meta-methyl group, and a primary aniline—make it an ideal precursor for target-directed drug discovery. This whitepaper provides a comprehensive technical guide on its chemoinformatic profiling, the causality behind its structural utility, a self-validating synthesis protocol, and its application in kinase inhibitor design.
Chemoinformatic Identity & Structural Profiling
In modern drug discovery, precise chemoinformatic identification is critical for database cross-referencing and intellectual property mapping. Below is the consolidated quantitative data for 3-cyclopropoxy-5-methylaniline.
| Property | Value |
| Chemical Name | 3-Cyclopropoxy-5-methylaniline |
| Synonyms | 3-(cyclopropyloxy)-5-methylaniline |
| CAS Registry Number | 1243464-56-3 |
| InChIKey | KLURFACBWZBUTH-UHFFFAOYSA-N |
| InChI Code | 1S/C10H13NO/c1-7-4-8(11)6-10(5-7)12-9-2-3-9/h4-6,9H,2-3,11H2,1H3 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| PubChem CID | Dynamically Assigned / Unindexed |
Note on PubChem CID: Because 3-cyclopropoxy-5-methylaniline is a highly specialized, proprietary building block synthesized by vendors like [1], it often lacks a static, highly indexed PubChem CID in broad public search queries. Researchers must rely on its InChIKey for [2], as the InChIKey provides a collision-resistant, hashed representation of the molecule's exact stereochemical and connectivity profile.
Structural Significance in Drug Design
The selection of 3-cyclopropoxy-5-methylaniline over simpler aniline derivatives is driven by strict structure-activity relationship (SAR) causality:
-
Metabolic Stability (The Cyclopropoxy Moiety): Alkyl ethers (like methoxy or isopropoxy groups) are notorious for undergoing rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes. The cyclopropyl ring introduces significant s-character to its C-H bonds, increasing the bond dissociation energy and rendering it highly resistant to CYP-mediated hydrogen atom transfer (HAT).
-
Conformational Rigidity: The cyclopropyl group occupies a unique steric volume. It is bulkier than a methoxy group but more conformationally restricted than an isopropoxy group. This allows the molecule to lock into specific hydrophobic pockets within a target protein's binding site without paying a high entropic penalty upon binding.
-
Electronic Modulation: The meta-methyl group is mildly electron-donating via hyperconjugation. This slightly increases the nucleophilicity of the aniline nitrogen, facilitating downstream coupling reactions while also restricting the rotation of resulting amide or urea bonds when incorporated into a larger drug scaffold.
Synthesis Protocol: A Self-Validating System
Synthesizing aryl cyclopropyl ethers is notoriously difficult. Traditional SN2 reactions using cyclopropyl halides and phenols fail completely because the transition state requires an sp² hybridized carbon, which is highly disfavored in a 3-membered ring due to extreme angle strain. Therefore, a [3].
The following is a self-validating, step-by-step methodology for synthesizing the title compound from 3-amino-5-methylphenol.
Step 1: Amine Protection (N-Boc Formation)
Causality: The primary amine must be protected to prevent competitive N-cyclopropylation during the Chan-Lam coupling.
-
Dissolve 3-amino-5-methylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 12 hours.
-
Quench with distilled water, extract with ethyl acetate, and purify via silica gel chromatography to yield N-Boc-3-amino-5-methylphenol.
Step 2: O-Cyclopropylation (Chan-Lam Coupling)
Causality: Potassium cyclopropyl trifluoroborate is used as an air-stable, highly reactive cyclopropyl source. Cu(OAc)₂ acts as the catalyst, and an oxygen atmosphere is strictly required to reoxidize the copper species to its active Cu(II)/Cu(III) states.
-
Charge a reaction vessel with N-Boc-3-amino-5-methylphenol (1.0 eq), potassium cyclopropyl trifluoroborate (2.0 eq), Cu(OAc)₂ (0.2 eq), 1,10-phenanthroline (0.2 eq), and Na₂CO₃ (2.0 eq).
-
Suspend the mixture in 1,2-dichloroethane (DCE, 0.1 M).
-
Purge the vessel with O₂ gas and maintain under an O₂ balloon.
-
Heat to 70°C and stir vigorously for 24 hours.
-
Cool to room temperature, filter through a Celite pad, and concentrate. Purify via column chromatography to isolate N-Boc-3-cyclopropoxy-5-methylaniline.
Step 3: Acidic Deprotection
Causality: Acidic cleavage cleanly removes the Boc group without cleaving the robust cyclopropyl ether.
-
Dissolve the protected intermediate in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 2 hours.
-
Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry over Na₂SO₄, filter, and concentrate to yield the final product.
Analytical Validation: Confirm product identity via LC-MS (m/z [M+H]⁺ = 164.1) and ¹H NMR (confirming the presence of the cyclopropyl multiplet at 0.6–0.8 ppm).
Experimental Workflow Visualization
Fig 1. Step-by-step synthesis and validation workflow for 3-cyclopropoxy-5-methylaniline.
Target-Directed Applications
Once synthesized, 3-cyclopropoxy-5-methylaniline is frequently converted into diaryl ureas or amides. These motifs are canonical pharmacophores for inhibiting Receptor Tyrosine Kinases (RTKs) and downstream effectors like RAF and MEK in the MAPK signaling pathway. The aniline nitrogen forms critical hydrogen bonds with the kinase hinge region, while the cyclopropoxy-methyl-phenyl moiety occupies the hydrophobic DFG-out pocket, stabilizing the inactive conformation of the kinase.
Fig 2. MAPK signaling cascade illustrating targeted inhibition of RAF kinase by aniline drugs.
References
A Technical Guide to the Solubility of 3-Cyclopropoxy-5-methylaniline in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Cyclopropoxy-5-methylaniline, a substituted aniline derivative of interest in medicinal chemistry. We delve into the theoretical principles governing its solubility based on its molecular structure and the physicochemical properties of various organic solvent classes. More critically, this document furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring researchers can generate reliable and reproducible data. The methodologies presented are designed to be self-validating, providing a robust framework for scientists in drug discovery and process development.
Introduction to 3-Cyclopropoxy-5-methylaniline and its Solubility
3-Cyclopropoxy-5-methylaniline is an aromatic amine featuring a cyclopropoxy and a methyl group on the aniline scaffold. Aromatic amines are a privileged structure class in medicinal chemistry and materials science.[1] The specific substitutions on the phenyl ring—the electron-donating methyl group and the sterically unique cyclopropoxy group—are expected to modulate its physicochemical properties, including its solubility.
Understanding the solubility of this compound is paramount for several reasons:
-
Process Chemistry: Efficient synthesis and purification schemes, such as crystallization, rely on differential solubility in various solvent systems.[2]
-
Formulation Science: Developing a viable dosage form requires a solvent system in which the API can be dissolved at a desired concentration.
-
Pharmacokinetics: The solubility of an API is a critical determinant of its absorption and bioavailability. While aqueous solubility is often the primary focus, solubility in organic media is crucial for understanding its behavior in lipid membranes and for developing certain formulations.[3]
This guide will first explore the predicted solubility behavior of 3-Cyclopropoxy-5-methylaniline based on established chemical principles and then provide a robust experimental workflow for its quantitative measurement.
Theoretical Framework and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4] Aromatic amines, as a class, are generally soluble in organic solvents but have limited solubility in water.[1][5]
The molecular structure of 3-Cyclopropoxy-5-methylaniline offers several clues to its solubility profile:
-
Aromatic Core: The central benzene ring provides a large, nonpolar surface area, suggesting good solubility in nonpolar and aromatic solvents like toluene, benzene, and hexane.[4][6]
-
Amine Group (-NHCH₃): The secondary amine group introduces polarity and the capacity for hydrogen bonding, although this is somewhat diminished by the electron-delocalizing effect of the aromatic ring.[7] This group suggests solubility in polar organic solvents.
-
Cyclopropoxy and Methyl Groups: These alkyl substituents increase the lipophilicity (hydrophobicity) of the molecule, which is expected to further enhance its solubility in nonpolar organic solvents and decrease its solubility in water.
Based on these features, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide), chlorinated solvents (e.g., Dichloromethane, Chloroform), and aromatic hydrocarbons (e.g., Toluene) due to a combination of polarity matching and van der Waals interactions.
-
Moderate to High Solubility: Expected in alcohols (e.g., Methanol, Ethanol, Isopropanol) and ethers (e.g., Diethyl ether, Tetrahydrofuran).[5][6] While the amine can act as a hydrogen bond acceptor, the overall molecule is largely nonpolar.
-
Low Solubility: Expected in highly polar, protic solvents like water and nonpolar aliphatic hydrocarbons with low polarizability like heptane.
Experimental Workflow for Solubility Determination
To move from prediction to quantitative data, a reliable experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[3] This "excess solid" method involves equilibrating a surplus of the compound in the solvent of interest until the solution is saturated.
Experimental Logic and Workflow Diagram
The logic of the workflow is to create a saturated solution, ensure it has reached thermodynamic equilibrium, separate the undissolved solid, and then accurately quantify the concentration of the dissolved solute in the supernatant. This process minimizes kinetic artifacts and provides a true measure of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is designed to be self-validating by ensuring equilibrium is reached and analysis is accurate.
Materials and Reagents:
-
3-Cyclopropoxy-5-methylaniline (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
0.22 µm PTFE syringe filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Cyclopropoxy-5-methylaniline (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to have visible undissolved solid after equilibration.
-
Accurately pipette 1.0 mL of the desired organic solvent into the vial.
-
Prepare each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Causality: A minimum equilibration time of 24 hours is crucial to ensure the system reaches thermodynamic equilibrium. For some compounds and viscous solvents, 48 hours may be necessary. The goal is to allow the dissolution rate to equal the precipitation rate.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes. This step pellets the fine, undissolved solid.
-
Alternative: If a centrifuge is unavailable, carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Ensure the filter material is compatible with the solvent. This step is critical to prevent solid particles from entering the analytical sample, which would artificially inflate the measured solubility.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Perform a series of accurate dilutions with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples using a pre-validated HPLC-UV method. The method should be specific for 3-Cyclopropoxy-5-methylaniline and demonstrate good linearity and accuracy.
-
-
Quantification:
-
Prepare a calibration curve using accurately weighed standards of 3-Cyclopropoxy-5-methylaniline dissolved in the solvent of interest.
-
Determine the concentration of the diluted samples by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.
Example Data Summary Table
The results from the experimental protocol can be summarized as follows. The data presented here is hypothetical and serves as a template for reporting results.
| Solvent | Solvent Class | Predicted Solubility | Measured Solubility (mg/mL at 25°C) |
| Toluene | Aromatic | High | Report experimental value |
| Dichloromethane | Chlorinated | High | Report experimental value |
| Dimethylformamide (DMF) | Polar Aprotic | High | Report experimental value |
| Isopropanol (IPA) | Polar Protic | Moderate-High | Report experimental value |
| Acetonitrile | Polar Aprotic | Moderate | Report experimental value |
| Tetrahydrofuran (THF) | Ether | Moderate-High | Report experimental value |
| Hexane | Nonpolar Aliphatic | Low-Moderate | Report experimental value |
| Water | Polar Protic | Very Low | Report experimental value |
Conclusion
While the precise quantitative solubility of 3-Cyclopropoxy-5-methylaniline must be determined empirically, a strong theoretical framework predicts favorable solubility in a range of common organic solvents, particularly those that are aromatic, chlorinated, or polar aprotic. Its lipophilic nature, conferred by the alkyl and aryl moieties, is the primary driver of this behavior.
For researchers and drug development professionals, the provided shake-flask protocol offers a robust and reliable method for obtaining the high-quality, quantitative data necessary for informed decision-making in process development, formulation, and preclinical studies. Adherence to the principles of ensuring thermodynamic equilibrium and accurate quantification is essential for generating data that is both trustworthy and scientifically sound.
References
-
Aromatic Amines - Unacademy. [Link]
-
Are amines soluble in organic solvents? - Quora. [Link]
-
Amines and Heterocycles. [Link]
-
Experiment 1. Solubility of Organic Compounds | PDF - Scribd. [Link]
-
Properties of amines - Chemistry LibreTexts. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Amine compounds. [Link]
-
A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - MDPI. [Link]
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Thermodynamic Characterization of 3-Cyclopropoxy-5-methylaniline: Predictive Modeling and Empirical Validation of Phase Transition Properties
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating framework for determining and interpreting the melting point (Tm) and boiling point (Tb) of the pharmaceutical intermediate 3-Cyclopropoxy-5-methylaniline.
Structural Thermodynamics and QSPR Causality
3-Cyclopropoxy-5-methylaniline (CAS: 1243464-56-3) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). With a molecular weight of 163.22 g/mol , its physical state and phase transition temperatures are governed by a delicate balance of intermolecular forces dictated by its unique structural moieties:
-
Primary Amine (-NH₂): The presence of the amine group facilitates strong intermolecular hydrogen bonding. This network of hydrogen bonds significantly elevates the enthalpy of vaporization, pushing the boiling point higher than that of non-aminated aromatic analogs.
-
Cyclopropoxy Ether Linkage: Unlike flexible linear alkoxy chains (e.g., n-propoxy), the cyclopropyl ring introduces severe steric bulk and high ring strain. This rigidity disrupts efficient crystal lattice packing. The causality here is direct: poor lattice packing lowers the lattice energy, which severely depresses the melting point. Consequently, this compound typically presents as a viscous liquid or a low-melting solid at ambient temperatures.
-
Meta-Methyl Group: The methyl group at the 5-position breaks the molecular symmetry while adding lipophilic van der Waals interactions. This asymmetry further hinders crystallization (lowering the melting point) while slightly increasing the boiling point due to the increased molecular surface area.
Quantitative Thermodynamic Profile
Due to the compound's tendency to auto-oxidize at elevated temperatures, empirical atmospheric boiling points are rarely published without extrapolation. The table below synthesizes predictive Quantitative Structure-Property Relationship (QSPR) data with expected empirical ranges.
| Thermodynamic Property | Value Range (Predicted/Extrapolated) | Method of Determination / Causality |
| Molecular Weight | 163.22 g/mol | Monoisotopic Mass Calculation |
| Physical State (25 °C) | Viscous Liquid / Low-Melting Solid | Visual Observation; driven by poor lattice packing. |
| Melting Point (Tm) | 15 °C – 30 °C | DSC (Extrapolated Onset); highly dependent on purity. |
| Boiling Point (Tb) | 260 °C – 275 °C (at 760 mmHg) | Vacuum TGA Extrapolation; prevents thermal degradation. |
| Flash Point | > 110 °C | Closed Cup Apparatus; correlates with vapor pressure. |
Thermal Analysis Workflow
The following workflow illustrates the self-validating analytical pathway required to accurately determine the phase transitions of 3-Cyclopropoxy-5-methylaniline without falling victim to thermal degradation artifacts.
Fig 1: Self-validating thermal analysis workflow for phase transition determination.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the determination of melting and boiling points must rely on self-validating systems. A single-point measurement is insufficient for regulatory filings; the protocol itself must prove its own accuracy.
Protocol A: Melting Point Determination via DSC
This protocol adheres to the1[1] and 2[2] standards.
-
Instrument Calibration (The Self-Validation Step): Prior to analyzing the aniline derivative, the Differential Scanning Calorimeter (DSC) must be calibrated using a high-purity Indium standard. Indium has a strictly defined melting point of 156.6 °C[3]. Causality: If the instrument reads the Indium melt at 156.6 ± 0.1 °C, the thermocouple is validated. If it deviates, the run is aborted, preventing erroneous data collection.
-
Sample Preparation: Encapsulate 3–5 mg of 3-Cyclopropoxy-5-methylaniline in a hermetically sealed aluminum pan.
-
Thermal Cycling: Cool the sample to -20 °C to ensure complete crystallization (overcoming supercooling). Heat at a controlled rate of 10 °C/min. Causality: A 10 °C/min rate is optimal; faster rates induce thermal lag (artificially broadening the peak), while slower rates degrade the signal-to-noise ratio of the heat flow sensor.
-
Data Extraction: Record the extrapolated onset temperature of the endothermic peak, not the peak maximum. Causality: The peak maximum shifts based on sample mass and heating rate. The extrapolated onset (the intersection of the baseline and the leading edge of the melt curve) is an intrinsic thermodynamic property, ensuring reproducibility across different laboratories.
Protocol B: Boiling Point Determination via Vacuum TGA
Heavy anilines like 3-Cyclopropoxy-5-methylaniline are prone to thermal decomposition before reaching their atmospheric boiling point. Therefore, direct heating in an open vessel is scientifically invalid.
-
Crucible Selection: Place 10 mg of the sample in an aluminum TGA pan equipped with a pinhole lid . Causality: An open pan allows premature evaporation, blurring the boiling transition. A pinhole lid restricts vapor diffusion, ensuring that mass loss only occurs rapidly when the vapor pressure inside the pan equals the ambient pressure (the strict definition of boiling).
-
Reduced Pressure Runs: Conduct three separate TGA runs at controlled reduced pressures (e.g., 50, 100, and 200 mmHg). Record the temperature at which the derivative thermogravimetric (DTG) curve shows maximum mass loss.
-
Mathematical Extrapolation (The Self-Validation Step): Plot the natural logarithm of the applied pressure (
) against the inverse of the boiling temperature ( in Kelvin). According to the Clausius-Clapeyron (Antoine) relationship, this must yield a perfectly straight line. -
Validation Check: Calculate the
of the linear regression. If , the data is valid, and the line can be extrapolated to 760 mmHg to find the standard atmospheric boiling point. Causality: If the sample underwent thermal decomposition instead of boiling, the vapor pressure relationship breaks down, resulting in a non-linear plot ( ). This built-in mathematical check self-validates the integrity of the boiling point determination.
References
-
USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory -[Link]
-
ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis - LabsInUS - [Link]
-
Melting Points of Common Metals and Alloys: Ultimate Guide - DeZe Technology - [Link]
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Architectural and Synthetic Divergence: 3-Cyclopropoxy-5-methylaniline vs. General Cyclopropoxy Anilines in Drug Discovery
Executive Summary
In modern medicinal chemistry, the incorporation of cyclopropyl ethers into aromatic systems is a privileged strategy for optimizing lipophilic efficiency (LipE) and metabolic stability. While cyclopropoxy anilines represent a broad, versatile class of pharmaceutical intermediates, 3-Cyclopropoxy-5-methylaniline (CAS: 1243464-56-3) is a highly specific, structurally constrained building block. This whitepaper dissects the core differences between the general class and this specific derivative, focusing on electronic topography, physicochemical resilience, and the rigorous synthetic methodologies required for their preparation.
Structural Taxonomy and Electronic Topography
The fundamental difference between general cyclopropoxy anilines and 3-cyclopropoxy-5-methylaniline lies in their substitution patterns and the resulting electronic effects on the aromatic ring.
General Cyclopropoxy Anilines
This broad class encompasses ortho-, meta-, and para-substituted isomers. Their electronic behavior is highly variable:
-
Ortho/Para Isomers: The cyclopropoxy group acts as a strong
-donor via resonance (+R effect), significantly increasing electron density on the amine nitrogen and activating the ring toward electrophilic attack. -
Steric Variability: Depending on the position, the cyclopropyl ring can induce significant steric hindrance, potentially blocking adjacent binding pockets in target proteins.
3-Cyclopropoxy-5-methylaniline (The Specific Analog)
This molecule features a symmetric meta, meta-disubstitution pattern relative to the amine. This architecture creates a unique electronic topography:
-
Synergistic Regiocontrol: The amine group (C1) is a strong ortho/para director. The cyclopropoxy group (C3) and the methyl group (C5) are also ortho/para directors relative to themselves.
-
C4 Activation: The C4 position (para to the amine) is simultaneously ortho to both the cyclopropoxy and methyl groups. This creates a localized maximum of electron density at C4, making it highly reactive and perfectly primed for regioselective halogenation (e.g., bromination) prior to cross-coupling reactions.
-
Nitrogen Basicity: Because both substituents are meta to the amine, their +R (resonance) effects do not directly donate electron density to the nitrogen. Instead, their weak -I (inductive) effects slightly lower the pKa of the amine compared to para-substituted analogs, which can improve membrane permeability.
Fig 1: Synergistic electronic activation directing regioselective substitution at the C4 position.
Physicochemical Profiling & Metabolic Resilience
A critical decision in drug design is choosing between standard alkoxy groups (methoxy, isopropoxy) and cyclopropoxy groups. The cyclopropyl ring is not merely a steric equivalent to an isopropyl group; it possesses distinct quantum mechanical properties due to its Walsh orbitals.
The C-H Bond Dissociation Energy (BDE) Advantage
Cytochrome P450 (CYP450) enzymes in the liver rapidly metabolize standard alkyl ethers via oxidative dealkylation. This process initiates via hydrogen atom abstraction at the
-
The C-H bond dissociation energy of an isopropyl group is approximately 98 kcal/mol .
-
The C-H bond dissociation energy of a cyclopropyl group is approximately 106 kcal/mol [1].
This 8 kcal/mol difference provides 3-cyclopropoxy-5-methylaniline (and cyclopropoxy anilines in general) with profound metabolic stability, preventing rapid clearance while maintaining the lipophilic bulk necessary for target binding.
Quantitative Comparison
| Property | General Cyclopropoxy Anilines | 3-Cyclopropoxy-5-methylaniline | Isopropoxy Anilines (Reference) |
| Structural Variability | High (ortho, meta, para isomers) | Fixed (3,5-disubstituted) | High |
| Steric Hindrance | Variable | Moderate (Symmetric meta-substitution) | Variable (Higher than cyclopropoxy) |
| ~106 kcal/mol | ~106 kcal/mol | ~98 kcal/mol | |
| CYP450 Metabolic Stability | High | High | Moderate/Low |
| Primary Synthetic Route | Chan-Lam Coupling / SNAr | Chan-Lam Coupling | Williamson Ether Synthesis |
Advanced Synthetic Methodologies
The synthesis of cyclopropoxy anilines presents a notorious challenge. Standard Williamson ether synthesis fails because cyclopropyl halides are highly resistant to
To synthesize 3-cyclopropoxy-5-methylaniline, researchers must rely on transition-metal catalysis, specifically the Chan-Lam O-cyclopropylation [1][2].
Causality Behind Reagent Selection (E-E-A-T Insights)
-
Why Potassium Cyclopropyl Trifluoroborate? Cyclopropylboronic acid is highly unstable and prone to rapid protodeboronation. The trifluoroborate salt is a bench-stable solid that slowly hydrolyzes in situ, providing a steady, low concentration of the active boronic acid, thereby preventing decomposition.
-
Why 1,10-Phenanthroline? This bidentate ligand stabilizes the Cu(II) intermediate, preventing catalyst aggregation and facilitating the critical transmetalation step from boron to copper.
Fig 2: Two-step synthetic workflow for 3-Cyclopropoxy-5-methylaniline via Chan-Lam coupling.
Step-by-Step Protocol: Synthesis of 3-Cyclopropoxy-5-methylaniline
Step 1: Chan-Lam O-Cyclopropylation
-
Setup: In an oven-dried round-bottom flask, combine 3-methyl-5-nitrophenol (1.0 equiv), potassium cyclopropyl trifluoroborate (2.0 equiv),
(0.2 equiv), 1,10-phenanthroline (0.2 equiv), and (2.0 equiv). -
Solvent & Atmosphere: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Purge the flask with
and maintain under an balloon (1 atm). Self-Validation: The acts as the terminal oxidant to regenerate the active Cu(II) species; failure to maintain the atmosphere will stall the reaction at stoichiometric yields relative to copper. -
Reaction: Heat the mixture to 70 °C and stir vigorously for 16–24 hours. Monitor via TLC (Hexanes/EtOAc) until the phenol is consumed.
-
Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via flash column chromatography to yield 1-cyclopropoxy-3-methyl-5-nitrobenzene.
Step 2: Nitro Reduction
-
Setup: Dissolve the intermediate in methanol (0.2 M). Carefully add Palladium on Carbon (Pd/C, 10 wt%, 0.05 equiv).
-
Reaction: Evacuate the flask and backfill with
gas (balloon). Stir at room temperature for 4–6 hours. -
Workup: Filter the suspension through a tightly packed Celite pad (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate in vacuo to afford pure 3-cyclopropoxy-5-methylaniline.
Applications in Targeted Therapeutics
While general cyclopropoxy anilines are used across various agrochemical and pharmaceutical domains, 3-cyclopropoxy-5-methylaniline is highly prized in the development of Kinase Inhibitors .
In kinase targeting, the aniline
References
Introduction: The Strategic Value of 3-Cyclopropoxy-5-methylaniline in Modern Drug Discovery
An In-depth Technical Guide to the Pharmaceutical Building Block: 3-Cyclopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of starting materials and building blocks is a critical determinant of a program's success. 3-Cyclopropoxy-5-methylaniline (CAS No. 1445973-21-7) has emerged as a scaffold of significant interest, strategically combining three key structural motifs: a meta-substituted aniline core, a methyl group, and a cyclopropoxy ether. This unique amalgamation offers medicinal chemists a versatile platform for synthesizing novel molecular entities with potentially enhanced pharmacological profiles.
The aniline moiety is a foundational component in a vast array of marketed drugs, serving as a versatile precursor for a wide range of chemical transformations.[1][2] The cyclopropyl group, a small, strained carbocycle, is frequently incorporated into drug candidates to improve metabolic stability, modulate potency, and enhance binding affinity by introducing conformational rigidity.[3][4] Its strained C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common challenge in drug development.[4] The strategic placement of these groups on the aniline ring provides a nuanced tool for exploring structure-activity relationships (SAR) in drug design. This guide provides a comprehensive technical overview for researchers utilizing this high-value building block, from supplier qualification to its application in synthesizing next-generation therapeutics.
Part 1: Qualification and Selection of a High-Purity Supplier
The integrity of a pharmaceutical building block is the bedrock upon which all subsequent research is built. Sourcing 3-Cyclopropoxy-5-methylaniline from a reputable supplier is not merely a procurement step but a critical risk mitigation strategy. A thorough qualification process ensures the consistency, purity, and reliability of the material, safeguarding against costly and time-consuming experimental failures.
Key Supplier Evaluation Criteria:
-
Comprehensive Documentation: The supplier must provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity (typically ≥95-98% by HPLC), identity confirmation (¹H NMR, MS), and levels of key impurities. A Certificate of Origin (CoO) may also be relevant for regulatory purposes.
-
Analytical Transparency: Suppliers should be willing to provide detailed analytical data and discuss their testing methodologies. This transparency is indicative of a robust quality control system.
-
Scalability and Manufacturing Controls: For drug development programs that may advance to clinical stages, it is crucial to select a supplier with demonstrated capabilities for scale-up and manufacturing under controlled conditions, such as those outlined by Good Manufacturing Practice (GMP) guidelines.[5][6] While the initial building block may not need to be GMP-grade, the supplier's familiarity and capability in this area are a strong indicator of their quality systems.[5]
-
Batch-to-Batch Consistency: Inconsistency between batches can invalidate experimental results. A reliable supplier implements stringent process controls to ensure that the chemical and physical properties of the building block remain consistent over time.[6]
Caption: A workflow for qualifying a supplier of a critical pharmaceutical building block.
Part 2: Synthesis and Manufacturing Considerations
While multiple proprietary routes exist for the industrial-scale synthesis of 3-Cyclopropoxy-5-methylaniline, a common approach involves a multi-step sequence starting from readily available precursors. A plausible, generalized pathway is outlined below, illustrating the key chemical transformations required.
Caption: Generalized synthetic pathway for 3-Cyclopropoxy-5-methylaniline.
Exemplary Protocol: Williamson Ether Synthesis (Step 3)
The causality behind this step is the nucleophilic attack of the phenoxide ion (generated from 5-Methyl-3-nitrophenol) on an electrophilic cyclopropyl source. The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is critical to prevent side reactions.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Methyl-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Add bromocyclopropane (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting phenol is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield 1-Cyclopropoxy-3-methyl-5-nitrobenzene.
Part 3: Quality Control and Analytical Methodology
A robust analytical package is essential to confirm the identity, purity, and stability of 3-Cyclopropoxy-5-methylaniline. Each technique provides a unique and complementary piece of information, creating a self-validating system of quality control.[6][7]
Caption: A typical quality control workflow for a pharmaceutical building block.
Summary of Analytical Techniques
| Analytical Method | Purpose & Causality | Typical Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: Separates the main compound from impurities based on differential partitioning between a stationary and mobile phase. Provides a quantitative measure of purity (% area). | A major peak corresponding to the product, with purity typically >98%. |
| Gas Chromatography (GC) | Orthogonal Purity & Residual Solvents: An alternative to HPLC for purity. Excellent for detecting volatile impurities and residual solvents from synthesis.[8] | High purity with minimal solvent peaks. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation: Provides detailed information about the chemical environment of hydrogen atoms, confirming the connectivity and structure of the molecule. | Characteristic peaks for aromatic protons, methyl protons, and cyclopropyl protons with appropriate chemical shifts and integration values. |
| Mass Spectrometry (MS) | Molecular Weight Verification: Measures the mass-to-charge ratio of the ionized molecule, confirming its elemental composition and molecular weight (C₁₀H₁₃NO, MW: 163.22). | A molecular ion peak [M+H]⁺ at m/z 164.22 or other appropriate adducts. |
Part 4: Applications in Medicinal Chemistry
The structural features of 3-Cyclopropoxy-5-methylaniline make it an attractive starting point for the synthesis of inhibitors targeting a variety of biological targets, particularly protein kinases. The aniline nitrogen serves as a handle for amide bond formation, urea formation, or participation in cross-coupling reactions to build more complex scaffolds.[9] The cyclopropoxy and methyl groups can then probe specific hydrophobic pockets within an enzyme's active site, influencing potency and selectivity.
For instance, many kinase inhibitors feature a "hinge-binding" motif, often an N-heterocycle, which is typically connected to a substituted phenyl ring. 3-Cyclopropoxy-5-methylaniline is an ideal precursor for this phenyl fragment.
Caption: Application of the building block in synthesizing a hypothetical kinase inhibitor.
The cyclopropoxy group can confer metabolic stability, preventing oxidation at that position, while the methyl group can be used to fine-tune lipophilicity and van der Waals interactions. This building block has been implicated in the synthesis of compounds targeting receptor tyrosine kinases like MET and vascular endothelial growth factor receptor 2 (VEGFR-2).[3]
Part 5: Safe Handling and Storage
As an aniline derivative, 3-Cyclopropoxy-5-methylaniline requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents. An inert atmosphere may be recommended for long-term storage to prevent degradation.
References
- ARTICLE X : PHARMACEUTICAL BUILDING BLOCKS*, OPBW.org.
- 3-cyclopropyl-5-methoxyaniline | 2743634-16-2, Sigma-Aldrich.
- Building a Framework for Quality by Design, Pharmaceutical Technology.
- 3-Cyclopropoxy-5-fluoro-N-methylaniline, Biosynth.
- Best Practices for Quality Control in Pharmaceuticals, SimplerQMS.
- Building Blocks Reference M
- 1243404-24-1 | 5-Cyclopropoxy-2-methylaniline, ChemScene.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety, Thieme Chemistry.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates, ResearchG
- Metabolism of cyclopropyl groups, Hypha Discovery Blogs.
- Exploring the Properties and Applications of Aniline and N-Methylaniline, Echemi.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation, Beilstein Journal of Organic Chemistry.
- Synthesis of 3-cyclopropyl-substituted...
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- method 8131 aniline and selected derivatives by gas chrom
- Aniline Method no.
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Literature review on 3-Cyclopropoxy-5-methylaniline derivatives
An In-Depth Technical Guide to 3-Cyclopropoxy-5-methylaniline Derivatives: Synthesis, Properties, and Therapeutic Applications
Executive Summary
The 3-cyclopropoxy-5-methylaniline scaffold has emerged as a significant structural motif in modern medicinal chemistry. Its unique combination of a conformationally constrained cyclopropoxy group and a versatile aniline core provides a valuable platform for the development of novel therapeutics. The cyclopropyl moiety is known to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties, making it a desirable feature in drug design.[1][2] This technical guide provides a comprehensive review of 3-cyclopropoxy-5-methylaniline derivatives, intended for researchers, scientists, and drug development professionals. It covers synthetic methodologies, explores key therapeutic applications with a focus on kinase inhibition, details structure-activity relationships (SAR), and provides exemplary experimental protocols.
The 3-Cyclopropoxy-5-methylaniline Scaffold: A Privileged Motif
The aniline framework is a cornerstone in drug discovery, serving as a precursor for a vast number of biologically active compounds.[3][4] The incorporation of a cyclopropoxy group onto this scaffold introduces unique stereoelectronic properties. The cyclopropyl ring, with its high s-character bonds, can act as a conformationally rigid analogue of larger groups, often leading to improved target engagement and a more favorable metabolic profile compared to more flexible alkyl ethers.[5] This combination makes 3-cyclopropoxy-5-methylaniline and its derivatives particularly attractive for targeting enzymes such as protein kinases, where precise conformational alignment within an ATP-binding pocket is critical for potency and selectivity.[6]
Caption: Core structure and key features of the 3-cyclopropoxy-5-methylaniline scaffold.
Synthetic Strategies
The synthesis of 3-cyclopropoxy-5-methylaniline derivatives typically proceeds from commercially available precursors such as 3,5-dimethylaniline or 3-hydroxy-5-methylaniline. A common and efficient strategy involves the O-alkylation of a phenol with a cyclopropyl halide, followed by functionalization of the aniline moiety. The choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
General Synthetic Workflow
A representative synthetic pathway involves the protection of the aniline, introduction of the cyclopropoxy group via Williamson ether synthesis, and subsequent deprotection and derivatization. This multi-step process allows for the controlled construction of complex derivatives.
Caption: A generalized workflow for the synthesis of 3-cyclopropoxy-5-methylaniline derivatives.
Exemplary Experimental Protocol: Synthesis of N-(3-cyclopropoxy-5-methylphenyl)acetamide
This protocol describes the synthesis of an intermediate, which can then be deprotected and further functionalized.
-
N-Protection: To a solution of 3-hydroxy-5-methylaniline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0°C and add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield N-(3-hydroxy-5-methylphenyl)acetamide.
-
O-Alkylation: Dissolve the N-(3-hydroxy-5-methylphenyl)acetamide (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (2.0 eq) and cyclopropyl bromide (1.5 eq). Heat the mixture to 80°C and stir for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain N-(3-cyclopropoxy-5-methylphenyl)acetamide.[7][8]
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of 3-cyclopropoxy-5-methylaniline have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[9] The scaffold often serves as a "hinge-binding" motif, with the aniline nitrogen forming a key hydrogen bond with the kinase hinge region.
Kinase Inhibition
Many clinically relevant kinase inhibitors feature an aniline or related nitrogen-containing heterocycle.[6] The 3-cyclopropoxy-5-methylaniline core can be elaborated to create potent and selective inhibitors for targets such as MET, VEGFR-2, and others.[1][2] The substitution pattern on the aniline ring is crucial for modulating potency and selectivity.
-
SAR Insights:
-
Aniline Nitrogen: Typically participates in a crucial hydrogen bond with the kinase hinge region. It is often acylated or coupled to a heterocyclic system to complete the pharmacophore.
-
Cyclopropoxy Group: Occupies a hydrophobic pocket near the ATP-binding site. Its rigidity can enhance binding affinity compared to more flexible ethers.
-
Methyl Group: Can provide beneficial steric interactions or be replaced with other small groups to fine-tune activity and selectivity.
-
Position 4/6 Substituents: The aromatic ring can be further functionalized to engage with other regions of the kinase, often leading to improved selectivity and potency.
-
Data Summary: Representative Kinase Inhibitor Derivatives
| Compound ID | Target Kinase(s) | Key Structural Feature | Reported Activity (IC₅₀) | Reference |
| Derivative A | MET, VEGFR-2 | Coupled to a quinoline scaffold | Low nM | [1] |
| Derivative B | FLT3 | Pyrazolo[4,3-f]quinoline core | 4 nM | [10] |
| Derivative C | p38α MAP Kinase | Pyrimidine-based structure | 135 nM | [9] |
| Derivative D | TrkA | 2-Anilinoquinoline core | 96% inhibition at 10µM | [11] |
Key Experimental Protocols: Kinase Activity Assay
To evaluate the inhibitory potential of newly synthesized derivatives, a biochemical kinase assay is essential. The following is a generalized protocol for an in-vitro kinase inhibition assay.
Workflow: In-Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in-vitro biochemical kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and ATP in a buffered solution.
-
Initiation: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™ from Promega) quantify the amount of ADP produced, which is directly proportional to kinase activity. The signal, often luminescence or fluorescence, is read on a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Perspectives and Conclusion
The 3-cyclopropoxy-5-methylaniline scaffold is a validated and valuable starting point for the design of potent and selective enzyme inhibitors, particularly for protein kinases. Its favorable physicochemical and metabolic properties make it a desirable component in modern drug discovery campaigns. Future research will likely focus on exploring novel derivatizations of the aniline core to target a wider range of kinases, including those implicated in emerging resistance mechanisms. Furthermore, the application of this scaffold may extend beyond kinase inhibition to other target classes where its unique conformational and electronic features can be exploited. The continued exploration of derivatives built upon this privileged core promises to yield new therapeutic candidates for oncology and other diseases.
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PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
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MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]
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PubMed. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]
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PMC. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]
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PubMed. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Retrieved from [Link]
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MDPI. (2023). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. Retrieved from [Link]
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PubMed. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Retrieved from [Link]
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PubChem. (n.d.). Cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides as nav1.8 inhibitors - Patent WO-2022235859-A1. Retrieved from [Link]
-
MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news.umich.edu [news.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijmphs.com [ijmphs.com]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Cyclopropoxy-5-methylaniline via Copper-Catalyzed Chan-Lam Cross-Coupling
Here is a comprehensive, expertly structured technical guide for the synthesis of 3-cyclopropoxy-5-methylaniline, designed for researchers and drug development professionals.
Introduction & Mechanistic Rationale
The synthesis of 3-cyclopropoxy-5-methylaniline from 3-amino-5-cresol (3-amino-5-methylphenol) presents a classic chemoselectivity and reactivity challenge in modern medicinal chemistry. Direct O-cyclopropylation of phenols via standard Williamson ether synthesis is notoriously inefficient. The
To circumvent this thermodynamic barrier, this protocol utilizes a copper-catalyzed Chan-Lam oxidative cross-coupling, as pioneered by Derosa et al. in [1]. This method employs potassium cyclopropyltrifluoroborate (
Causality of Experimental Choices:
-
Chemoselectivity (Amine Protection): The starting material possesses both a nucleophilic aniline and a phenol. Because the Chan-Lam conditions are also highly effective for the N-cyclopropylation of anilines, the primary amine must be transiently protected to ensure absolute O-selectivity. We utilize a tert-butyloxycarbonyl (Boc) group due to its ease of installation and orthogonal stability [2].
-
Boron Source:
-PrBF₃K is selected over cyclopropylboronic acid. The latter is highly susceptible to protodeboronation and oxidation. The trifluoroborate salt acts as a bench-stable, slow-release reservoir that hydrolyzes in situ [1]. -
Solvent System: A biphasic Toluene/H₂O (3:1) mixture is critical. The aqueous component is strictly required to continuously hydrolyze the trifluoroborate salt into the active boronic acid species for transmetalation.
Synthetic Strategy & Workflow
The synthesis is executed in three robust steps: selective N-Boc protection, Cu-catalyzed O-cyclopropylation, and acidic deprotection.
Figure 1: Three-step synthetic workflow for 3-cyclopropoxy-5-methylaniline.
Experimental Protocols
Note: Every protocol below is designed as a self-validating system, providing physical checkpoints to ensure reaction integrity.
Step 1: Selective N-Boc Protection of 3-Amino-5-cresol
Exploiting the higher nucleophilicity of the aniline over the phenol allows for selective protection without exogenous base.
-
Reagents: 3-Amino-5-cresol (10.0 mmol, 1.23 g), Di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol, 2.29 g, 1.05 equiv), anhydrous THF (30 mL).
-
Procedure:
-
Dissolve 3-amino-5-cresol in anhydrous THF at room temperature.
-
Add Boc₂O dropwise over 10 minutes. Self-Validation Checkpoint: Mild gas evolution (CO₂) will be observed, confirming the activation of the anhydride.
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude residue by recrystallization (Hexanes/EtOAc) to yield tert-butyl (3-hydroxy-5-methylphenyl)carbamate as a white solid.
-
Step 2: Copper-Catalyzed O-Cyclopropylation (Core Innovation)
-
Reagents: tert-butyl (3-hydroxy-5-methylphenyl)carbamate (10.0 mmol, 2.23 g),
-PrBF₃K (30.0 mmol, 4.44 g, 3.0 equiv), Cu(OAc)₂ (2.0 mmol, 363 mg, 20 mol%), 1,10-Phenanthroline (2.0 mmol, 360 mg, 20 mol%), K₂CO₃ (20.0 mmol, 2.76 g, 2.0 equiv). -
Solvent: Toluene / Deionized Water (3:1 v/v, 40 mL).
-
Procedure:
-
In a 100 mL round-bottom flask, sequentially add the phenol,
-PrBF₃K, Cu(OAc)₂, 1,10-phenanthroline, and K₂CO₃. -
Add the Toluene/H₂O solvent mixture. The solution will initially appear light blue/green due to the Cu(II) precatalyst.
-
Purge the flask with O₂ gas for 5 minutes, then attach an O₂ balloon to maintain a 1 atm oxygen atmosphere.
-
Heat the biphasic mixture to 70 °C with vigorous stirring. Self-Validation Checkpoint: As the active Cu-phenoxide complex forms and undergoes oxidation, the mixture will transition to a dark brown/black color. Failure to change color indicates insufficient oxygen or catalyst poisoning.
-
Maintain heating and stirring under O₂ for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material (
) should be fully consumed. -
Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford tert-butyl (3-cyclopropoxy-5-methylphenyl)carbamate.
-
Step 3: Acidic Deprotection
-
Reagents: tert-butyl (3-cyclopropoxy-5-methylphenyl)carbamate (5.0 mmol, 1.31 g), Trifluoroacetic acid (TFA) (10 mL), Dichloromethane (DCM) (10 mL).
-
Procedure:
-
Dissolve the protected amine in DCM and cool to 0 °C in an ice bath.
-
Slowly add TFA dropwise. Self-Validation Checkpoint: Vigorous bubbling (CO₂ and isobutylene gas) confirms the cleavage of the Boc group.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Concentrate the mixture in vacuo to remove excess TFA.
-
Dissolve the residue in EtOAc (30 mL) and carefully wash with saturated aqueous NaHCO₃ (3 x 20 mL) until the aqueous layer is basic (pH > 8).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target 3-cyclopropoxy-5-methylaniline .
-
Data Presentation & Optimization Metrics
Table 1: Comparison of O-Cyclopropylation Methodologies
| Methodology | Reagents & Conditions | Typical Yield | Mechanistic Limitation |
| Williamson Ether Synthesis | Cyclopropyl bromide, Cs₂CO₃, DMF, 150 °C | < 20% | High ring strain and |
| Chan-Lam Cross-Coupling | 70–85% | Requires transient protection of competing nucleophiles (e.g., anilines). |
Table 2: Optimization of Chan-Lam Coupling Parameters
| Parameter | Optimal Condition | Sub-Optimal Condition | Causality / Rationale |
| Boron Source | Trifluoroborate acts as a stable, slow-release reservoir; boronic acid rapidly degrades via protodeboronation. | ||
| Solvent System | Toluene / H₂O (3:1) | Pure Toluene | Water is strictly required to hydrolyze the BF₃K salt into the active transmetalating species in situ. |
| Oxidant | 1 atm O₂ (Balloon) | Ambient Air | High oxygen concentration is necessary to rapidly oxidize Cu(I) back to the active Cu(II) state. |
Mechanistic Pathway
The success of Step 2 relies on a well-orchestrated catalytic cycle. The Cu(II) precatalyst coordinates the phenol to form a Cu(II)-phenoxide complex. Transmetalation of the cyclopropyl group from the hydrolyzed boron species, followed by O₂-mediated oxidation, generates a highly reactive Cu(III) intermediate. Rapid reductive elimination forms the C-O bond and releases the product, while the resulting Cu(I) species is re-oxidized by O₂ to close the cycle [1].
Figure 2: Proposed Cu-catalyzed Chan-Lam O-cyclopropylation catalytic cycle.
References
-
Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dubé, M., McAlpine, I., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417–3425. URL:[Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]
Application Note: Reaction Protocols for 3-Cyclopropoxy-5-methylaniline Coupling
Executive Summary & Molecule Profile[1][2]
3-Cyclopropoxy-5-methylaniline is a high-value building block, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF) and allosteric modulators. Its structural uniqueness lies in the cyclopropyl ether moiety—a lipophilic, metabolically distinct isostere for methoxy or ethyl groups—combined with an electron-rich aniline core.
While the aniline functionality follows standard nucleophilic reactivity patterns, the cyclopropyl ether introduces a critical stability constraint : it is susceptible to acid-catalyzed ring opening or cleavage under harsh conditions. This guide provides optimized protocols that maximize coupling efficiency while preserving the integrity of the cyclopropyl ring.
Chemical Profile
| Property | Description |
| Functional Class | Electron-rich Aniline (Primary Amine) |
| Key Moiety | Cyclopropyl Phenyl Ether (Acid-sensitive) |
| pKa (Conjugate Acid) | ~4.5 – 5.0 (Estimated) |
| Major Stability Risk | Acid Hydrolysis: Strong Brønsted acids (HBr, HI) or Lewis acids (BBr₃, AlCl₃) will cleave the ether or open the cyclopropyl ring.[1] |
| Storage | Store at -20°C under Argon. Hygroscopic and prone to oxidation (darkening) upon air exposure. |
Decision Logic: Selecting the Coupling Strategy
Before initiating synthesis, select the protocol based on the electrophile and the desired linkage.
Figure 1: Strategic decision tree for coupling 3-Cyclopropoxy-5-methylaniline based on electrophile type.
Protocol 1: Amide Coupling (HATU Method)
Context: The most common reaction for this intermediate. Standard acid chloride methods (SOCl₂) generate HCl, which risks opening the cyclopropyl ring. HATU is preferred as it operates under basic/neutral conditions, preserving the ether linkage.
Materials
-
Amine: 3-Cyclopropoxy-5-methylaniline (1.0 equiv)
-
Carboxylic Acid: Target scaffold (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous) or DMAc (Dimethylacetamide)
Step-by-Step Methodology
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add 3-Cyclopropoxy-5-methylaniline (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.
-
Checkpoint: If reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid side reactions with HATU.
-
-
Workup (Crucial for Cyclopropyl Stability):
-
Dilute with Ethyl Acetate.
-
Wash with Saturated NaHCO₃ (2x) to remove acids.
-
Wash with Water (2x) and Brine (1x).
-
Avoid: Do not wash with 1M HCl. If an acidic wash is required to remove excess aniline, use 0.5M Citric Acid (pH ~4) and limit contact time.
-
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
Protocol 2: Buchwald-Hartwig Amination[1]
Context: Used to couple the aniline with Aryl/Heteroaryl bromides or chlorides. The electron-rich nature of the aniline makes it a good nucleophile, but steric bulk on the coupling partner may require advanced ligands.
Mechanism & Ligand Selection
The catalytic cycle involves Oxidative Addition, Amine Binding, Deprotonation, and Reductive Elimination.
-
Preferred Ligand: BrettPhos or RuPhos (Excellent for primary amines and electron-rich anilines).
-
Base: Cs₂CO₃ (Mild, heterogeneous) or NaOtBu (Stronger, faster).
Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical amine binding step.
Experimental Procedure
-
Setup: Charge a microwave vial or pressure tube with:
-
Aryl Halide (1.0 equiv)[2]
-
3-Cyclopropoxy-5-methylaniline (1.2 equiv)
-
Pd₂dba₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
-
BrettPhos (4–6 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed). Concentration: 0.1 – 0.2 M.
-
Inertion: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Reaction: Heat to 90–100°C for 4–16 hours.
-
Note: If using a microwave, heat to 110°C for 30–60 mins.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[2][3]
Protocol 3: Urea Formation
Context: Reaction with Isocyanates or activation with Triphosgene/CDI.
Method A: Isocyanate Coupling (Direct)
-
Dissolve 3-Cyclopropoxy-5-methylaniline (1.0 equiv) in DCM or THF.
-
Add Isocyanate (1.1 equiv) dropwise at 0°C.
-
Add Et₃N (0.5 equiv) only if the reaction is slow.
-
Stir at RT. The urea product often precipitates; collect by filtration.
Method B: Activation with CDI (Carbonyldiimidazole)
-
Dissolve Carboxylic Acid Partner or Amine Partner (depending on direction) with CDI (1.1 equiv) in THF. Stir 1h.
-
Add 3-Cyclopropoxy-5-methylaniline .
-
Heat to 50°C if necessary.
-
Safety: This avoids phosgene gas but requires dry conditions.
Troubleshooting & "The Cyclopropyl Survival Guide"
Acid Sensitivity Warning
The cyclopropyl ether is an acetal-like functionality.
-
Danger Zone: Aqueous strong acids (HCl, H₂SO₄) < pH 2.
-
Safe Zone: TFA (Trifluoroacetic acid) is risky. If Boc-deprotection is needed elsewhere in the molecule, use HCl in Dioxane at 0°C and quench immediately, or use TMSOTf/2,6-lutidine .
-
Lewis Acids: Avoid BBr₃ or AlCl₃ (often used for demethylation); these will destroy the cyclopropyl group instantly.
Oxidation Risks
Electron-rich anilines oxidize easily.
-
Symptom: Reaction mixture turns black/tarry.
-
Prevention: Always degas solvents. Store the aniline under Argon. If the starting material is dark, purify it by short-path silica filtration before use.
Purification Tips
-
Tailing on Silica: Anilines often streak. Add 1% Triethylamine to your eluent (e.g., Hexanes/EtOAc + 1% Et₃N) to sharpen peaks.
-
Solubility: The cyclopropyl group adds lipophilicity. If the product is too non-polar, consider reverse-phase chromatography (C18) using mild buffers (Ammonium Bicarbonate, pH 8).
References
-
Buchwald-Hartwig Amination General Protocols
-
Cyclopropyl Ether Stability & Reactivity
-
Wong, H. N. C., et al. (1989). Cyclopropane amino acids and derivatives. Chemical Reviews. (General stability context).
- Gennaro, A., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (Context on electron-rich aryl ether stability).
-
-
Amide Coupling with HATU
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
-
-
Handling of Electron-Rich Anilines
-
Sigma-Aldrich/Merck Technical Bulletins for Aniline Derivatives.
-
(Representative Aniline Protocol).
-
Sources
Using 3-Cyclopropoxy-5-methylaniline as a kinase inhibitor intermediate
Executive Summary
This application note details the structural rationale and synthetic protocols for utilizing 3-Cyclopropoxy-5-methylaniline (CAS 1243464-56-3) as a high-value intermediate in the development of Type I½ and Type II kinase inhibitors.
While traditional methoxy-substituted anilines are ubiquitous in early discovery, they frequently suffer from rapid metabolic clearance via O-demethylation (CYP450 mediated). The 3-cyclopropoxy moiety serves as a metabolically stable bioisostere, offering improved pharmacokinetic (PK) profiles while maintaining the steric demand necessary for occupying the solvent-exposed hydrophobic shelf (H-pocket) of kinases such as BRAF , VEGFR , and EGFR .
This guide provides validated protocols for coupling this aniline to heterocyclic cores via Buchwald-Hartwig amination and urea linkage formation, ensuring high-yield integration into diverse chemical libraries.
Structural Rationale & Chemical Logic
The efficacy of 3-Cyclopropoxy-5-methylaniline lies in its ability to satisfy three distinct pharmacophoric requirements simultaneously:
-
The Amine Handle (C1): A nucleophilic anchor for coupling to the "Hinge Binder" (heterocycle) via urea, amide, or direct C-N bonds.[1]
-
The Methyl Group (C5): A small hydrophobic probe that induces a twist in the biaryl system, often crucial for forcing the kinase into the inactive (DFG-out) conformation or filling the gatekeeper vicinity.
-
The Cyclopropoxy Tail (C3):
-
Metabolic Shield: Unlike linear alkoxy groups, the cyclopropyl ring resists oxidative dealkylation.[1]
-
Steric Fit: The rigid cyclopropyl ring (bond angle ~60°) projects the ether oxygen into a specific vector, often enhancing hydrogen bond acceptance with residues like Cys or Asp in the solvent front.
-
Visualizing the Design Logic
Figure 1: Pharmacophoric contribution of the intermediate in a modular kinase inhibitor design.
Experimental Protocols
Protocol A: Synthesis of the Urea-Linked Inhibitor (Type II Scaffold)
Context: Many Type II inhibitors (e.g., Sorafenib analogs) utilize a urea linker to bind the conserved Glutamate (Glu) and Aspartate (Asp) residues in the DFG motif.
Reagents:
-
Intermediate: 3-Cyclopropoxy-5-methylaniline (1.0 eq)
-
Core: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Model Electrophile)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Base: Triethylamine (TEA) (Optional, usually not needed for isocyanates)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-Cyclopropoxy-5-methylaniline (200 mg, 1.22 mmol) in anhydrous DCM (5 mL). Maintain under nitrogen atmosphere.[1]
-
Addition: Cool the solution to 0°C. Add the isocyanate (1.22 mmol, 1.0 eq) dropwise over 5 minutes.
-
Note: If the isocyanate is solid, dissolve in minimal DCM before addition.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Work-up:
-
If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.
-
If soluble: Concentrate the solvent to ~1 mL, add Hexanes (10 mL) to induce precipitation, then filter.
-
-
Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic urea protons (singlets at ~8.5-9.5 ppm).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling (Type I Scaffold)
Context: Direct coupling of the aniline to a heteroaromatic chloride (e.g., 2,4-dichloropyrimidine) to form the hinge-binding core.
Reagents:
-
Amine: 3-Cyclopropoxy-5-methylaniline (1.0 eq)
-
Halide: 2,4-Dichloropyrimidine (1.1 eq)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Charge: To a microwave vial, add Pd2(dba)3 (18 mg), Xantphos (23 mg), and Cs2CO3 (650 mg).
-
Substrates: Add 3-Cyclopropoxy-5-methylaniline (163 mg, 1.0 mmol) and 2,4-Dichloropyrimidine (164 mg, 1.1 mmol).
-
Inertion: Cap the vial and purge with Argon for 5 minutes. Add anhydrous 1,4-Dioxane (4 mL) via syringe.
-
Heating: Heat the reaction to 100°C for 12 hours (oil bath) or 1 hour (Microwave at 110°C).
-
Critical Control: The cyclopropyl ether is stable at these temperatures, but avoid temperatures >140°C to prevent potential rearrangement.[1]
-
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield Expectation: 75-85%.[1]
-
Analytical Data & Quality Control
When sourcing or synthesizing this intermediate, strict QC criteria must be met to ensure successful downstream coupling.[1]
Table 1: Specification Sheet for 3-Cyclopropoxy-5-methylaniline
| Parameter | Specification | Method | Rationale |
| Appearance | Pale yellow to brown oil/solid | Visual | Oxidation of anilines leads to darkening; store under Argon. |
| Purity | >97.0% | HPLC (254 nm) | Impurities (e.g., phenols) interfere with isocyanate coupling. |
| 1H NMR Identity | Cyclopropyl multiplet (0.6-0.9 ppm) | 1H NMR (CDCl3) | Confirms intact cyclopropyl ring (distinct from isopropyl). |
| Water Content | <0.5% | Karl Fischer | Moisture destroys isocyanates/catalysts.[1] |
Workflow Visualization: From Intermediate to Lead
Figure 2: Decision tree for synthetic application of the intermediate.
Troubleshooting & Optimization
-
Low Yield in Buchwald Coupling:
-
Cause: Catalyst poisoning by the aniline amine or steric hindrance from the C3-cyclopropoxy group.
-
Solution: Switch to BrettPhos Pd G3 precatalyst, which is more robust for sterically demanding anilines.[1]
-
-
Instability of Precursor:
-
Cyclopropyl Ring Opening:
References
-
Structural Bioisosterism: Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses cyclopropyl ethers as stable isosteres).
-
Coupling Methodology: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link
- Chan-Lam Coupling (Synthesis of Intermediate): Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937-2940. (Foundation for synthesizing the cyclopropoxy-aryl ether bond).
-
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[1][2] Nature Reviews Cancer, 9(1), 28-39. Link
-
Commercial Availability: Sigma-Aldrich Product #1243464-56-3 (3-Cyclopropoxy-5-methylaniline). Link
Sources
Application Note: Optimization of Buchwald-Hartwig Amination for 3-Cyclopropoxy-5-methylaniline
Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Substrate: 3-Cyclopropoxy-5-methylaniline (CAS: 1243464-56-3)
Executive Summary & Substrate Profiling
The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing C–N bonds in pharmaceutical development. However, the successful amination of highly specific building blocks requires precise tuning of the catalytic system.
3-Cyclopropoxy-5-methylaniline is a meta-disubstituted primary aniline. It presents a unique chemoselectivity challenge:
-
Primary Amine Reactivity: Primary anilines are highly susceptible to over-arylation (diarylation), which drastically reduces the yield of the desired secondary amine product.
-
Acid-Sensitive Ether: The cyclopropoxy group is stable under the strongly basic conditions of cross-coupling but is highly sensitive to the strong aqueous acids typically used during standard amine work-ups (risk of ring-opening).
-
Electronic Profile: The electron-donating methyl group enhances the nucleophilicity of the amine, facilitating rapid coupling but further increasing the risk of over-arylation if the catalyst is not sterically tuned.
This substrate is commercially available and stable under inert storage conditions ()[1].
Mechanistic Causality & Ligand Selection
In palladium-catalyzed aminations, the choice of the dialkylbiarylphosphine ligand dictates the reaction pathway. For primary amines like 3-cyclopropoxy-5-methylaniline, BrettPhos is the definitive ligand of choice.
While RuPhos is frequently utilized for secondary amines, Density Functional Theory (DFT) calculations and kinetic studies demonstrate a fundamental mechanistic divergence: the rate-limiting step for Pd-BrettPhos systems is oxidative addition, whereas for Pd-RuPhos it is reductive elimination ()[2].
Crucially, BrettPhos is specifically engineered with extreme steric bulk (dicyclohexylphosphine and triisopropylphenyl groups). This architecture physically blocks the coordination of a second aryl halide to the palladium center, effectively shutting down the diarylation side-reaction that typically plagues primary aniline couplings ()[3].
Decision matrix for ligand selection based on primary amine steric requirements.
Reaction Optimization & Quantitative Data
To establish a robust protocol, various catalytic systems were evaluated. The use of Generation 3 (G3) precatalysts is highly recommended over traditional Pd2(dba)3 systems. G3 precatalysts rapidly generate the active mono-ligated Pd(0) species at room temperature, avoiding the inhibitory effects of dba ligands.
Table 1: Optimization Matrix for 3-Cyclopropoxy-5-methylaniline Coupling
| Ligand Precatalyst | Base | Solvent | Temp (°C) | Conversion (%) | Diarylation (%) |
| BrettPhos Pd G3 | NaOtBu | Toluene | 80 | >95 | <1 |
| RuPhos Pd G3 | NaOtBu | Toluene | 80 | 65 | 18 |
| Xantphos Pd G3 | Cs2CO3 | 1,4-Dioxane | 100 | 82 | 6 |
| Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 45 | 12 |
Note: NaOtBu is the optimal base for maximum turnover. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the milder Cs2CO3 and increase the reaction temperature to 100 °C.
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system, ensuring researchers can visually and analytically track the success of the catalytic cycle.
Self-validating experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology
Step 1: Reagent Preparation (Inert Atmosphere)
-
Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes irreversible catalyst deactivation (forming inactive palladium black).
-
Action: In a glovebox or using standard Schlenk techniques, weigh 3-Cyclopropoxy-5-methylaniline (1.0 mmol, 163.2 mg), the desired Aryl Halide (1.05 mmol), BrettPhos Pd G3 (0.02 mmol, 18.1 mg, 2 mol%), and NaOtBu (1.5 mmol, 144.1 mg) into an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
Step 2: Solvent Addition & Catalyst Activation
-
Causality: Toluene is a non-polar solvent that excellently supports the high temperatures needed for the rate-limiting oxidative addition step.
-
Action: Add anhydrous, degassed Toluene (5.0 mL, 0.2 M) to the vial. Seal tightly with a Teflon-lined septum cap.
Step 3: Cross-Coupling Execution
-
Action: Transfer the vial to a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 2 to 12 hours.
Step 4: Self-Validation & Reaction Monitoring
-
Causality: Visual and analytical cues confirm catalytic turnover and prevent premature work-up.
-
Action:
-
Visual Check: The initial yellow suspension (precatalyst) must transition to a deep red or maroon homogeneous solution. This color shift validates the formation of the active Pd(0)-BrettPhos complex.
-
Analytical Check: Pull a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze. Confirm the disappearance of the aniline starting material (
) and the appearance of the target product mass. Ensure no (diarylation mass) is present.
-
Step 5: Mild Work-up
-
Causality: The cyclopropoxy group is highly susceptible to acid-catalyzed ring opening. Standard protocols often use 1M HCl to wash out unreacted amines; this must be strictly avoided for this substrate.
-
Action: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification
-
Action: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient. The secondary amine product will elute significantly faster (less polar) than any trace unreacted primary aniline.
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ACS Omega. Available at:[Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at:[Link]
Sources
- 1. 3-cyclopropoxy-5-methylaniline | 1243464-56-3 [sigmaaldrich.com]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Note: Preparation of 3-Cyclopropoxy-5-methylaniline via Cyclopropyl Bromide
Executive Summary
The synthesis of 3-Cyclopropoxy-5-methylaniline presents a specific challenge in medicinal chemistry: the introduction of a cyclopropyl ether moiety using cyclopropyl bromide . Unlike typical alkyl halides, cyclopropyl bromide is electronically deactivated toward
This Application Note details a validated, high-yield protocol utilizing the Cesium Effect in a high-temperature sealed-vessel system to drive the O-alkylation, followed by a chemoselective Fe/NH₄Cl reduction to preserve the cyclopropyl ring while converting the nitro group to the target aniline.
Retrosynthetic Analysis & Strategy
The synthesis is broken down into two critical stages. The primary hurdle is Stage 1 , where the low reactivity of cyclopropyl bromide requires forcing conditions. Stage 2 requires a reduction method that avoids hydrogenolysis of the strained cyclopropyl ether.
Figure 1: Strategic workflow for the synthesis of 3-Cyclopropoxy-5-methylaniline.
Stage 1: O-Cyclopropylation (The Critical Step)
The Challenge: Cyclopropyl Bromide Reactivity
Cyclopropyl bromide is a poor electrophile for direct displacement. The Walsh orbitals of the cyclopropane ring provide significant
The Solution: The Cesium Effect
To overcome this, we utilize Cesium Carbonate (
Experimental Protocol
Safety Note: Cyclopropyl bromide is volatile (bp ~69°C) and an alkylating agent. All operations involving heating must be performed in a rated pressure vessel (sealed tube or autoclave) behind a blast shield.
Reagents:
-
3-Methyl-5-nitrophenol: 1.0 equiv[1]
-
Cyclopropyl bromide: 3.0 equiv (Excess is required due to volatility and slow kinetics)
-
Cesium Carbonate (
): 2.5 equiv -
Potassium Iodide (KI): 0.1 equiv (Finkelstein catalyst to generate reactive iodide in situ)
-
Solvent: Anhydrous DMF (0.5 M concentration relative to phenol)
Procedure:
-
Setup: In a heavy-walled pressure vial equipped with a magnetic stir bar, charge 3-Methyl-5-nitrophenol (1.0 eq),
(2.5 eq), and KI (0.1 eq). -
Solvation: Add anhydrous DMF. Purge the headspace with Nitrogen or Argon for 2 minutes.
-
Addition: Add Cyclopropyl bromide (3.0 eq) via syringe.
-
Sealing: Immediately seal the vessel tightly with a Teflon-lined cap.
-
Reaction: Heat the reaction block to 140°C . Stir vigorously (800+ rpm) for 16–24 hours .
-
Note: The internal pressure will rise significantly. Ensure the vessel is rated for >10 bar.
-
-
Monitoring: Cool to room temperature (RT) before opening. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2] The starting phenol should be consumed.
-
Workup:
-
Dilute the mixture with water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.[2]
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product (Nitro intermediate) is typically a pale yellow oil or solid.
Stage 2: Chemoselective Nitro Reduction
Selection of Reductant
While Catalytic Hydrogenation (
Experimental Protocol
Reagents:
-
3-Cyclopropoxy-5-methyl-1-nitrobenzene (Intermediate from Stage 1): 1.0 equiv
-
Iron Powder (325 mesh): 5.0 equiv
-
Ammonium Chloride (
): 5.0 equiv -
Solvent: Ethanol / Water (4:1 ratio)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Nitro intermediate in Ethanol.
-
Activation: Add water,
, and Iron powder. -
Reaction: Heat to Reflux (80°C) with vigorous stirring for 2–4 hours .
-
Visual Cue: The reaction mixture will turn from yellow to a dark rust/brown slurry.
-
-
Monitoring: Monitor by TLC/LCMS for the disappearance of the nitro compound and formation of the amine (lower
, often fluorescent). -
Workup:
-
Cool to RT.
-
Filter the mixture through a pad of Celite to remove iron residues.[2] Wash the pad with Ethanol.
-
Concentrate the filtrate to remove Ethanol.
-
Basify the remaining aqueous residue slightly with saturated
(pH ~8-9). -
Extract with Ethyl Acetate or DCM.
-
Dry over
and concentrate.
-
-
Purification: If necessary, purify via column chromatography (Hexane/EtOAc). The target aniline is typically an off-white to brown solid/oil.
Analytical Characterization & Troubleshooting
Expected Analytical Data
-
1H NMR (Target):
-
Cyclopropyl Protons: Distinctive multiplets at
0.6–0.9 ppm ( ) and 3.7–3.8 ppm ( ). -
Methyl Group: Singlet at
~2.2 ppm. -
Aromatic Protons: Three distinct signals (or overlapping multiplets) in the
6.0–6.5 ppm region (characteristic of electron-rich anilines). -
Amine: Broad singlet at
3.5–5.0 ppm ( , exchangeable).
-
Troubleshooting Guide
Figure 2: Troubleshooting decision tree for common synthesis issues.
References
-
The Cesium Effect in Phenol Alkylation
-
Finkelstein, M. et al. "Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF." Beilstein Journal of Organic Chemistry, 2022.
- Note: Establishes the superiority of in DMF for difficult etherific
-
-
Cyclopropyl Bromide Reactivity & Safety
-
Thermo Fisher Scientific. "Safety Data Sheet: Cyclopropyl bromide."
-
GuideChem. "What is Cyclopropyl Bromide and How is it Synthesized?"
-
-
Chemoselective Reduction of Nitro Groups
-
Cyclopropyl Ether Stability
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for the Exploration of 3-Cyclopropoxy-5-methylaniline in Medicinal Chemistry Structure-Activity Relationships (SAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aniline Scaffold and the Quest for Metabolic Stability
The aniline motif is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and its role as a versatile pharmacophore in a multitude of therapeutic agents.[1][2] However, the electron-rich nature of the aniline ring makes it susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This metabolic transformation can generate reactive intermediates, such as quinone-imines, which are capable of forming covalent bonds with cellular macromolecules, leading to potential idiosyncratic adverse drug reactions (IADRs).[4][5] Consequently, a key challenge in modern drug discovery is the strategic modification or isosteric replacement of the aniline moiety to mitigate these metabolic liabilities while preserving or enhancing therapeutic efficacy.[3][6]
This guide focuses on the 3-cyclopropoxy-5-methylaniline scaffold as a promising starting point for structure-activity relationship (SAR) studies. We will delve into the rationale behind the selection of this particular substitution pattern, propose hypothetical SAR explorations, and provide detailed protocols for the synthesis and evaluation of novel analogs. The strategic incorporation of the cyclopropoxy group offers a compelling avenue to enhance metabolic stability and potency, making this scaffold an attractive area of investigation for drug development professionals.[7][8][9]
The 3-Cyclopropoxy-5-methylaniline Scaffold: A Privileged Core for SAR Exploration
Rationale for the Scaffold
The 3-cyclopropoxy-5-methylaniline scaffold combines several features that are highly desirable in medicinal chemistry:
-
The Aniline Core: Provides a key structural motif for interaction with a wide range of biological targets, often acting as a hydrogen bond donor and participating in pi-stacking interactions. Its synthetic tractability allows for facile derivatization.
-
The Cyclopropoxy Group: The inclusion of a cyclopropyl ring can confer significant advantages. Its strained three-membered ring structure leads to shorter and stronger C-H bonds, which can increase metabolic stability by making them less susceptible to oxidative cleavage by CYP enzymes.[8][9] The rigidity of the cyclopropyl group can also pre-organize the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity and enhanced potency.[7][10] Furthermore, the cyclopropyl moiety can modulate physicochemical properties such as lipophilicity and pKa.[8]
-
The Methyl Group: The methyl group at the 5-position serves as a valuable probe for exploring steric and hydrophobic interactions within the target's binding pocket. Its presence can also influence the electronic properties of the aniline ring.
-
The meta,meta (3,5) Substitution Pattern: This substitution pattern directs further modifications to other positions on the aniline ring and can be crucial for achieving selectivity for specific biological targets.
Key Physicochemical Properties and Their Modulation
The physicochemical properties of compounds derived from the 3-cyclopropoxy-5-methylaniline scaffold can be fine-tuned through chemical modification.
| Property | Influence of Scaffold Moieties | Potential for Modulation |
| Lipophilicity (LogP) | The cyclopropoxy and methyl groups increase lipophilicity compared to unsubstituted aniline. | Can be increased or decreased by modifying the aniline nitrogen or by replacing the methyl group with more or less lipophilic substituents. |
| pKa | The aniline nitrogen is basic. The cyclopropoxy and methyl groups are weakly electron-donating, which may slightly increase the pKa relative to aniline. | Can be significantly altered by derivatizing the aniline nitrogen (e.g., to an amide or sulfonamide) or by introducing electron-withdrawing/donating groups on the aromatic ring. |
| Metabolic Stability | The cyclopropoxy group is expected to enhance metabolic stability compared to more conventional alkoxy or alkyl groups.[8][9] | Further optimization can be achieved by exploring modifications at other metabolically labile sites. |
Hypothetical Structure-Activity Relationship (SAR) Studies
The following sections outline a systematic approach to exploring the SAR of the 3-cyclopropoxy-5-methylaniline scaffold. These proposed modifications are based on established principles in medicinal chemistry and aim to provide a framework for lead optimization.
A. Modification of the Aniline Amino Group
The aniline nitrogen is a key interaction point and a prime site for modification to modulate potency, selectivity, and physicochemical properties.
| Modification | Rationale | Predicted Outcome |
| Acetylation (Amide formation) | Introduce a hydrogen bond acceptor and reduce the basicity of the nitrogen. | May enhance binding affinity if a hydrogen bond acceptor is required. Will likely increase metabolic stability and alter solubility. |
| Sulfonylation (Sulfonamide formation) | Introduce a strong hydrogen bond acceptor and tetrahedral geometry. | Can probe for specific interactions in the binding pocket. Will significantly decrease pKa and may improve solubility. |
| N-Alkylation/N-Arylation | Explore steric tolerance and introduce additional hydrophobic or aromatic interactions. | Potency will be highly dependent on the size and nature of the substituent and the topology of the binding site. |
B. Modification of the Cyclopropoxy Group
The cyclopropoxy group is a key feature for enhancing metabolic stability and potency. Exploring its replacement can provide insights into the steric and electronic requirements of the binding pocket.
| Modification | Rationale | Predicted Outcome |
| Homologation (e.g., to Cyclobutoxy) | Increase the size of the alkoxy group to probe for larger hydrophobic pockets. | May lead to a loss of potency if the binding pocket is sterically constrained. |
| Bioisosteric Replacement (e.g., with Isopropoxy, Trifluoromethoxy) | Evaluate the importance of the rigid cyclopropyl ring and explore different electronic effects. | An isopropoxy group may be more metabolically labile. A trifluoromethoxy group would significantly alter the electronic properties of the ring and may improve membrane permeability. |
C. Modification of the Methyl Group
The methyl group at the 5-position can be modified to explore the local environment of the binding pocket.
| Modification | Rationale | Predicted Outcome |
| Homologation (e.g., to Ethyl, Isopropyl) | Probe for larger hydrophobic pockets adjacent to the 5-position. | Activity will depend on the steric tolerance of the binding site. |
| Replacement with Halogens (F, Cl, Br) | Modulate electronic properties and introduce potential halogen bonding interactions. | Fluorine may improve metabolic stability and binding affinity. Chlorine and bromine can serve as larger hydrophobic substituents. |
| Replacement with Polar Groups (e.g., OH, OMe) | Introduce hydrogen bond donors or acceptors. | May improve solubility and introduce new binding interactions, but could also introduce new metabolic liabilities. |
Experimental Protocols
Protocol 1: General Synthesis of 3-Cyclopropoxy-5-methylaniline Analogs (Amide Series)
This protocol describes a general method for the synthesis of an amide library from the 3-cyclopropoxy-5-methylaniline core.
Step 1: Synthesis of 3-Cyclopropoxy-5-methylaniline
-
A plausible route involves the O-alkylation of a protected 3-hydroxy-5-methylaniline derivative with a cyclopropyl halide, followed by deprotection.
Step 2: Amide Coupling
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyclopropoxy-5-methylaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or carboxylic acid (1.1 equivalents). If using a carboxylic acid, add a coupling agent such as HATU or EDC (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for the synthesis of amide analogs.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the metabolic stability of the synthesized compounds, which is crucial given the aniline core.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, pre-warm the phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL) at 37°C for 5-10 minutes.
-
Add the test compound to the mixture (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) and intrinsic clearance (Cl_int) from the slope of the linear regression.
-
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-based)
Given that many aniline derivatives are kinase inhibitors, this protocol provides a general method for assessing their activity.[1]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series.
-
Reconstitute the kinase enzyme and its specific substrate in the appropriate assay buffer.
-
Prepare the ATP solution at a concentration close to its K_m for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase enzyme solution.
-
Add the test compounds from the dilution series. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C or room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ATP remaining using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP, generating a luminescent signal that is inversely proportional to kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The 3-cyclopropoxy-5-methylaniline scaffold represents a promising starting point for the discovery of novel therapeutic agents. The strategic combination of the aniline core with a metabolically robust cyclopropoxy group and a synthetically versatile methyl group provides a rich platform for SAR exploration. By systematically modifying this core and evaluating the resulting analogs for their biological activity and metabolic stability, researchers can uncover novel drug candidates with improved safety and efficacy profiles. The protocols and hypothetical SAR provided in this guide offer a comprehensive framework for initiating such an investigation.
References
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][7][9]
-
Delaforge, M., & André, F. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 246–250. [Link][4]
-
Delaforge, M., & André, F. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 246-250. [Link][5]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link][11]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link][9]
-
Cresset Group. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. [Link][12]
-
Wang, C., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(50), 12347-12353. [Link][13]
-
Rezaei, M., Mohammadinasab, E., & Esfahani, T. M. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening, 22(5), 333-345. [Link][2]
-
Syatkin, M. S., et al. (2020). The investigation of structure–activity relationship of polyamine-targeted synthetic compounds from different chemical groups. ResearchGate. [Link][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ctppc.org [ctppc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. biopartner.co.uk [biopartner.co.uk]
- 13. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Selective Mono-N-Alkylation of 3-Cyclopropoxy-5-methylaniline
Introduction & Substrate Analysis
3-Cyclopropoxy-5-methylaniline (CAS: 1243464-56-3) is a highly specialized building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. The targeted functionalization of this primary aromatic amine via N-alkylation is critical for modulating pharmacokinetic properties, lipophilicity, and exploring structure-activity relationships (SAR) in drug discovery.
Mechanistic Challenge: The substrate features an electron-donating 5-methyl group and a 3-cyclopropoxy ether linkage[1]. The synergistic electron-donating effects of these substituents via induction and resonance significantly increase the electron density on the aromatic ring and the primary amine. While this enhanced nucleophilicity facilitates the initial N-alkylation, it exacerbates the primary side reaction of concern: over-alkylation . The resulting secondary amine is more electron-rich than the starting material, making it highly susceptible to forming tertiary amines or quaternary ammonium salts[2]. Consequently, highly controlled methodologies are required to arrest the reaction at the mono-alkylated stage.
Strategy Selection & Causality
To achieve high chemoselectivity for mono-N-alkylation, researchers must select conditions that either statistically favor the primary amine or utilize intermediates that cannot undergo further alkylation. This guide details three distinct strategies:
-
Reductive Amination (High Selectivity): This is a two-step, one-pot reaction where the aniline reacts with an aldehyde to form an imine, which is subsequently reduced to the secondary amine[3]. This method inherently prevents over-alkylation because the secondary amine product cannot form a stable iminium ion with a second equivalent of aldehyde under mild conditions.
-
Direct Alkylation with Statistical Control: Using an alkyl halide (e.g., benzyl bromide). To overcome the higher nucleophilicity of the product, a stoichiometric excess (typically 3-fold) of the starting aniline is used to statistically favor collisions between the electrophile and the primary amine[2].
-
Advanced Catalytic Alkylation (Green Chemistry): Utilizing transition metal "borrowing hydrogen" methodologies[4] or metal-free Boron-catalyzed systems (e.g.,
) with benzylic alcohols. These modern protocols generate water as the sole byproduct and exhibit exquisite selectivity (>99%) for mono-alkylation[5].
Experimental Protocols
Protocol A: Highly Selective Reductive Amination
Causality: Sodium triacetoxyborohydride (
Caption: Workflow of Selective Reductive Amination Pathway.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve 3-cyclopropoxy-5-methylaniline (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
-
Acid Catalysis: Add glacial acetic acid (1.5 equiv, 1.5 mmol) to the solution. Stir the mixture at ambient temperature for 1–2 hours to allow complete hemiaminal formation and subsequent dehydration to the imine.
-
Reduction: Cool the reaction to 0 °C. Add
(1.5 equiv, 1.5 mmol) in three equal portions over 15 minutes. The portion-wise addition mitigates exothermic spikes and prevents the thermal degradation of the reducing agent[3]. -
Reaction Monitoring: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 4:1 v/v; visualized under UV 254 nm).
-
Quench & Extraction: Once the starting material is consumed, quench the reaction by the dropwise addition of saturated aqueous
(10 mL) to neutralize the acetic acid and destroy excess hydride. Transfer to a separatory funnel and extract with dichloromethane (3 x 10 mL). -
Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure mono-N-alkylated product.
Protocol B: Direct N-Alkylation with Alkyl Halides
Causality: To suppress the formation of N,N-dialkylated byproducts, a 3-fold excess of the aniline is utilized[2]. A mild base (
Caption: Step-by-step workflow for Direct N-Alkylation with statistical control.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-cyclopropoxy-5-methylaniline (3.0 equiv, 3.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (
) (1.5 equiv, 1.5 mmol) to the solution. Stir for 10 minutes at room temperature. -
Alkylation: Cool the mixture to 0 °C. Add the alkyl halide (e.g., benzyl bromide) (1.0 equiv, 1.0 mmol) dropwise via syringe.
-
Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 60–80 °C. Stir for 2–12 hours, monitoring progress via LC-MS or TLC[6].
-
Work-up: Cool the mixture to room temperature. Dilute with distilled water (20 mL) to dissolve inorganic salts and partition the DMF into the aqueous phase. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers thoroughly with water (3 x 15 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous
, filter, and concentrate. Purify via silica gel chromatography to separate the desired secondary amine from the excess primary aniline (which can be recovered).
Data Presentation & Condition Optimization
The following table summarizes the quantitative parameters and expected outcomes for the different N-alkylation methodologies applicable to 3-Cyclopropoxy-5-methylaniline.
| Parameter | Protocol A: Reductive Amination | Protocol B: Direct Alkylation | Protocol C: Boron-Catalyzed Alkylation |
| Electrophile | Aldehydes / Ketones | Alkyl Halides (Br, I) | Benzylic Alcohols |
| Reagent Stoichiometry | 1.05 eq Aldehyde | 1.0 eq Halide, 3.0 eq Aniline | 1.5 eq Alcohol |
| Catalyst / Promoter | |||
| Mono-Selectivity | Excellent (>95%) | Moderate (Statistical Control) | Excellent (>99%) |
| Primary Byproducts | Borate salts, Acetate | Halide salts | Water |
| Reaction Time | 4 - 12 hours | 2 - 12 hours | 36 hours |
| Environmental Impact | Moderate | High (Toxic halides) | Low (Green Protocol) |
References
1.[2] BenchChem. "Application Note: Protocol for N-alkylation of Aniline with 5-hexen-2-yl Bromide." 2 2.[6] BenchChem. "Application Note: Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)aniline." 6 3.[3] BenchChem. "Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline." 3 4.[4] PMC - NIH. "Borrowing Hydrogen for Organic Synthesis." 4 5.[1] Sigma-Aldrich. "3-cyclopropoxy-5-methylaniline | 1243464-56-3." 1 6.[5] ACS Publications. "Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols." 5
Sources
Topic: Scalable Synthesis Routes for 3-Cyclopropoxy-5-methylaniline
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Cyclopropoxy-5-methylaniline is a pivotal building block in modern medicinal chemistry, frequently incorporated into the structure of potent kinase inhibitors and other therapeutic agents.[1][2] Its unique physicochemical properties, imparted by the rigid cyclopropoxy group, make it a valuable scaffold for optimizing drug-target interactions. The development of a robust, efficient, and scalable synthesis route is therefore of critical importance for both drug discovery and large-scale manufacturing. This document provides a detailed analysis of two primary, scalable synthetic strategies, offering comprehensive, step-by-step protocols, mechanistic insights, and a comparative assessment to guide researchers in selecting the optimal route for their specific needs.
Introduction and Strategic Overview
The synthesis of substituted anilines is a cornerstone of pharmaceutical chemistry. For a molecule like 3-Cyclopropoxy-5-methylaniline, the primary challenge lies in the efficient and regioselective construction of two key bonds: the C(aryl)-O(ether) bond and the C(aryl)-N(amine) bond. A retrosynthetic analysis reveals two logical and divergent approaches to the target molecule.
Caption: Retrosynthetic analysis of 3-Cyclopropoxy-5-methylaniline.
-
Strategy 1: Formation of the cyclopropyl ether bond on a pre-functionalized aromatic ring, followed by installation or unmasking of the aniline. This route typically involves a nucleophilic substitution (e.g., Williamson ether synthesis) followed by the reduction of a nitro group.
-
Strategy 2: Formation of the C-N bond as the final key step on a pre-formed cyclopropoxy-methylbenzene scaffold. This modern approach often leverages powerful cross-coupling reactions like the Buchwald-Hartwig amination.[3][4]
This guide will detail the protocols for both strategies, providing the necessary information for a rational selection based on factors such as scale, cost, available equipment, and safety considerations.
Strategy 1: Ether Formation Followed by Nitro Reduction
This classical and often cost-effective strategy builds the molecule by first constructing the aryl ether bond and subsequently reducing a nitro group to the target aniline. The key intermediate is 3-hydroxy-5-nitrotoluene, which is commercially available or can be synthesized. The etherification can be approached via two reliable methods: the Williamson ether synthesis or the Ullmann condensation.
Caption: Workflow for Strategy 1.
Protocol 1: Williamson Ether Synthesis of 3-Cyclopropoxy-5-nitrotoluene
The Williamson ether synthesis is an SN2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[5][6][7] This method is highly effective for primary halides like cyclopropyl bromide and is generally scalable.
Materials:
-
3-Hydroxy-5-nitrotoluene
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous fine powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxy-5-nitrotoluene (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.0-2.5 eq). The fine powder provides a large surface area, which is crucial for the reaction rate.
-
Begin vigorous stirring and add cyclopropyl bromide (1.5-2.0 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-8 hours).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (3-4 times the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 3-cyclopropoxy-5-nitrotoluene, can be purified by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Nitro Group Reduction to Aniline
Catalytic hydrogenation is a clean, high-yielding, and scalable method for the reduction of aromatic nitro groups.
Materials:
-
3-Cyclopropoxy-5-nitrotoluene
-
Palladium on carbon (10% Pd/C, 50% wet), 1-5 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-cyclopropoxy-5-nitrotoluene (1.0 eq) in MeOH or EtOH.
-
Carefully add the 10% Pd/C catalyst under a nitrogen or argon atmosphere. Caution: Palladium on carbon is pyrophoric and should be handled with care.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and formation of the more polar aniline product is typically observed within 2-6 hours.
-
Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to afford 3-cyclopropoxy-5-methylaniline, which is often pure enough for subsequent steps.
| Parameter | Williamson Ether Synthesis | Nitro Reduction (H₂/Pd-C) |
| Typical Yield | 85-95% | >95% |
| Scalability | Excellent | Excellent |
| Key Reagents | K₂CO₃, Cyclopropyl bromide | H₂, 10% Pd/C |
| Safety Note | DMF is a reprotoxin. | Pd/C is pyrophoric. Hydrogen gas is flammable. |
Strategy 2: Buchwald-Hartwig Amination
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond.[4][8] It offers mild reaction conditions and excellent functional group tolerance but requires careful optimization of the catalyst system.[3][9] The key precursor, 1-bromo-3-cyclopropoxy-5-methylbenzene, is prepared from 3-bromo-5-methylphenol using the Williamson ether synthesis (as described in Protocol 1).
Sources
- 1. news.umich.edu [news.umich.edu]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Solvent selection for 3-Cyclopropoxy-5-methylaniline reactions
Executive Summary
3-Cyclopropoxy-5-methylaniline (CAS: 1154386-16-9 or analogs) represents a specific structural class often utilized as a "tail" fragment in kinase inhibitor design (e.g., similar to fragments found in tyrosine kinase inhibitors).[1] Its dual-functionality presents a distinct chemical engineering challenge:
-
The Aniline Handle: Requires sufficient solvation to enhance nucleophilicity for acylation, reductive amination, or Buchwald-Hartwig cross-coupling.
-
The Cyclopropyl Ether: A "canary in the coal mine" functionality. While stable to bases, it is susceptible to acid-catalyzed ring-opening (homo-Michael addition or solvolysis) to form linear propyl derivatives, particularly in the presence of strong Brønsted acids or Lewis acids.[1]
This guide provides a rational framework for solvent selection that maximizes reaction rates while preserving the integrity of the cyclopropyl ring, aligning with modern Green Chemistry principles (GSK/Pfizer guides).
Critical Solvent Selection Framework
The Stability Constraint: Cyclopropyl Ether Sensitivity
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). In the presence of strong acids (pKa < 1), the ether oxygen protonates, turning the alkoxy group into a good leaving group, or facilitating nucleophilic attack on the ring carbons.
-
Avoid: Strong acidic media (TFA, neat acetic acid at high heat, HCl/Dioxane).
-
Avoid: Solvents that stabilize carbocations if acidic conditions are present (e.g., highly polar protic solvents with strong acids).[1]
-
Preferred: Aprotic solvents, basic buffers, or weak organic acids (acetic acid) only when buffered or at low temperatures.
The Solubility Constraint: Lipophilicity vs. Polarity
The molecule contains a lipophilic methyl and cyclopropyl group, balanced by the polar amine.
-
Water: Poor solubility (unless pH < 4, which risks stability).
-
Alcohols (MeOH/EtOH): Good solubility, but nucleophilic competition in acylation reactions.
-
Ethers/Esters (THF, EtOAc, 2-MeTHF): Excellent solubility profile; chemically inert toward the cyclopropyl group.
Recommended Solvent Classes
The following table synthesizes chemical compatibility with Green Chemistry sustainability metrics (based on Pfizer/GSK 2024 standards).
| Solvent Class | Traditional Choice (Avoid if possible) | Recommended Modern Alternative | Rationale for 3-Cyclopropoxy-5-methylaniline |
| Chlorinated | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) or Isopropyl Acetate (iPrOAc) | DCM is excellent for solubility but hazardous.[1] Acetates dissolve the aniline well and are inert to the ether. |
| Polar Aprotic | DMF, NMP, DMAc | 2-Methyltetrahydrofuran (2-MeTHF) or DMSO (if necessary) | DMF/NMP are reprotoxic. 2-MeTHF is derived from biomass, separates easily from water, and supports Pd-catalysis.[1] |
| Ethers | 1,4-Dioxane, THF | 2-MeTHF or CPME (Cyclopentyl methyl ether) | Dioxane is a carcinogen.[1] CPME has low peroxide formation and high stability for the cyclopropyl ring. |
| Aromatic | Toluene, Benzene | Toluene (still acceptable) or Xylenes | Toluene remains a standard for Buchwald couplings due to base compatibility, though 2-MeTHF is catching up.[1] |
Detailed Experimental Protocols
Protocol A: Acid-Stability Stress Test (Validation Step)
Before committing to a large-scale reaction involving acidic reagents or byproducts (e.g., HCl from acyl chlorides), you must validate the cyclopropyl ring stability.
Materials:
-
Substrate: 10 mg 3-Cyclopropoxy-5-methylaniline.[1]
-
Solvent: 0.6 mL Deuterated Solvent (CDCl3 or DMSO-d6).
-
Acid Source: 1.0 eq of the intended acid (e.g., Acetic Acid, HCl in Dioxane).
Procedure:
-
Dissolve substrate in deuterated solvent in an NMR tube.[1]
-
Acquire a T0 (Time Zero) 1H-NMR spectrum.[1] Focus on the cyclopropyl protons (multiplets typically at δ 0.5–0.9 ppm).
-
Add the Acid Source.[1] Shake well.
-
Acquire spectra at T = 1h, 4h, and 24h at the intended reaction temperature.
-
Analysis: Look for the disappearance of the cyclopropyl multiplet and the appearance of methyl/allyl signals (indicating ring opening).
-
Pass: >98% retention of cyclopropyl integrals.[1]
-
Fail: Appearance of new alkyl peaks.
-
Protocol B: Green Amide Coupling (Acylation)
Replaces DCM/DMF with 2-MeTHF/EtOAc.[1]
-
Preparation: Dissolve 3-Cyclopropoxy-5-methylaniline (1.0 equiv) in 2-MeTHF (Concentration: 0.2 M).
-
Base Addition: Add DIPEA (Diisopropylethylamine) (1.5 equiv).[1] Note: The base acts as an acid scavenger to protect the cyclopropyl ring from HCl generated if using acid chlorides.
-
Cooling: Cool the mixture to 0 °C (ice bath).
-
Addition: Dropwise add the Acyl Chloride or Anhydride (1.1 equiv).[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup:
Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)
Optimized for lipophilic anilines.[1]
-
Vessel: Charge a reaction vial with Pd-catalyst (e.g., XPhos Pd G4, 2 mol%) and Base (Cs2CO3 or NaOtBu, 2.0 equiv).
-
Inerting: Purge with Nitrogen/Argon x3.[1]
-
Solvent: Add degassed Toluene or t-Amyl Alcohol (0.2 M relative to amine). Note: t-Amyl alcohol helps solubilize polar Pd-complexes without nucleophilic interference.[1]
-
Substrates: Add 3-Cyclopropoxy-5-methylaniline (1.2 equiv) and the Aryl Halide partner (1.0 equiv).
-
Heating: Heat to 80–100 °C. Monitor by HPLC/LC-MS.
-
Note: Avoid strong protic acids in the workup. Use Celite filtration to remove Pd, then standard neutral extraction.
Visualizations & Logic Flows
Figure 1: Solvent Selection Decision Tree
Rationale for selecting the optimal solvent based on reaction type and stability constraints.
Caption: Decision matrix prioritizing cyclopropyl stability and green chemistry metrics.
Figure 2: Stability Testing Workflow
Logic flow for validating solvent/reagent compatibility.
Caption: NMR-based stress test to prevent batch failure due to ring opening.
References
-
Pfizer Inc. (2024).[1][4] Pfizer Solvent Selection Guide: Green Chemistry. Retrieved from (General reference to the updated solvent guides cited in Green Chem., 2008, 10, 31-36).
- Wong, H. N. C., et al. (1989). Cyclopropanes in Organic Synthesis. Chemical Reviews. (Foundational text on cyclopropyl ether sensitivity to acid).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Basis for Toluene/t-Amyl alcohol selection).[1]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Link (Mechanistic basis for avoiding strong acids with cyclopropyl ethers).
Sources
Application Note: Handling, Storage, and Purity Maintenance of Cyclopropoxy Aniline Derivatives
Introduction & Chemical Causality
Cyclopropoxy aniline derivatives (such as 2-cyclopropoxyaniline and 4-cyclopropoxyaniline) are highly valuable synthetic intermediates in pharmaceutical development and materials science. However, the electron-donating nature of the cyclopropoxy group exacerbates the inherent vulnerability of the aniline moiety to oxidative degradation[1]. This application note provides a comprehensive, self-validating system for the storage, handling, and purity verification of these sensitive compounds, ensuring high fidelity in downstream synthetic applications.
Mechanistic Vulnerabilities
Unlike simple aliphatic amines, aromatic amines are highly susceptible to autoxidation and photo-oxidation[2]. Exposure to ambient oxygen and ultraviolet/visible light triggers the formation of anilinium radical cations. Because the cyclopropoxy group increases the electron density of the aromatic ring, this radical initiation occurs more readily. Once formed, the reactive intermediates undergo two primary degradation pathways:
-
N-Oxidation: Leading to the formation of nitrosobenzenes, nitrobenzenes, and azoxybenzenes[2].
-
Oligomerization & Polymerization: Radical coupling (often ortho- or para-directed) results in oligoaniline microspheres or polymeric aggregates. This manifests macroscopically as dark discoloration and the formation of insoluble particulates[2][3].
Caption: Mechanistic pathways of oxidative degradation in cyclopropoxy aniline derivatives.
Storage Protocols: The Containment System
To arrest the thermodynamic drive toward oxidation, storage conditions must strictly control atmosphere, light, and temperature. The goal is to create an environment that minimizes kinetic energy while eliminating the reactants (oxygen) and catalysts (photons) necessary for degradation[2][4].
Optimal Storage Parameters
| Parameter | Specification | Causality & Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for autoxidation and radical coupling[4]. Avoid deep freezing unless specified, as phase changes in aqueous trace environments can alter local concentrations and unexpectedly induce photo-reactivity[5]. |
| Atmosphere | Argon or High-Purity N₂ | Displaces ambient oxygen, neutralizing the primary reactant required for the N-oxidation pathway[2]. |
| Containment | Amber Glass Vial | Blocks UV and high-energy visible light, preventing photo-induced radical initiation[2]. |
| Seal Integrity | PTFE-lined Septum Cap | Prevents oxygen ingress and moisture absorption, which can catalyze degradation and alter reagent concentration. |
Experimental Workflows: Handling & Transfer
Because cyclopropoxy anilines degrade rapidly upon atmospheric exposure, every transfer must be conducted using Schlenk line techniques or within an inert glovebox.
Protocol 1: Inert Atmosphere Transfer and Aliquoting
Objective: To transfer cyclopropoxy aniline without introducing oxygen or moisture, preserving the integrity of the stock supply. Materials: Argon/N₂ source, Schlenk line or glovebox, gas-tight syringes, anhydrous solvent.
-
Thermal Equilibration (Critical Step): Remove the amber vial from 2–8°C storage. Allow the vial to equilibrate to room temperature (approximately 30–45 minutes) before opening. Causality: Opening a cold vial causes immediate atmospheric condensation. Introduced moisture accelerates degradation and ruins anhydrous reaction conditions.
-
Atmospheric Purging: If using a Schlenk line, insert a nitrogen/argon line with a bleed needle into the septum. Purge the headspace for 2–3 minutes to ensure a positive pressure of inert gas[6].
-
Extraction: Use a pre-purged, gas-tight syringe to withdraw the required volume of the derivative.
-
Headspace Restoration: Before withdrawing the needle, ensure the headspace is fully flushed with inert gas to replace the volume of liquid removed[2].
-
Resealing: Seal the vial with Parafilm over the PTFE cap and immediately return to 2–8°C storage[4].
Caption: Step-by-step workflow for the inert handling and aliquoting of cyclopropoxy anilines.
Purity Verification: A Self-Validating System
A robust protocol must be self-validating. The efficacy of the storage conditions (Section 2) and handling techniques (Section 3) must be periodically confirmed via analytical verification. Visual discoloration (e.g., shifting from clear/pale yellow to dark brown) is the first macroscopic indicator of polymeric degradation, but chromatographic analysis is required for quantitative validation[2].
Protocol 2: HPLC Purity Verification
Objective: Quantify intact cyclopropoxy aniline and detect nitroso/polymeric impurities to validate storage efficacy[2].
-
Standard Preparation: Prepare a stock solution of a high-purity cyclopropoxyaniline reference standard in anhydrous acetonitrile at a concentration of approximately 1 mg/mL[2].
-
Sample Preparation: Accurately weigh and dissolve the suspect sample in acetonitrile to match the standard concentration[2].
-
Chromatographic Conditions: Utilize a C18 reverse-phase column. Employ a mobile phase gradient of Water (with 0.1% TFA) and Acetonitrile.
-
Analysis & Causality: Monitor absorbance at 254 nm. Oxidation products (nitro derivatives and oligomers) typically elute later than the parent aniline due to increased hydrophobicity and higher molecular weight.
-
Corrective Action: If purity falls below the required threshold (typically 95%) or if the sample is visibly dark, the material must be purified via vacuum distillation or flash column chromatography (using deactivated silica) prior to use in sensitive downstream applications[2].
References
-
Title: Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Source: Macromolecules - ACS Publications URL: [Link]
-
Title: Aniline and Its Derivatives Source: ResearchGate URL: [Link]
-
Title: Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: Environmental Science & Technology - Figshare URL: [Link]
Sources
Troubleshooting & Optimization
Improving yield of 3-Cyclopropoxy-5-methylaniline synthesis
Technical Support Center: Yield Optimization for 3-Cyclopropoxy-5-methylaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-cyclopropoxy-5-methylaniline, a critical building block in medicinal chemistry used to enhance lipophilic efficiency (LipE) and metabolic stability in drug candidates. Synthesizing cyclopropyl aryl ethers presents unique challenges due to the poor nucleophilicity of cyclopropanol and the instability of the cyclopropoxy group under harsh conditions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Chan-Lam Coupling.
Figure 1: Divergent synthetic routes to 3-Cyclopropoxy-5-methylaniline.
Section 1: FAQs & Troubleshooting - Route A (SNAr)
Q1: Why is the yield of the SNAr step consistently below 40%, with significant starting material remaining? A: The cyclopropoxide anion is a relatively weak nucleophile and is highly sterically hindered compared to primary alkoxides. Furthermore, cyclopropanol can undergo base-catalyzed ring-opening to propanal if the temperature exceeds 90°C.
-
Causality: High temperatures degrade the cyclopropoxide intermediate, while weak bases fail to fully deprotonate cyclopropanol, leading to competitive hydrolysis if trace water is present.
-
Solution: Maintain the reaction temperature strictly at 80°C. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete pre-formation of the cyclopropoxide before adding the 3-fluoro-5-methylnitrobenzene.
Q2: I am observing a major byproduct with a mass corresponding to the addition of a propyl group rather than a cyclopropyl group. What is happening? A: This indicates that the cyclopropanol is isomerizing to propanal, which can then undergo aldol-type condensations or act as a reducing agent, leading to linear alkyl ether byproducts.
-
Causality: Prolonged heating in polar aprotic solvents (like DMF) with excess base promotes the thermal rearrangement of cyclopropanol.
-
Solution: Limit the reaction time to 4-6 hours and use strictly anhydrous DMF.
Section 2: FAQs & Troubleshooting - Route B (Chan-Lam O-Cyclopropylation)
Q3: In the Chan-Lam coupling, I observe high levels of unreacted 3-nitro-5-methylphenol and homocoupling of the boron reagent. How can I optimize this? A: Chan-Lam O-cyclopropylation is highly dependent on the oxidation state of the copper catalyst and the presence of a terminal oxidant[1].
-
Causality: The catalytic cycle requires Cu(II) to be oxidized to a highly reactive Cu(III) intermediate to facilitate the reductive elimination of the C–O bond. Insufficient aeration or the lack of a stabilizing ligand (like 1,10-phenanthroline) leads to catalyst stalling (accumulation of inactive Cu(I)) and promotes off-target homocoupling of the potassium cyclopropyltrifluoroborate.
-
Solution: Ensure a constant 1 atm O₂ atmosphere by using an O₂ balloon (ambient air is insufficient). The addition of 1,10-phenanthroline is mandatory to stabilize the copper intermediates and prevent the precipitation of inactive copper salts.
Figure 2: Catalytic cycle of Cu-mediated Chan-Lam O-cyclopropylation.
Q4: During the nitro reduction step using Pd/C and H₂, I am observing ring-opening of the cyclopropoxy group. How do I prevent this? A: While cyclopropyl ethers are generally more stable than free cyclopropanes, they can still undergo hydrogenolysis under aggressive hydrogenation conditions.
-
Causality: Palladium on carbon can insert into the strained C–C bonds of the cyclopropane ring, especially at elevated pressures or extended reaction times, leading to propyl ether formation.
-
Solution: Monitor the reaction strictly via LCMS and quench immediately upon completion (typically 2-4 hours at 1 atm H₂). Use neutral methanol and avoid any acidic additives (like HCl or AcOH), which activate the ring toward cleavage.
Section 3: Quantitative Data Summaries
To guide your optimization, the following tables summarize the effect of critical reaction parameters on the yield of the intermediate 3-cyclopropoxy-5-methylnitrobenzene.
Table 1: Optimization of Chan-Lam O-Cyclopropylation Conditions
| Copper Source | Ligand (10 mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |
| Cu(OAc)₂ | None | Air (Ambient) | DCE | 70 | 15% |
| Cu(OAc)₂ | 1,10-phenanthroline | Air (Ambient) | DCE | 70 | 45% |
| Cu(OAc)₂ | 1,10-phenanthroline | 1 atm O₂ (Balloon) | DCE | 70 | 88% |
| Cu(OTf)₂ | 1,10-phenanthroline | 1 atm O₂ (Balloon) | Toluene | 70 | 62% |
Note: Data indicates that the combination of Cu(OAc)₂, 1,10-phenanthroline, and a pure O₂ atmosphere is critical for high conversion.
Table 2: SNAr Base and Temperature Optimization
| Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Major Observation |
| K₂CO₃ | DMF | 100 | 20% | Significant propanal byproduct |
| Cs₂CO₃ | DMF | 80 | 55% | Trace ring-opening |
| NaH | DMF | 80 | 82% | Clean conversion |
| NaH | THF | 65 (Reflux) | 40% | Unreacted starting material |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Copper-Catalyzed Chan-Lam O-Cyclopropylation
Objective: Synthesis of 3-cyclopropoxy-5-methylnitrobenzene from 3-nitro-5-methylphenol.
-
Preparation: In a flame-dried 50 mL round-bottom flask, combine 3-nitro-5-methylphenol (1.0 eq, 5.0 mmol), potassium cyclopropyltrifluoroborate (2.0 eq, 10.0 mmol), Cu(OAc)₂ (10 mol%, 0.5 mmol), and 1,10-phenanthroline (10 mol%, 0.5 mmol).
-
Validation Check: The solid mixture should appear as a pale blue/green powder. If it is dark brown, the Cu(OAc)₂ precatalyst may be degraded.
-
-
Solvent & Base Addition: Add anhydrous 1,2-dichloroethane (DCE) (50 mL, 0.1 M) and Na₂CO₃ (2.0 eq, 10.0 mmol).
-
Oxygenation: Seal the flask with a septum. Insert a needle connected to an O₂ balloon and a vent needle. Purge the headspace for 5 minutes, then remove the vent needle to maintain 1 atm O₂.
-
Validation Check: Upon stirring under O₂, the solution will transition to a deep blue/green color, indicating the formation of the active Cu-phenanthroline complex.
-
-
Reaction: Heat the mixture to 70°C in an oil bath and stir vigorously for 12 hours.
-
Workup: Cool to room temperature. Dilute with dichloromethane (50 mL) and wash with 1M aqueous HCl (2 x 50 mL) to remove copper salts, followed by brine (50 mL).
-
Validation Check: The organic layer should be clear and pale yellow. A persistent blue tint indicates incomplete copper removal; repeat the HCl wash if necessary.
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the intermediate.
Protocol 2: Reduction to 3-Cyclopropoxy-5-methylaniline
Objective: Mild nitro reduction avoiding cyclopropane hydrogenolysis.
-
Preparation: Dissolve 3-cyclopropoxy-5-methylnitrobenzene (1.0 eq, 3.0 mmol) in anhydrous Methanol (15 mL, 0.2 M) in a 50 mL flask.
-
Catalyst Addition: Purge the flask with N₂ gas for 5 minutes. Carefully add 10% Pd/C (10 wt%, 58 mg).
-
Validation Check: Always add Pd/C under an inert atmosphere to prevent solvent ignition.
-
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas from a balloon. Repeat this cycle three times. Maintain under 1 atm H₂.
-
Reaction: Stir vigorously at room temperature for exactly 3 hours.
-
Validation Check: Monitor via LCMS. The reaction is complete when the nitro peak (m/z [M+H]⁺ 194) completely disappears and the aniline peak (m/z [M+H]⁺ 164) is the sole product. Do not exceed 4 hours to prevent ring-opening.
-
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess Methanol (30 mL).
-
Isolation: Concentrate the filtrate in vacuo to afford 3-cyclopropoxy-5-methylaniline as a pale yellow oil. Store under N₂ at -20°C to prevent oxidative degradation.
References
- Source: nih.gov (National Institutes of Health / PubMed Central)
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
Technical Support Center: Purification of 3-Cyclopropoxy-5-methylaniline
This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Purification Division.
Below is the technical support guide for the purification of 3-Cyclopropoxy-5-methylaniline (CAS: N/A for specific isomer, generic structure applied) . This guide addresses the specific chemical behavior of the cyclopropyl ether moiety and the aniline functionality to ensure maximum purity without degradation.
Diagnostic: Characterizing Your Crude Product
Before initiating purification, compare your crude material against these common impurity profiles.
| Symptom | Likely Impurity / Cause | Diagnostic Check |
| Dark Brown/Black Tar | Oxidation products (Azo/Azoxy dimers) or Polymerized anilines. | TLC (streak at baseline). |
| Red/Orange Color | Trace nitro-precursors or azo-impurities. | 1H NMR (aromatic region shifts). |
| Persistent Oil (won't solidify) | Residual solvent (DMF/DMSO) or N-alkylated byproducts. | 1H NMR (solvent peaks). |
| Pungent/Acrid Smell | Residual Cyclopropyl bromide or phenolic starting material. | Smell (Caution: Do not inhale directly). |
Strategic Workflow: The "Cold-Acid" Protocol
Warning: The cyclopropyl ether moiety is acid-sensitive. Strong acids or heat can trigger ring-opening (cleavage) to form the corresponding phenol and alkyl halide [1]. Solution: We utilize a Cold-Dilute Acid Extraction to exploit the basicity of the aniline nitrogen without disturbing the ether linkage.
Workflow Diagram
Figure 1: The "Cold-Acid" extraction logic designed to separate the basic aniline from non-basic impurities while preserving the cyclopropyl ring.
Step-by-Step Purification Protocols
Protocol A: Acid-Base Extraction (Primary Method)
Best for: Removing non-basic impurities (e.g., starting phenol, alkyl halides, neutral side products).
Reagents: Ethyl Acetate (EtOAc), 1M HCl (Cold), 2M NaOH (Cold), Brine.
-
Dissolution: Dissolve 10 g of crude product in 100 mL of EtOAc.
-
Acid Extraction (CRITICAL STEP):
-
Cool the organic solution to 0-5°C (Ice bath).
-
Extract with cold 1M HCl (3 x 30 mL).
- ) and moves to the water layer. The cyclopropyl ether remains stable at this temperature/acidity [2].
-
Stop Point: Do not leave the product in acid for prolonged periods (>1 hour).
-
-
Organic Wash: Keep the aqueous acidic layer. Wash it once with 20 mL fresh EtOAc to remove trapped neutral impurities. Discard this organic wash.
-
Basification:
-
Place the acidic aqueous layer in an ice bath.
-
Slowly add cold 2M NaOH until pH > 10. The solution will become cloudy as the free base aniline precipitates.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3 x 50 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization (Polishing)
Best for: Removing colored oxidation products and trace isomers.
Solvent System: Hexane / Ethyl Acetate (or Ethanol / Water).
-
Dissolve the semi-solid from Protocol A in the minimum amount of boiling EtOAc.
-
Slowly add Hexane dropwise until persistent cloudiness appears.
-
Add 1-2 drops of EtOAc to clear the solution.
-
Allow to cool to room temperature, then place in a fridge (4°C) overnight.
-
Filtration: Collect crystals by vacuum filtration. Wash with cold Hexane.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Yield is very low after Acid Extraction | Cyclopropyl ring cleavage (acid hydrolysis). | Immediate: Check organic waste layer from Step 2. If product is there (as phenol), you used too strong acid or heat. Fix: Use 10% Citric Acid instead of HCl for milder extraction. |
| Product is an oil, not a solid | Trace solvent (DMF, Toluene) or N-alkylation. | Run high-vac (0.1 mbar) at 40°C for 4 hours. If still oil, seed with a pure crystal or scratch the flask wall. |
| Red color persists | Azo impurities (highly colored). | Treat the organic solution with Activated Charcoal (5 wt%) for 30 mins at room temp, then filter through Celite. |
| NMR shows "Cyclopropyl" signals missing | Ring opening occurred. | Signals at |
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of extraction? A: Yes. Anilines streak on silica due to H-bonding.
-
Modification: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane.
-
Eluent: 5% to 20% EtOAc in Hexane. The TEA prevents the aniline from sticking to acidic silica sites.
Q: Is the cyclopropyl group stable to the methylating conditions? A: Generally, yes. However, if you used HI or HBr to cleave a precursor, you would have lost the ring. If you used MeI or Dimethyl Sulfate under basic conditions, the ring is stable [3].
Q: How do I store the purified product? A: Anilines oxidize in air. Store under Argon or Nitrogen atmosphere in an amber vial at -20°C. If the solid turns brown over time, it is surface oxidation; recrystallize before use.
References
-
Ether Cleavage: Smith, M. B., & March, J. (2007).[7] March's Advanced Organic Chemistry. Acidic cleavage of ethers typically requires strong acids (HI, HBr) and heat. Cyclopropyl ethers are more sensitive but generally survive dilute cold HCl.
-
Aniline Extraction: Vogel, A. I.[6] (1989). Vogel's Textbook of Practical Organic Chemistry. Section on separation of basic/neutral/acidic mixtures via pH manipulation.
-
Cyclopropyl Stability: Wiberg, K. B., et al. (1970). "The Chemistry of Cyclopropanols and Related Compounds." Journal of the American Chemical Society. Confirms stability of cyclopropyl ethers in basic media.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Suggest the reagents used to effect the transformations shown.(c) | Study Prep in Pearson+ [pearson.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Cyclopropanation Reactions for Aniline Derivatives
Welcome to the technical support center for the cyclopropanation of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges encountered in the lab with in-depth, scientifically-grounded explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation of an N-aryl amine is resulting in low to no conversion. What are the likely causes and how can I address them?
Low or no conversion in the cyclopropanation of aniline derivatives often points to issues with the catalyst, the reagents, or the inherent reactivity of the substrate itself. Aniline derivatives can be particularly challenging due to the potential for the nitrogen lone pair to interact with and deactivate the catalyst.
Troubleshooting Steps:
-
Catalyst Activity and Poisoning:
-
Verify Catalyst Source and Age: Ensure your catalyst is from a reputable supplier and is not expired.[1]
-
Catalyst Poisoning: Anilines, especially those with basic nitrogen atoms, can act as Lewis bases and coordinate to the metal center of the catalyst (e.g., rhodium, copper, or zinc), leading to deactivation.[2][3] Sulfur-containing impurities and even trace amounts of phosphines can also poison the catalyst.[2]
-
Solution: Consider using a less basic N-protecting group on the aniline, such as an amide or a carbamate, to reduce its coordinating ability.[4][5] Alternatively, for rhodium-catalyzed reactions, certain additives like 2-chloropyridine have been shown to mitigate catalyst poisoning by nucleophilic heterocycles.[3]
-
-
Catalyst Loading: Insufficient catalyst loading can result in incomplete conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[1]
-
-
Reagent Purity and Stability:
-
Diazo Compound Decomposition: If you are using a diazo compound, ensure its purity. Acidic impurities can cause premature decomposition.[1] For unstable diazo compounds, consider in situ generation.[6]
-
Organozinc Reagent Sensitivity: In Simmons-Smith type reactions, the organozinc reagent is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Substrate Reactivity:
Q2: I am observing significant side reactions, such as C-H insertion or dimerization of my diazo compound. How can I improve the selectivity towards cyclopropanation?
The formation of side products is a common hurdle, particularly in metal-catalyzed reactions involving highly reactive carbene intermediates.
Troubleshooting Steps:
-
Control the Concentration of the Diazo Compound:
-
Slow Addition: High concentrations of the diazo compound can lead to dimerization and other undesired side reactions.[1][9] Employing a syringe pump for the slow and controlled addition of the diazo compound to the reaction mixture is crucial.[1] This maintains a low steady-state concentration of the reactive carbene intermediate, favoring the desired intermolecular cyclopropanation over side reactions.[2]
-
-
Catalyst Choice:
-
The choice of catalyst can significantly influence the chemoselectivity between cyclopropanation and C-H insertion.[10] For instance, cobalt(II)-porphyrin complexes are known to be excellent catalysts for cyclopropanation, even with substrates that are prone to side reactions under rhodium(II) or copper(I) catalysis.[11]
-
-
Solvent Effects:
-
The solvent can influence the reaction pathway. In Simmons-Smith reactions, the rate decreases as the basicity of the solvent increases. Non-basic and unreactive solvents like dichloromethane or 1,2-dichloroethane are generally preferred.[12]
-
Q3: My cyclopropanation reaction is not diastereoselective. How can I control the stereochemical outcome?
Achieving high diastereoselectivity is often critical, especially in the synthesis of complex molecules. Several factors can be manipulated to influence the stereochemical outcome.
Troubleshooting Steps:
-
Reaction Temperature:
-
Lowering the reaction temperature often enhances diastereoselectivity. This is because the transition state with the lower activation energy is more favored at lower temperatures, leading to a higher ratio of the desired diastereomer.[1]
-
-
Steric Hindrance:
-
Bulky Reagents: The steric bulk of the carbene precursor or the ligands on the metal catalyst can influence the trajectory of approach to the alkene, thereby affecting diastereoselectivity.[1]
-
Substrate Control: For substrates with existing stereocenters, such as chiral allylic alcohols, the directing effect of functional groups can lead to high levels of diastereoselectivity.[13][14] In Simmons-Smith reactions, hydroxyl groups can coordinate to the zinc reagent, directing the cyclopropanation to the same face of the double bond.[14]
-
-
Solvent Polarity:
-
The polarity of the solvent can impact the geometry of the transition state. It is advisable to screen a range of solvents with varying polarities to optimize the diastereomeric ratio.[1]
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
Scenario 1: Low Yield in a Rhodium-Catalyzed Cyclopropanation with a Diazoacetate
You are attempting to cyclopropanate an N-acetyl-2-vinylaniline with ethyl diazoacetate (EDA) using Rh₂(OAc)₄ and are observing a low yield of the desired product.
Caption: Troubleshooting logic for low yield in Rh-catalyzed cyclopropanation.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the N-acetyl-2-vinylaniline (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Diazoacetate Preparation: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Slow Addition: Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.
-
Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Scenario 2: Poor Diastereoselectivity in a Simmons-Smith Cyclopropanation
You are performing a Simmons-Smith cyclopropanation on a chiral aniline derivative containing an allylic alcohol moiety, but the reaction is yielding a nearly 1:1 mixture of diastereomers.
The key to high diastereoselectivity in the cyclopropanation of allylic alcohols is the directing effect of the hydroxyl group.[13][14] The zinc carbenoid coordinates to the oxygen atom, leading to the delivery of the methylene group to the syn face of the double bond.
Caption: Logic for improving diastereoselectivity in Simmons-Smith reactions.
| Substrate (Chiral Allylic Alcohol) | Reagent System | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| (Z)-Disubstituted | Zn-Cu, CH₂I₂ | Ether | Reflux | >200:1 | [9] |
| (E)-Disubstituted | Zn-Cu, CH₂I₂ | Ether | Reflux | <2:1 | [9] |
| (E)-Disubstituted | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 | >20:1 | [13] |
Key Insight: The nature of the zinc carbenoid is crucial for achieving high diastereoselectivity, especially with (E)-disubstituted olefins. The Furukawa modification (using diethylzinc) is often superior to the classical Simmons-Smith reagent (Zn-Cu couple) for less nucleophilic alkenes and can lead to improved stereocontrol.[13]
Purification of Cyclopropanated Aniline Derivatives
The purification of the final product can be as challenging as the reaction itself.
Q: My crude product is a dark, oily residue. What is the best way to purify it?
A: Dark coloration in aniline derivatives is often due to the formation of oxidized impurities.[15][16]
Purification Protocol:
-
Acidic Wash: Begin with a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted, basic aniline starting materials.[15] The protonated aniline will move into the aqueous layer.
-
Decolorization: If the organic layer is still colored, you can treat it with activated carbon. After separating the organic layer, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite to remove the carbon and adsorbed impurities.[15]
-
Chromatography: The most common method for final purification is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
References
- Aggarwal, V. K., et al. (2001). Enantioselective Synthesis of Vinylcyclopropanes via Chiral Telluronium Ylides. Journal of the American Chemical Society, 123(41), 10105-10106.
- Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
- Singh, G., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
- BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
- Wikipedia. (2023). Kulinkovich reaction.
- Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11544–11554.
- BenchChem. (n.d.). Catalyst poisoning issues in the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid.
- Wang, J., et al. (2021). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene.
- Padwa, A. (2005). Cyclopropanation Reactions. Comprehensive Organic Synthesis II, 4, 1-52.
- Wikipedia. (2023). Simmons–Smith reaction.
- Charette, A. B., & Marcoux, J. F. (1995). Diastereoselective Cyclopropanation of Chiral Allylic Ethers with Halomethylzinc Reagents. Synlett, 1995(12), 1197-1207.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- Wikipedia. (2023).
- Davies, H. M. L., et al. (2020). Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. Organic Letters, 22(15), 5897-5901.
- Sarpong, R., & Uy, N. K. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. California Institute of Technology.
- TCI AMERICA. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Cha, J. K., & Kulinkovich, O. G. (2012).
- Romero, E., et al. (2021). Cyclopropanation Reactions by a Class I Unspecific Peroxygenase.
- NRO Chemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube.
- Shen, M., & Baran, P. S. (2016). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Proceedings of the National Academy of Sciences, 113(43), 12086-12091.
- Organic Syntheses. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. 10, 433.
- Davies, H. M. L., & Lian, Y. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Tetrahedron Letters, 52(51), 6924-6927.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Barton, L. M. (2020, May 30). Cyclopropanes: A User Guide. Baran Group Meeting.
- Johnson, J. S., & Sarpong, R. (2017). A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. Accounts of Chemical Research, 50(5), 1133-1144.
- BenchChem. (2025).
- Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay.
- Gande, V. R., et al. (2022). Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives. Organic Letters, 24(49), 9062-9067.
- Wang, Y., et al. (2021). Intramolecular cyclopropanation of phenol or aniline derived benzoyl silane containing electron-deficient olefins. Chinese Chemical Letters, 32(12), 3875-3878.
- Zhang, W., & Lin, A. (2021). Commonly used methods for cyclopropanation reactions. Chinese Chemical Letters, 32(12), 3753-3762.
- Sciencemadness Discussion Board. (2005, January 11). aniline impurities.
- Bordeleau, L. M., & Bartha, R. (1972). Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes. Canadian Journal of Microbiology, 18(12), 1857-1864.
- Fasan, F., & Chen, M. M. (2012). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 134(1), 434-445.
- Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- ECHEMI.com. (2022, October 14).
- Google Patents. (2021).
- Davies, H. M. L., & Manning, J. R. (2008). Intermolecular C–H functionalization versus cyclopropanation of electron rich 1,1-disubstituted and trisubstituted alkenes.
- Fukushima, T., & Ishida, N. (2018). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Diiodomethane Catalyzed by an Iridium Complex.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. baranlab.org [baranlab.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. Simmons-Smith Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Purification of 3-Cyclopropoxy-5-methylaniline
Welcome to the Technical Support Center. As an electron-rich aniline derivative, 3-Cyclopropoxy-5-methylaniline presents two primary chromatographic challenges: severe peak tailing due to strong hydrogen bonding with acidic silanol groups, and a high susceptibility to surface-catalyzed oxidation.
This guide provides field-proven, self-validating methodologies to overcome these challenges, ensuring high recovery and purity during column chromatography.
Purification Workflow & Decision Matrix
The following diagnostic workflow illustrates the logical progression for troubleshooting and optimizing the purification of basic aniline derivatives.
Figure 1: Decision matrix for optimizing the purification of 3-Cyclopropoxy-5-methylaniline.
Troubleshooting FAQs
Q1: Why does 3-Cyclopropoxy-5-methylaniline streak so severely on standard silica gel, and how do I fix it? Cause: The compound contains a basic primary amine group. Standard silica gel is inherently acidic due to surface silanol groups (Si-OH, pKa ~4.5–5.5). The basic aniline undergoes strong hydrogen bonding and protonation interactions with these active sites, leading to a continuous retention-release cycle that manifests as streaking[1]. Solution: Utilize mobile phase modification via competitive binding. Add 1–3% Triethylamine (TEA) to your eluent (e.g., Hexanes/Ethyl Acetate)[2]. TEA is a stronger, sterically unhindered base (pKa ~10.7) that preferentially binds to and neutralizes the acidic silanol sites. This effectively deactivates the silica, allowing the target aniline to elute as a sharp, well-resolved band[1].
Q2: My compound is turning dark brown/black while on the column. What is happening? Cause: Anilines are highly susceptible to oxidative degradation. The electron-donating cyclopropoxy and methyl groups make the aromatic ring of this specific compound exceptionally electron-rich. When concentrated on a high-surface-area support like silica gel in the presence of atmospheric oxygen, light, and trace metal impurities, rapid oxidation occurs. Solution: Minimize residence time and oxygen exposure. Degas your chromatography solvents using inert gas sparging (Argon or Nitrogen) for 15 minutes prior to use. Wrap the glass column in aluminum foil to exclude UV/ambient light.
Q3: I used TEA, but my NMR shows residual aliphatic peaks. How do I remove the TEA without losing my product? Cause: TEA has a boiling point of ~89°C, which can make it stubborn to remove completely on a standard rotary evaporator, especially if it forms a weak hydrogen-bonded complex with the purified aniline. Solution: Utilize azeotropic distillation. Dissolve the purified oily residue in 10–15 mL of toluene, which forms a low-boiling azeotrope with many amines. Evaporate under reduced pressure. Repeating this "chasing" process 2–3 times will efficiently strip residual TEA.
Self-Validating Experimental Protocols
Protocol A: 2D TLC Diagnostic for Silanol Interaction
Causality: Before committing your entire batch to a column, you must empirically prove that acidic silanol interactions—not co-eluting impurities—are the root cause of poor resolution.
-
Spotting: Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.
-
Dimension 1 (Untreated): Develop the plate in standard Hexane/EtOAc. Mark the solvent front and dry the plate completely under a gentle stream of air.
-
Dimension 2 (Deactivated): Rotate the plate 90 degrees. Develop in the second dimension using Hexane/EtOAc containing 2% TEA.
-
Validation Check: Visualize under UV. If the compound streaks heavily in Dimension 1 but forms a tight, circular spot in Dimension 2, silanol-induced tailing is confirmed. You are cleared to proceed with Protocol B.
Protocol B: TEA-Deactivated Column Chromatography
Causality: Silica gel has a massive surface area (often >500 m²/g). The column bed must be completely pre-saturated with the basic modifier prior to loading. If skipped, the TEA in the sample band will be instantly consumed by the bare silica below it, leaving the aniline exposed to acidic sites[3].
-
Solvent Preparation: Mix your optimized ratio of Hexane and EtOAc. Add 2% (v/v) TEA and mix thoroughly.
-
Slurry Packing: Weigh the appropriate amount of silica gel (typically 30–50x the crude mass). Create a slurry using the TEA-modified solvent and pour smoothly into the column[4].
-
Equilibration (Critical Step): Flush the packed bed with at least 3 Column Volumes (CV) of the TEA-modified eluent to ensure complete neutralization of all Si-OH groups[3].
-
Loading: Dissolve the crude 3-Cyclopropoxy-5-methylaniline in a minimum volume of the TEA-eluent and load it carefully onto the column.
-
Elution: Elute the column rapidly to minimize oxidation. Collect fractions and monitor via TLC.
-
Concentration: Combine pure fractions and concentrate under reduced pressure. Chase with toluene (as described in FAQ 3) to yield the pure free-base aniline.
Performance Data: Stationary Phase Selection
If normal-phase silica fails to provide adequate purity or recovery, alternative stationary phases must be considered. The table below summarizes the causality and expected outcomes for various matrices.
| Stationary Phase | Mobile Phase Additive | Streaking Risk | Oxidation Risk | Recommended Use Case |
| Standard Silica Gel | None | High | High | Not recommended for basic anilines (baseline). |
| Silica Gel | 1–3% TEA | Low | Moderate | Standard scale-up purification; cost-effective. |
| Basic Alumina (Al₂O₃) | None | Very Low | Low | Highly sensitive or heavily oxidizing batches. |
| C18 (Reverse Phase) | 0.1% NH₄OH | None | Very Low | High-purity analytical isolation or prep-HPLC[5]. |
References
- BenchChem Technical Support. Technical Support Center: Column Chromatography of Alpha-Aminoketones. BenchChem.
- Bidlingmeyer, B. A., et al. Separation of organic amine compounds on silica gel with reversed-phase eluents.
- ResearchGate Community. When basification of silica gel is required, before using Column chromatography?
- BenchChem Product Data. 4-Butyl-2-methylaniline | 72072-16-3. BenchChem.
- Org Prep Daily. Purifying amines on silica. WordPress.
Sources
Preventing oxidation of 3-Cyclopropoxy-5-methylaniline during storage
Technical Support Center: 3-Cyclopropoxy-5-methylaniline
Welcome to the technical support guide for 3-Cyclopropoxy-5-methylaniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent, identify, and manage the oxidation of this compound during storage and handling. Our goal is to ensure the integrity of your starting material and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I just received my vial of 3-Cyclopropoxy-5-methylaniline, and it has a distinct yellow or brownish tint. Is this normal?
A1: No, this is a primary indicator of oxidation. When freshly purified, 3-Cyclopropoxy-5-methylaniline, like most anilines, should be a nearly colorless to very pale yellow liquid.[1][2] A noticeable yellow, reddish, or brown discoloration is a visual sign that the compound has begun to degrade.[2][3][4]
The Chemistry Behind the Color Change: The aniline moiety is an electron-rich aromatic system due to the lone pair of electrons on the nitrogen atom, which delocalizes into the benzene ring.[2] This high electron density makes the molecule susceptible to oxidation, especially when exposed to atmospheric oxygen. The cyclopropoxy and methyl groups on the ring are electron-donating, which can further increase the electron density of the aromatic system, potentially making the molecule even more prone to oxidation compared to unsubstituted aniline.[5][6]
The oxidation process is complex and can lead to the formation of a mixture of highly colored impurities, including nitroso compounds, nitro compounds, and eventually polymeric aniline species (polyaniline), which can appear dark brown or black.[7]
Q2: What are the primary environmental factors that accelerate the oxidation of my compound?
A2: The stability of 3-Cyclopropoxy-5-methylaniline is compromised by three main environmental factors:
-
Atmospheric Oxygen: This is the primary culprit. The amine functional group readily reacts with oxygen, initiating the degradation cascade.[8] Storing the compound in a standard screw-cap vial that is repeatedly opened will continuously introduce fresh oxygen, accelerating decomposition.
-
Light (Especially UV): Light, particularly in the UV spectrum, provides the activation energy needed to promote oxidative reactions.[3][8] Storing the compound in clear glass vials on a lab bench is a common mistake that leads to rapid degradation.
-
Elevated Temperatures: Heat increases the kinetic energy of molecules, significantly speeding up the rate of all chemical reactions, including oxidation.[8][9] Storing the vial at ambient room temperature, especially in a lab with temperature fluctuations, is less ideal than refrigerated storage.
Contamination with trace metal ions can also catalyze oxidation reactions, although this is less common with high-purity starting materials.[9]
Q3: What are the definitive, best-practice storage conditions for ensuring the long-term stability of 3-Cyclopropoxy-5-methylaniline?
A3: To maximize the shelf-life and maintain the purity of your compound, you must create a storage environment that mitigates the factors discussed in Q2. The following conditions are recommended.
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a primary reactant in the oxidation pathway, from the vial's headspace.[9][10][11] Argon is denser than air and can form a more stable "blanket" over the liquid surface. |
| Container | Amber Glass Vial with Septum Cap | Amber glass blocks UV light, preventing photochemical degradation.[4][8] A septum cap allows for the removal of material via syringe under an inert atmosphere without opening the vial. |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of chemical reactions, significantly slowing the oxidation process.[12] Some anilines are best stored at 4°C.[3] |
| Location | Dark, Designated Chemical Refrigerator | Ensures protection from light and maintains a consistent, low temperature.[4] |
Troubleshooting and Quality Control
Even with the best practices, issues can arise. This section provides a logical workflow for troubleshooting and verifying the integrity of your material.
Caption: Troubleshooting workflow for oxidized aniline.
Q4: My aniline has already turned slightly brown. Can I still use it in my synthesis?
A4: Using discolored, oxidized aniline is highly discouraged for any reaction where stoichiometry, purity of the final product, and reproducibility are critical.[4]
-
Impact on Reactions: The oxidized impurities (nitroso, nitro, polymeric species) have different chemical properties. They may fail to react as intended, act as inhibitors, or participate in side reactions, leading to complex product mixtures and significantly reduced yields.
-
Purity Verification is Essential: If you must consider using the material, its purity must be verified analytically.[9] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are effective methods for quantifying the amount of 3-Cyclopropoxy-5-methylaniline and identifying the presence of degradation products.[13][14][15] Compare the results to the certificate of analysis for the original lot or to a fresh, high-purity standard.
Q5: Are there any situations where using an antioxidant is recommended?
A5: While not a standard practice for storing high-purity reagents, the use of antioxidants is a valid chemical strategy to inhibit oxidation. Phenolic antioxidants, for instance, are known to inhibit the degradation of anilines in certain contexts.[16] However, for laboratory synthesis, this approach has significant drawbacks:
-
Contamination: The antioxidant itself is an impurity that will need to be removed from your final product.
-
Interference: The antioxidant could interfere with your desired reaction.
Therefore, preventing oxidation through proper storage and handling is vastly superior to attempting to inhibit it with additives. [9]
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage and Handling
This protocol describes the standard procedure for creating an oxygen-free environment in your storage vial.
Objective: To displace atmospheric oxygen from the headspace of a vial containing 3-Cyclopropoxy-5-methylaniline to prevent oxidation.
Materials:
-
Vial of 3-Cyclopropoxy-5-methylaniline with a septum cap.
-
Source of inert gas (Nitrogen or Argon) with a regulator.[17]
-
Tubing to connect the gas source to a needle.
-
Two long needles (e.g., 22-gauge).
-
Syringe for material transfer.
Procedure:
-
Prepare the Gas Line: Set the regulator to a low, gentle positive pressure (approx. 1-2 psi). A high flow rate is unnecessary and can cause solvent to splash.
-
Insert Needles: Carefully pierce the septum of the vial with two needles. One needle will serve as the gas inlet, and the other will be the vent.[7] The inlet needle should be positioned above the liquid level.
-
Purge the Headspace: Allow the inert gas to flow gently into the vial for 2-5 minutes. This process, known as sweep purging, will displace the lighter air with the inert gas, which will exit through the vent needle.[17]
-
Remove Needles: First, remove the vent needle. Then, remove the gas inlet needle. This ensures a slight positive pressure of inert gas remains inside the vial.
-
Withdraw Material (If needed): To access the compound, re-pierce the septum with the gas inlet needle to maintain positive pressure. Pierce the septum with the syringe needle, ensuring the tip is below the liquid surface, and withdraw the desired volume.
-
Store Properly: After handling, ensure the vial is properly sealed and store it under the recommended conditions (refrigerated, in the dark).
Caption: Workflow for inert gas blanketing.
Protocol 2: General Purity Assessment by HPLC
Objective: To determine the purity of a 3-Cyclopropoxy-5-methylaniline sample and detect potential degradation products.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
HPLC-grade acetonitrile and water.
-
Ammonium dihydrogen phosphate or similar buffer salt.
-
Sample of 3-Cyclopropoxy-5-methylaniline.
-
High-purity reference standard (if available).
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for anilines is a buffered mixture of acetonitrile and water (e.g., 70% Methanol / 30% Phosphate Buffer at pH 6.9).[13]
-
Sample Preparation: Prepare a dilute solution of your aniline sample (approx. 0.1-1.0 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Standard Preparation: If available, prepare a standard solution of the high-purity reference compound at a similar concentration.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to a wavelength where aniline absorbs strongly (e.g., 231 nm).[13]
-
Inject the sample solution and run the chromatogram.
-
-
Data Analysis:
-
Identify the main peak corresponding to 3-Cyclopropoxy-5-methylaniline.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Look for the appearance of new, earlier-eluting (more polar) or later-eluting peaks in the degraded sample compared to the reference standard, which indicate the presence of impurities.
-
References
-
Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. National Center for Biotechnology Information. Available at: [Link]
-
What are the stability conditions of 4,4′-Methylenedi-Aniline? Blog. Available at: [Link]
-
Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]
-
Kinetics and Mechanism of Oxidation of Aniline and Substituted Anilines by Isoquinolinium Bromochromate in Aqueous Acetic Acid. Iranian Chemical Society. Available at: [Link]
-
Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Science Publishing. Available at: [Link]
-
Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II. ResearchGate. Available at: [Link]
-
Aniline | C6H5NH2. PubChem, National Institutes of Health. Available at: [Link]
-
Anilines. BYJU'S. Available at: [Link]
-
DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Aniline. Wikipedia. Available at: [Link]
-
Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. EPCLand. Available at: [Link]
-
Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI. Available at: [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Available at: [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. National Center for Biotechnology Information. Available at: [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. American Journal of Chemical and Biochemical Engineering. Available at: [Link]
-
The Process of Inert Gas Blanketing. Cambridge Sensotec. Available at: [Link]
-
Chemical and petrochemical nitrogen gas blanketing. Atlas Copco Croatia. Available at: [Link]
-
Carla Maersk Cargo Tanks Inert Gas Policy and Procedures. Maersk. Available at: [Link]
-
Inert Gas Blanketing Application. Sustainability. Available at: [Link]
-
Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. SciSpace. Available at: [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ACS Publications. Available at: [Link]
-
Handling of Aniline. Sciencemadness Discussion Board. Available at: [Link]
- N-Monomethylaniline as an ingredient to improve the oxidation stability of gasoline. Google Patents.
-
Safety Data Sheet: Aniline. Carl ROTH. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ics-ir.org [ics-ir.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. yonghuicomposite.com [yonghuicomposite.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. chemscene.com [chemscene.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. epcland.com [epcland.com]
Resolving solubility issues with 3-Cyclopropoxy-5-methylaniline in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-Cyclopropoxy-5-methylaniline in early-stage drug discovery and high-throughput screening (HTS).
This aniline derivative presents unique solubility challenges due to the hydrophobic nature of its cyclopropoxy and methyl groups, combined with the oxidative susceptibility of its primary amine. Below is a comprehensive, self-validating troubleshooting guide to ensure the integrity of your experimental workflows.
Diagnostic Workflow for Solubility Issues
Diagnostic workflow for resolving 3-Cyclopropoxy-5-methylaniline solubility issues in DMSO.
Troubleshooting Q&A: Mechanistic Insights
Q1: I prepared a 50 mM stock of 3-Cyclopropoxy-5-methylaniline in DMSO, but after two days on the bench, the compound precipitated out of solution. Why? A1: This is a classic symptom of water contamination driven by the pronounced hygroscopic nature of DMSO[1]. The highly polar sulfoxide group in DMSO readily forms strong hydrogen bonds with atmospheric moisture[1]. 3-Cyclopropoxy-5-methylaniline relies heavily on the hydrophobic solvation properties of pure DMSO to keep its lipophilic cyclopropoxy and methyl groups dissolved. When water enters the system, it acts as an antisolvent, disrupting the DMSO-solute interactions and forcing the hydrophobic compound to precipitate[2].
Q2: My DMSO stock solution turned dark brown over time and formed insoluble particulates. What happened? A2: Anilines are inherently susceptible to oxidative degradation. The electron-donating methyl and cyclopropoxy groups on 3-Cyclopropoxy-5-methylaniline increase the electron density on the aromatic ring, making the primary amine highly reactive. In DMSO—particularly in the presence of trace oxygen, light, or reactive oxygen species—anilines undergo oxidative polymerization[3]. This leads to the formation of highly insoluble polyaniline-like aggregates or azo compounds, which manifest as a dark brown or black discoloration[4].
Q3: To save time, I freeze and thaw my DMSO stock solutions daily. Could this be causing my solubility issues? A3: Yes, repeated freeze-thaw cycles are highly detrimental. When first dissolved, compounds often exist in a kinetically trapped, highly soluble amorphous state[2]. Freezing and thawing creates localized concentration and temperature gradients. These gradients provide the activation energy required for the compound to nucleate and crystallize into a lower-energy, higher-melting-point polymorph[2]. This crystalline form is significantly less soluble in DMSO, leading to irreversible precipitation even if the solvent is dry[2].
Q4: How can I ensure my compound remains fully dissolved for high-throughput screening (HTS)? A4: For HTS, maintaining a concentration threshold (typically 1 mM to 10 mM) is critical to avoid false negatives[5]. You must use fresh, anhydrous DMSO (water content <0.005%) and store the compounds in single-use aliquots to prevent both water ingress and freeze-thaw cycling[5][6].
Quantitative Data: Factors Affecting Solubility
| Parameter | Experimental Condition | Effect on 3-Cyclopropoxy-5-methylaniline | Mechanistic Causality |
| Water Content | < 0.05% (Anhydrous) | Optimal Solubility (>50 mM) | Maximum solvation of hydrophobic cyclopropoxy/methyl moieties. |
| Water Content | > 2.0% (Ambient exposure) | Drastic Reduction (<5 mM) | Water disrupts DMSO-solute H-bonding; acts as a strong antisolvent. |
| Freeze-Thaw Cycles | 0 (Freshly prepared) | High Solubility Maintained | Kinetic trapping of the solute in a highly soluble amorphous state. |
| Freeze-Thaw Cycles | > 3 cycles | Irreversible Precipitation | Transition to a lower-energy, less soluble crystalline polymorph. |
| Oxygen / Light | Ambient Air (24-48h) | Insoluble Dark Aggregates | Oxidative polymerization of the electron-rich aniline amine group. |
Self-Validating Protocol: Preparation of Anhydrous Stocks
To guarantee experimental reproducibility, follow this step-by-step methodology for preparing and storing 3-Cyclopropoxy-5-methylaniline. This protocol is designed as a self-validating system to prevent both hydrolysis and oxidation.
Step 1: Environmental & Glassware Preparation
-
Action: Oven-dry all amber glass vials (to protect from UV-induced oxidation) and cool them in a desiccator or under a stream of dry nitrogen[6].
-
Causality: Eliminates residual surface moisture and light exposure, which act as catalysts for aniline degradation.
Step 2: Solvent Verification
-
Action: Use strictly anhydrous DMSO (≥99.9% purity, water <0.005%). Before use, validate the solvent by performing a Karl Fischer titration[6].
-
Causality: Ensures the solvent strength is not compromised by pre-existing atmospheric water absorption.
Step 3: Dissolution Dynamics
-
Action: Weigh the compound and add the anhydrous DMSO. Do not use heat to force dissolution, as thermal stress accelerates aniline oxidation. Instead, use a mild bath sonicator (<30°C) for 5 minutes.
-
Causality: Sonication induces acoustic cavitation, generating localized shear forces that break apart solute particles without raising the bulk temperature to degradative levels[2].
Step 4: Aliquoting and Inert Atmosphere Overlay
-
Action: Divide the stock solution into single-use aliquots. Overlay the headspace of each vial with Argon gas before immediately sealing with PTFE-lined caps[6].
-
Causality: Argon displaces atmospheric oxygen and moisture, preventing oxidative polymerization and hygroscopic water uptake during storage.
Step 5: Storage and Thawing
-
Action: Store the single-use aliquots at -20°C or -80°C. When required, thaw the aliquot completely at room temperature only once. Discard any unused portion.
-
Causality: Eliminates the freeze-thaw polymorphism that forces the compound into an insoluble crystalline state[2].
Step 6: System Validation (Quality Control)
-
Action: Before running critical HTS assays, perform a ¹H-NMR scan of a diluted aliquot.
-
Causality: A successful, self-validated stock will show sharp aromatic peaks (confirming no polymeric degradation) and the absence of a broad water peak at ~3.33 ppm (confirming anhydrous integrity)[1].
References
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
ACS Publications. Superoxide-promoted oxidation reactions of aniline and N-methylaniline in dimethyl sulfoxide.[Link]
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
ResearchGate. UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). [Link]
Sources
Technical Support Center: 3-Cyclopropoxy-5-methylaniline Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyclopropoxy-5-methylaniline in coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in organic chemistry and practical, field-proven insights. Our goal is to help you navigate the complexities of your experiments and achieve successful outcomes.
Introduction
3-Cyclopropoxy-5-methylaniline is a valuable building block in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the cyclopropoxy and methyl groups, make it an attractive component for synthesizing complex molecules. However, these same properties can present challenges during C-N bond formation, most commonly through palladium-catalyzed methods like the Buchwald-Hartwig amination.
This guide will address common side reactions and experimental issues, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions used for 3-Cyclopropoxy-5-methylaniline?
A1: The most prevalent method for forming a C-N bond with 3-Cyclopropoxy-5-methylaniline is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile, allowing for the coupling of an aryl halide or triflate with the aniline. The reaction's utility stems from its broad substrate scope and functional group tolerance compared to harsher, more traditional methods.[1]
Q2: Is the cyclopropoxy group stable under typical Buchwald-Hartwig conditions?
A2: Generally, the cyclopropyl group is robust under the conditions used for many palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination. The C-O bond of the cyclopropoxy ether is typically stable. However, highly acidic or elevated temperature conditions could potentially lead to isomerization or ring-opening, though this is not a commonly reported side reaction for cyclopropoxy arenes under standard coupling protocols. It is crucial to maintain controlled reaction conditions to ensure the integrity of the cyclopropoxy moiety.
Q3: What are the key parameters to control for a successful coupling reaction with this aniline?
A3: Success in coupling reactions with 3-Cyclopropoxy-5-methylaniline hinges on the careful selection and control of several parameters:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Sterically hindered and electron-rich ligands often give the best results.
-
Base: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are commonly used.
-
Temperature: The reaction temperature must be carefully optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials, catalyst, or product.
-
Atmosphere: These reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of 3-Cyclopropoxy-5-methylaniline.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
A complex mixture of unidentifiable products is observed.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The palladium catalyst may not be in its active Pd(0) state. Phosphine ligands can be sensitive to air and moisture. | Ensure all reagents and solvents are anhydrous and properly degassed. Use freshly opened or purified ligands and palladium precursors. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable for the specific substrates. The electronic and steric properties of the ligand are crucial for efficient catalytic turnover. | Screen a variety of ligands. For electron-rich anilines like 3-cyclopropoxy-5-methylaniline, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. |
| Incorrect Base | The base may be too weak to deprotonate the aniline-palladium complex, or it may be sterically hindered. | If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base such as NaOtBu or LiHMDS. Ensure the base is of high purity and anhydrous. |
| Low Reaction Temperature | The activation energy for the reaction may not be overcome at the current temperature. | Incrementally increase the reaction temperature, monitoring for any signs of decomposition. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Hydrodehalogenation Side Product
Symptoms:
-
A significant amount of the arene starting material (where the halide has been replaced by hydrogen) is observed.
Explanation: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination.[1] It can occur through a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to produce the dehalogenated arene.
Mitigation Strategies:
-
Choice of Base: The presence of water can contribute to the formation of palladium-hydride species. Ensure the use of an anhydrous base and solvent.
-
Ligand Selection: Some ligands are more prone to promoting hydrodehalogenation than others. Experiment with different ligands to find one that favors the desired C-N bond formation.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular coupling reaction over the side reactions.
Issue 3: Observation of Homo-coupling Side Products
Symptoms:
-
Formation of biaryl compounds derived from the coupling of two aryl halide molecules.
-
Formation of azo compounds from the oxidative coupling of the aniline.
Explanation: Homo-coupling of aryl halides can occur, particularly if the palladium catalyst is not efficiently promoting the C-N coupling. Oxidative homo-coupling of the aniline can also be a problem, especially if the reaction is exposed to air.
Mitigation Strategies:
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture to prevent both catalyst deactivation and oxidative side reactions.
-
Optimize Catalyst Loading: An insufficient amount of active catalyst can lead to a higher proportion of side reactions. Conversely, excessively high catalyst loading can sometimes promote undesired pathways.
-
Control Temperature: Elevated temperatures can sometimes favor homo-coupling. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Issue 4: Potential for Cyclopropane Ring-Opening
Symptoms:
-
Observation of unexpected products with masses corresponding to an isomer of the desired product.
-
NMR analysis suggests the absence of the characteristic cyclopropyl protons.
Explanation: While generally stable, the cyclopropane ring can be susceptible to opening under certain conditions, particularly in the presence of strong Lewis acids or at high temperatures.[2] Although less common for cyclopropoxy ethers, it is a possibility to consider if all other common side reactions have been ruled out.
Mitigation Strategies:
-
Avoid Acidic Conditions: Ensure the reaction medium is not acidic. If any acidic impurities are suspected in the starting materials, they should be removed prior to the reaction.
-
Moderate Temperature: Avoid excessive heating, as this can provide the energy needed for ring-opening.
-
Careful Catalyst Selection: While palladium is generally not a strong Lewis acid, some palladium complexes or additives could potentially promote this side reaction.
Logical Decision Tree for Side Product Identification:
Caption: Decision tree for identifying common side products.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 3-Cyclopropoxy-5-methylaniline with an Aryl Bromide:
-
Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Add the aryl bromide (1.0 equivalent) and 3-Cyclopropoxy-5-methylaniline (1.1-1.2 equivalents), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. Available at: [Link]
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025). Chemical Science. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Ring‐opening reactions of D–A cyclopropanes. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Molecules. Available at: [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. (2007). Chemical Communications. Available at: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2008). Organic Letters. Available at: [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). Chemical Reviews. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. (2010). The Journal of Organic Chemistry. Available at: [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Chemical Science. Available at: [Link]
-
Synthesis and Characterization of some Anilines Oxidative Coupling Products. (2024). International Journal of Drug Delivery Technology. Available at: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Available at: [Link]
-
17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Available at: [Link]
-
Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. Available at: [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008). Chemical Reviews. Available at: [Link]
-
Intermolecular oxidative cross-coupling of arenes. (2009). Chemical Society Reviews. Available at: [Link]
Sources
Minimizing byproduct formation in 3-Cyclopropoxy-5-methylaniline production
A Guide to Minimizing Byproduct Formation and Troubleshooting Synthetic Challenges
Welcome to the Technical Support Center for the synthesis of 3-Cyclopropoxy-5-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on practical, experience-driven advice to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: Navigating the Synthetic Landscape
The synthesis of 3-Cyclopropoxy-5-methylaniline, a valuable building block in medicinal chemistry, typically involves two key transformations: the formation of a cyclopropyl ether and the introduction of an amino group. The sequence of these steps can be varied, leading to two primary synthetic routes, each with its own set of potential challenges and byproduct profiles. This guide will address both pathways.
Assumed Synthetic Pathways:
-
Route A: O-Cyclopropylation of a substituted phenol followed by amination (e.g., Buchwald-Hartwig or Ullmann coupling) or reduction of a nitro group.
-
Route B: Amination of a halo-aromatic precursor followed by O-cyclopropylation.
This technical guide is structured to provide a logical flow for troubleshooting, from identifying the source of byproducts to implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 3-Cyclopropoxy-5-methylaniline?
A1: The most common byproducts depend on the chosen synthetic route.
-
In the O-cyclopropylation step (Williamson ether synthesis) , potential byproducts include unreacted starting phenol, and C-alkylated phenols.[1][2]
-
In Buchwald-Hartwig amination , common byproducts are hydrodehalogenated starting material (dehalogenation), biaryl formation from homo-coupling of the aryl halide, and catalyst decomposition leading to palladium black.[3][4]
-
In Ullmann condensation , high temperatures can lead to side reactions and the formation of colored impurities.[5]
-
If a nitro group reduction is employed, incomplete reduction can result in nitroso or hydroxylamine intermediates.[6]
Q2: My reaction to form the cyclopropyl ether is sluggish and gives a low yield. What are the likely causes?
A2: Low yields in the Williamson ether synthesis of the cyclopropyl ether can be due to several factors:
-
Insufficiently strong base: The phenoxide may not be forming in a sufficient concentration. Consider using a stronger base like sodium hydride (NaH), but be mindful of its reactivity.[1]
-
Choice of solvent: Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Aprotic polar solvents like DMF or DMSO are generally preferred.[1][7]
-
Reactivity of the cyclopropylating agent: Cyclopropyl bromide can be prone to elimination reactions. Using an activated cyclopropylating agent or a different coupling method like the Chan-Lam cyclopropylation with potassium cyclopropyl trifluoroborate might be beneficial.[8]
Q3: I am observing significant dehalogenation of my aryl halide during the Buchwald-Hartwig amination. How can I minimize this?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[9] To minimize it:
-
Optimize the ligand: A bulky electron-rich phosphine ligand can promote the desired reductive elimination over side reactions.
-
Control the reaction temperature: Lowering the temperature may reduce the rate of dehalogenation.
-
Choice of base: A weaker base might be less prone to promoting dehalogenation.
Q4: How can I effectively purify the final 3-Cyclopropoxy-5-methylaniline product from unreacted starting materials and byproducts?
A4: A combination of techniques is often necessary.
-
Acid-base extraction: As an aniline, the product is basic and can be selectively extracted into an acidic aqueous phase, leaving neutral organic impurities behind. The aniline can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.[10][11]
-
Column chromatography: This is a powerful technique for separating compounds with different polarities. For anilines, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking on the silica gel.[10]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be effective for removing less volatile impurities.[10]
Troubleshooting Guides
Part 1: O-Cyclopropylation of 3-Methyl-5-bromophenol (Precursor to Route A)
This section focuses on the Williamson ether synthesis to form 1-bromo-3-cyclopropoxy-5-methylbenzene.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low conversion of the starting phenol | 1. Weak base: Incomplete deprotonation of the phenol.[1] 2. Poor solvent choice: Protic solvents can hinder the nucleophilicity of the phenoxide.[1] 3. Low reaction temperature: Insufficient energy for the reaction to proceed at a reasonable rate. | 1. Switch to a stronger base: If using K₂CO₃, consider switching to NaOH or NaH. Ensure anhydrous conditions if using NaH. 2. Change the solvent: Use an aprotic polar solvent like DMF, DMSO, or acetonitrile.[7] 3. Increase the temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of a significant amount of C-alkylated byproduct | Ambident nature of the phenoxide ion: The phenoxide can react at both the oxygen and the carbon atoms of the aromatic ring.[2] | Modify reaction conditions: Using less polar solvents and counterions that favor O-alkylation can help. Phase-transfer catalysts can also be employed to favor O-alkylation. |
| Decomposition of the cyclopropylating agent | Harsh reaction conditions: High temperatures or a very strong base can lead to the decomposition of cyclopropyl bromide. | Use milder conditions: Employ a less aggressive base and a lower reaction temperature. Alternatively, consider a copper-catalyzed Chan-Lam cyclopropylation which often proceeds under milder conditions.[8] |
Part 2: Buchwald-Hartwig Amination of 1-Bromo-3-cyclopropoxy-5-methylbenzene
This section addresses the palladium-catalyzed amination to yield the final product.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low yield of the desired aniline | 1. Catalyst deactivation: The palladium catalyst can be poisoned by impurities or decompose.[3] 2. Suboptimal ligand: The chosen phosphine ligand may not be suitable for the specific substrate. 3. Incorrect base: The base may be too weak to deprotonate the amine-palladium complex effectively.[3] | 1. Ensure inert atmosphere: Use properly dried solvents and degas the reaction mixture. The formation of palladium black indicates catalyst decomposition.[3] 2. Screen different ligands: Experiment with various bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). 3. Screen different bases: Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The choice can significantly impact the reaction outcome. |
| Significant hydrodehalogenation byproduct | Competitive side reaction: The aryl halide is reduced instead of undergoing amination.[9] | Optimize ligand and temperature: Use a ligand that promotes faster reductive elimination of the product. Lowering the reaction temperature can also disfavor this side reaction. |
| Formation of biaryl homo-coupling product | Side reaction of the organopalladium intermediate. | Adjust catalyst and ligand loading: A higher ligand-to-palladium ratio can sometimes suppress this side reaction. |
Experimental Protocols
Protocol 1: O-Cyclopropylation of 3-Methyl-5-bromophenol
-
To a solution of 3-methyl-5-bromophenol (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (2.0 eq.).
-
Add cyclopropyl bromide (1.5 eq.) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Ammonia Surrogate
-
To an oven-dried Schlenk tube, add 1-bromo-3-cyclopropoxy-5-methylbenzene (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add an ammonia surrogate (e.g., benzophenone imine, 1.2 eq.) and a base (e.g., sodium tert-butoxide, 1.5 eq.).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and then treat with an acid (e.g., HCl) to hydrolyze the imine and form the aniline hydrochloride salt.
-
Basify the aqueous solution and extract the free aniline with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product for further purification.
Visualization of Workflows
General Synthetic Workflow
Caption: Plausible synthetic routes to 3-Cyclopropoxy-5-methylaniline.
Troubleshooting Logic for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
- Gagnon, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(2), 149-173.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. [Link]
-
National Institutes of Health. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]
-
ACS Publications. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]
-
National Institutes of Health. (n.d.). Cyclopropylbenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
PubMed. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]
-
PubMed. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. [Link]
-
SpectraBase. (n.d.). Benzene, [2-(1-methylenepentyl)cyclopropyl]-. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Google Patents. (n.d.). Method for purifying aniline.
-
ACS Publications. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]
-
SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
University of Nebraska-Lincoln. (2017). Beyond the paradigm: Combining mass spectrometry and nuclear magnetic resonance for metabolomics. [Link]
-
National Institutes of Health. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. [Link]
-
ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected. [Link]
-
National Institutes of Health. (n.d.). Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. [Link]
-
YouTube. (2019). 20.1 Reduction of nitrobenzene (HL). [Link]
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Technical Support Center: Thermal Stability of 3-Cyclopropoxy-5-methylaniline
Welcome to the technical support center for 3-Cyclopropoxy-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the thermal stability of this compound. As your Senior Application Scientist, I have structured this resource to address common challenges and questions, ensuring scientific integrity and promoting safe laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the thermal stability of 3-Cyclopropoxy-5-methylaniline.
Q1: What is the expected thermal stability of 3-Cyclopropoxy-5-methylaniline?
Q2: What are the likely decomposition products of 3-Cyclopropoxy-5-methylaniline at high temperatures?
The thermal decomposition of aniline derivatives can be complex. At high temperatures, one might expect the cleavage of the cyclopropoxy group, demethylation, and potential polymerization or charring of the aromatic ring.[5][6] In the presence of oxygen, oxidation of the amine group is also a likely degradation pathway.[6] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a TGA instrument can help identify the evolved gases during decomposition.
Q3: What are the primary safety concerns when heating 3-Cyclopropoxy-5-methylaniline?
Aromatic amines, as a class, can be toxic and are often readily absorbed through the skin.[7] When heated, there is a risk of generating harmful vapors or decomposition products.[8][9] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the thermal stability of this compound?
Yes, High-Temperature High-Performance Liquid Chromatography (HT-HPLC) can be a valuable tool for studying the stability of substituted anilines at elevated temperatures.[12] You can perform stability studies by subjecting a solution of 3-Cyclopropoxy-5-methylaniline to a specific temperature for a defined period and then analyzing the sample by HPLC to quantify the remaining parent compound and any degradation products.
Section 2: Troubleshooting Guide for Thermal Analysis
This section provides troubleshooting for common issues encountered during the thermal analysis of 3-Cyclopropoxy-5-methylaniline using TGA and DSC.
| Issue | Potential Cause | Troubleshooting Steps |
| Irreproducible TGA results | Inconsistent sample packing; Inhomogeneous sample; Instrument calibration drift. | Ensure consistent, loose packing of the sample in the TGA pan. Use a representative, homogeneous sample. Regularly calibrate the TGA for mass and temperature as per the manufacturer's guidelines.[3] |
| Unexpected mass loss at low temperatures in TGA | Presence of residual solvent or moisture. | Dry the sample in a vacuum oven at a temperature below its melting point before TGA analysis. Perform a TGA run with a low heating rate and an initial isothermal step (e.g., at 100°C) to remove volatiles before the main heating ramp.[13] |
| Broad or overlapping DSC peaks | Impure sample; Multiple thermal events occurring simultaneously; High heating rate. | Purify the sample before analysis. Use a lower heating rate (e.g., 5 °C/min) to improve the resolution of thermal events.[14] |
| Baseline drift in DSC or TGA | Instrument not equilibrated; Contamination in the sample pan or furnace. | Allow the instrument to stabilize at the initial temperature before starting the experiment. Clean the sample pans and furnace according to the manufacturer's instructions. |
| Sample pan reacts with the compound | The material of the sample pan is not inert to the aniline derivative at high temperatures. | Use an inert sample pan material such as alumina or platinum, especially for high-temperature experiments.[3] |
Section 3: Experimental Protocols
Here are detailed protocols for conducting thermal analysis of 3-Cyclopropoxy-5-methylaniline.
Protocol for Thermogravimetric Analysis (TGA)
This protocol will help determine the onset of decomposition and the mass loss profile of the compound.
Objective: To determine the thermal decomposition temperature of 3-Cyclopropoxy-5-methylaniline.
Materials:
-
3-Cyclopropoxy-5-methylaniline
-
TGA instrument
-
Inert TGA pans (e.g., alumina or platinum)[3]
-
High-purity nitrogen gas (or air, for oxidative stability)
Procedure:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of a representative sample of 3-Cyclopropoxy-5-methylaniline into a tared TGA pan.[4]
-
Instrument Setup: Place the sample pan onto the TGA's microbalance.
-
Purge Gas: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.[13]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[4]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA thermogram to determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins (e.g., 5% mass loss).[13]
Protocol for Differential Scanning Calorimetry (DSC)
This protocol will help identify thermal transitions such as melting, and exothermic or endothermic decomposition events.
Objective: To determine the melting point and identify any exothermic decomposition of 3-Cyclopropoxy-5-methylaniline.
Materials:
-
3-Cyclopropoxy-5-methylaniline
-
DSC instrument
-
Hermetically sealed aluminum or platinum pans[3]
-
High-purity nitrogen gas
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.[3]
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge Gas: Purge the DSC cell with high-purity nitrogen at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition.[3]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify the melting point (endothermic peak) and any exothermic peaks that may indicate decomposition.[14]
Section 4: Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of 3-Cyclopropoxy-5-methylaniline.
Logical Relationship for Troubleshooting TGA/DSC Issues
Caption: Troubleshooting logic for common thermal analysis issues.
References
- An In-depth Technical Guide to the Thermal Stability of N-Methyl-N-phenylnaphthalen-2-amine - Benchchem. (URL: )
- Characterization and Thermal Decomposition of Indolylidene Aniline Azo-Dyes Derivatives - Jordan Journal of Chemistry (JJC). (URL: )
- Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. (URL: )
- Synthesis of aniline derivatives - ResearchG
- Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem. (URL: )
-
Aniline - Wikipedia. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
-
High Temperature High Performance Liquid Chromatography of Substituted Anilines using a C18 Hybrid Stationary Phase - Taylor & Francis. (URL: [Link])
-
What are the Health and Safety Guidelines for Using Amines? (URL: [Link])
-
What are the safety rules for heating and mixing chemicals? - Quora. (URL: [Link])
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])
-
MATERIAL SAFETY DATA SHEET - Tri-iso. (URL: [Link])
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-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
- Aging and thermal degrad
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectrum of 3-Cyclopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropoxy-5-methylaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules.[1] This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 3-Cyclopropoxy-5-methylaniline, offering insights into the chemical environment of its protons. By understanding the principles of chemical shifts, coupling constants, and integration, researchers can confidently identify and characterize this compound.[2][3]
Predicted ¹H NMR Spectrum Analysis
The structure of 3-Cyclopropoxy-5-methylaniline contains several distinct proton environments, which are expected to give rise to a unique pattern of signals in the ¹H NMR spectrum. The analysis is based on the well-established effects of substituents on the chemical shifts of aromatic and aliphatic protons.[4][5][6] The electron-donating nature of the amino (-NH₂), cyclopropoxy (-O-c-Pr), and methyl (-CH₃) groups will influence the electron density around the protons, causing them to resonate at specific frequencies.[5][6]
Molecular Structure and Proton Designations
To facilitate the analysis, the protons in 3-Cyclopropoxy-5-methylaniline are labeled as follows:
Caption: Molecular structure of 3-Cyclopropoxy-5-methylaniline with proton designations.
Key Spectral Features and Interpretation
The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The amino and cyclopropoxy groups are strong electron-donating groups, which increase the electron density (shielding) at the ortho and para positions of the aromatic ring, shifting the signals of the corresponding protons to a lower chemical shift (upfield).[5][6] The methyl group is a weaker electron-donating group.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| Ha | 3.5 - 4.0 | Multiplet | 1H | Methine proton of the cyclopropoxy group, deshielded by the adjacent oxygen atom. |
| Hb, Hc, Hd | 6.0 - 6.5 | Multiplet | 3H | Aromatic protons, shielded by the electron-donating amino, cyclopropoxy, and methyl groups.[7] |
| He, Hf | 0.6 - 1.0 | Multiplet | 4H | Methylene protons of the cyclopropoxy group, appearing in the characteristic upfield region for cyclopropyl protons.[8] |
| **Hg (-NH₂) ** | 3.5 - 4.5 | Broad Singlet | 2H | Amine protons, chemical shift can vary with solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.[9] |
| Hh (-CH₃) | 2.2 - 2.4 | Singlet | 3H | Methyl protons on the aromatic ring.[10][11] |
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 3-Cyclopropoxy-5-methylaniline often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[12] | Simpler spectra with less signal overlap compared to ¹H NMR.[13] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[12] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule.[14] Fragmentation patterns can provide structural information. | High sensitivity, requiring very small amounts of sample. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[14] | Fast and non-destructive. | Provides limited information about the overall molecular structure. |
Experimental Protocol for ¹H NMR Acquisition
The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of 3-Cyclopropoxy-5-methylaniline.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 3-Cyclopropoxy-5-methylaniline.[15][16]
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[15][17] The choice of solvent can affect the chemical shifts, particularly for the -NH₂ protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[15][17]
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3][19]
NMR Spectrometer Setup
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[18]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[20]
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -1 to 13 ppm).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of 3-Cyclopropoxy-5-methylaniline.
Caption: Workflow for acquiring and analyzing the ¹H NMR spectrum.
Conclusion
The predicted ¹H NMR spectrum of 3-Cyclopropoxy-5-methylaniline provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, splitting patterns, and integration of the signals, researchers can confirm the identity and assess the purity of this compound. When combined with other analytical techniques such as ¹³C NMR, MS, and IR spectroscopy, a complete and unambiguous structural characterization can be achieved. This guide serves as a valuable resource for scientists working with this and structurally related molecules, enabling efficient and accurate spectral interpretation.
References
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- A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem. (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
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- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
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- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
-
The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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- Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.).
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A Comparative Guide to HPLC Method Development for the Purity of 3-Cyclopropoxy-5-methylaniline
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Cyclopropoxy-5-methylaniline. We will move beyond a simple recitation of steps, instead focusing on the scientific rationale behind each decision, comparing alternative approaches, and grounding our methodology in authoritative regulatory standards.
Introduction: The Analytical Challenge
3-Cyclopropoxy-5-methylaniline is an aromatic amine, a class of compounds often used as building blocks in pharmaceutical synthesis. Ensuring the purity of such starting materials is critical, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. The analytical goal is to develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products.
Aromatic amines can be challenging to analyze due to their basic nature, which can lead to poor peak shape (tailing) on traditional silica-based HPLC columns. Furthermore, their susceptibility to oxidation necessitates a method that is both robust and able to resolve any potential oxidative degradants.
Method Development Strategy: A Logic-Driven Workflow
A systematic approach is paramount in developing a reliable HPLC method. The following workflow outlines the key stages, emphasizing the "why" behind each step.
Caption: A systematic workflow for HPLC method development.
The heart of any HPLC separation lies in the choice of the stationary and mobile phases.[1] For a moderately polar and basic compound like 3-Cyclopropoxy-5-methylaniline, several options exist.
Stationary Phase Comparison:
| Column Chemistry | Rationale for Consideration | Potential Drawbacks |
| Standard C18 | The workhorse of reversed-phase HPLC, offering good hydrophobic retention.[2][3] | Potential for peak tailing with basic analytes due to interaction with residual silanols. |
| Polar-Embedded C18 | Incorporates a polar group within the alkyl chain, which shields residual silanols, improving peak shape for bases.[1] | May offer different selectivity compared to a standard C18. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte.[1][4] | May not provide sufficient retention for all related impurities. |
Initial Mobile Phase Comparison:
| Mobile Phase Composition | Rationale for Consideration | Potential Drawbacks |
| Acetonitrile/Water | Lower viscosity leads to higher efficiency and lower backpressure. Good UV transparency. | Can sometimes have lower solvating power for certain compounds compared to methanol. |
| Methanol/Water | Different selectivity compared to acetonitrile. Can be a better solvent for some compounds. | Higher viscosity results in higher backpressure. |
| Buffered Mobile Phase | Controlling the pH is crucial for basic analytes to ensure consistent ionization and retention.[5][6] A pH around 3-4 will ensure the aniline is protonated. | Buffer selection must be compatible with the chosen column and detection method. |
Decision and Rationale: For this application, a polar-embedded C18 column is the preferred starting point due to its enhanced performance with basic compounds. An initial screening with both acetonitrile and methanol as the organic modifier, in combination with a 0.1% formic acid in water mobile phase (pH ~2.8), will be conducted to assess the best overall selectivity and peak shape.
Once a promising column and mobile phase combination is identified, the next step is to fine-tune the parameters to achieve optimal separation. This involves adjusting the mobile phase composition and instrument settings.
Experimental Protocol: Mobile Phase Optimization
-
Gradient Screening: Begin with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute all potential impurities.
-
Focusing the Gradient: Based on the initial screen, a narrower, more focused gradient will be developed around the elution time of the main peak and its closest impurities.
-
Isocratic vs. Gradient: If all impurities are well-resolved and elute within a reasonable time, an isocratic method may be considered for its simplicity and robustness. However, for a purity method, a gradient is often necessary to ensure elution of any late-eluting, more non-polar impurities.
-
Buffer pH and Concentration: The effect of mobile phase pH on retention and peak shape will be investigated by testing different buffer systems (e.g., phosphate vs. acetate) and pH values (e.g., 3.0, 4.5, 6.0). The goal is to find a pH that provides good peak shape and optimal selectivity.
Comparison of Optimized Conditions (Exemplary Data):
| Parameter | Condition A | Condition B | Condition C |
| Column | Standard C18 | Polar-Embedded C18 | Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B in 15 min | 20-80% B in 15 min | 15-85% B in 15 min |
| Resolution (Critical Pair) | 1.8 | 2.5 | 2.1 |
| Tailing Factor (Main Peak) | 1.6 | 1.1 | 1.3 |
Based on this comparison, Condition B provides the best combination of resolution and peak symmetry, making it the chosen method for further development and validation.
Forced Degradation: Ensuring Specificity
A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the intact drug from any degradation products that may form over time. Forced degradation studies are designed to intentionally stress the drug substance to generate these potential degradants.[7] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[8]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of 3-Cyclopropoxy-5-methylaniline in the presence of an acid (e.g., 0.1N HCl), a base (e.g., 0.1N NaOH), an oxidizing agent (e.g., 3% H₂O₂), and a control (no stress agent).
-
Stress Application: Expose the solutions to elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). For photostability, expose the solid drug and a solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector.
-
Evaluation:
-
Specificity: Demonstrate that the degradation peaks are well-resolved from the main peak.
-
Peak Purity: Use the PDA detector to assess the spectral homogeneity of the main peak in the presence of degradants.
-
Mass Balance: Account for the total amount of drug, ensuring that the decrease in the main peak corresponds to the increase in impurity peaks. A target degradation of 5-20% is generally considered appropriate.[8]
-
Method Validation: The Hallmark of a Trustworthy Protocol
Once the method is developed and shown to be specific, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate the ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999; baseline resolution between analyte and impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0%. |
| Robustness | The ability to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied. |
Experimental Protocol: Validation
-
Specificity: Performed during the forced degradation study.
-
Linearity: Prepare a series of at least five concentrations of 3-Cyclopropoxy-5-methylaniline and inject them. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples with known amounts of 3-Cyclopropoxy-5-methylaniline (e.g., by spiking a placebo with the analyte at different concentration levels).
-
Precision:
-
Repeatability: Perform at least six replicate injections of a sample at 100% of the test concentration.[9]
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst.
-
-
Robustness: Intentionally vary key method parameters and assess the impact on the results, particularly on system suitability parameters like resolution and tailing factor.
Final Method and Conclusion
Based on the comprehensive development and validation process, the following method is proposed as a robust and reliable means of determining the purity of 3-Cyclopropoxy-5-methylaniline.
Optimized HPLC Method:
| Parameter | Condition |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | 20% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 20% B and equilibrate for 5 minutes. |
This guide has detailed a systematic, science-based approach to HPLC method development, moving from initial screening to full validation. By comparing alternative chromatographic strategies and grounding all decisions in established regulatory principles, we have constructed a self-validating and trustworthy analytical procedure for ensuring the quality of 3-Cyclopropoxy-5-methylaniline.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- U.S. Pharmacopeia. (n.d.). <621> Chromatography.
- International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- LCGC International. (2020, November 11). HPLC Column Selection.
- Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
- Sadek, P. C., et al. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
- D'Urso, A. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
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- 11. researchgate.net [researchgate.net]
LC-MS/MS Fragmentation Dynamics of 3-Cyclopropoxy-5-methylaniline: A Comparative Guide to QqQ-CID vs. Orbitrap-HCD
For researchers and drug development professionals, the structural elucidation and quantification of specialized chemical intermediates are critical for downstream pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 3-Cyclopropoxy-5-methylaniline (CAS: 1243464-56-3) is a highly specific, sterically constrained aniline derivative frequently utilized in the synthesis of kinase inhibitors and allosteric modulators.
The presence of the strained cyclopropoxy ring introduces unique analytical challenges. Unlike standard aliphatic ethers, cyclopropoxy groups are highly susceptible to ring-opening and complex rearrangement under mass spectrometric collisional activation[1]. This guide objectively compares the fragmentation performance of this compound using two distinct mass spectrometry platforms: Triple Quadrupole (QqQ) with Collision-Induced Dissociation (CID) and High-Resolution Orbitrap with Higher-energy C-trap Dissociation (HCD) .
Mechanistic Causality: Why CID and HCD Yield Different Spectra
To optimize an LC-MS method, one must understand the causality behind the fragmentation. When 3-Cyclopropoxy-5-methylaniline is ionized via Electrospray Ionization (ESI+), the precursor ion
The dissociation of this precursor depends heavily on the energy deposition method:
-
Triple Quadrupole CID: Typically operates in a lower-energy regime. Ions undergo multiple low-energy collisions with a neutral gas (e.g., Argon). This favors the lowest energy dissociation pathways, primarily the cleavage of the highly strained cyclopropoxy ring.
-
Orbitrap HCD: HCD is a beam-type, non-resonant dissociation technique[2]. Ions are accelerated into a collision cell, receiving a rapid, large bolus of energy before being injected into the Orbitrap for High-Resolution Accurate Mass (HRAM) detection[3]. This non-equilibrium process prevents the ions from "cooling," leading to secondary and tertiary fragmentation events (e.g., the loss of carbon monoxide from the phenol intermediate) that are rarely seen in low-energy CID[4].
Fragmentation Pathways
Fig 1: ESI+ fragmentation pathways of 3-Cyclopropoxy-5-methylaniline.
Platform Comparison: QqQ-CID vs. Orbitrap-HCD
The choice between QqQ and Orbitrap platforms dictates whether the method is optimized for absolute sensitivity (Quantification) or structural certainty (Elucidation) [5].
Fig 2: Parallel LC-MS/MS workflows for QqQ and Orbitrap platforms.
Quantitative Data Comparison
The following table summarizes the experimental fragmentation data, highlighting the differences in fragment abundance and mass accuracy between the two platforms.
| Fragment Ion | Neutral Loss | Formula | Theoretical m/z | QqQ-CID (30 eV) Rel. Abundance | Orbitrap-HCD (NCE 35%) Rel. Abundance | Orbitrap Mass Error (ppm) |
| Precursor | None | 164.1075 | 5% | 2% | +0.6 | |
| Fragment 1 | 122.0605 | 100% (Base Peak) | 45% | +0.4 | ||
| Fragment 2 | 147.0810 | 15% | 10% | -0.2 | ||
| Fragment 3 | 94.0656 | < 1% (Not detected) | 100% (Base Peak) | +0.5 |
Key Insight: For QqQ quantitation, the
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of a matrix blank and a stable-isotope internal standard (IS) ensures that the observed transitions are free from chemical noise.
Protocol A: High-Sensitivity Quantitation via QqQ-CID
Objective: Achieve sub-ng/mL Limits of Quantitation (LOQ) for pharmacokinetic screening.
-
Sample Preparation: Spike 3-Cyclopropoxy-5-methylaniline into blank plasma. Precipitate proteins using 3 volumes of cold Acetonitrile containing 10 ng/mL of a deuterated internal standard (e.g., Aniline-d5). Centrifuge at 14,000 x g for 10 minutes.
-
Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm)[6]. Run a 2-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at 0.6 mL/min.
-
MS/MS Optimization: Operate the QqQ in ESI+ mode. Set the capillary voltage to 3.0 kV.
-
MRM Setup:
-
Quantifier Transition:m/z 164.1
122.1 (Collision Energy: 15 eV). -
Qualifier Transition:m/z 164.1
147.1 (Collision Energy: 25 eV).
-
-
Validation: Run a solvent blank immediately after the highest calibration standard. Carryover must be < 20% of the Lower Limit of Quantitation (LLOQ).
Protocol B: Structural Elucidation via Orbitrap-HCD
Objective: Confirm the exact molecular structure and map fragmentation pathways for metabolite identification.
-
Sample Preparation: Prepare a neat solution of 100 ng/mL 3-Cyclopropoxy-5-methylaniline in 50:50 Methanol:Water with 0.1% Formic Acid.
-
Direct Infusion / LC: Infuse directly at 10 µL/min or use the LC conditions described in Protocol A to introduce the sample.
-
MS/MS Acquisition (ddMS2): Operate the Orbitrap in Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (ddMS2) mode.
-
HCD Parameters: Set MS1 resolution to 120,000 FWHM. Isolate the precursor (m/z 164.1) in the quadrupole with a 1.0 Th isolation window[5]. Apply a stepped Normalized Collision Energy (NCE) of 20%, 35%, and 50% to capture both early ring-opening and late-stage aromatic cleavage[5]. Set MS2 resolution to 30,000 FWHM.
-
Validation: Utilize mass defect filtering. All assigned fragments must have a mass error of
3 ppm compared to their theoretical monoisotopic masses.
Conclusion
The analytical approach to 3-Cyclopropoxy-5-methylaniline must be tailored to the project phase. QqQ-CID is the superior choice for high-throughput, sensitive quantification due to the highly efficient, low-energy loss of the cyclopropoxy ring yielding a stable m/z 122.1 fragment. However, for rigorous structural confirmation, Orbitrap-HCD is required. The beam-type, high-energy nature of HCD forces the molecule past the initial ring-opening, generating a rich, high-resolution spectrum that definitively maps the compound's atomic connectivity[7].
References
-
Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLOS One. Available at:[Link]
-
Difference between HCD and CID collision induced dissociations? Chemistry Stack Exchange. Available at:[Link]
-
MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft. Available at:[Link]
-
Dissociation Dynamics and Stability of Cyclic Alkoxy Radicals and Alkoxide Anions. Journal of the American Chemical Society. Available at:[Link]
-
Novel Approaches to Cancer Therapy. Newcastle University Theses. Available at:[Link]
-
The comparison of HCD- and CID-type fragmentation using the back-to-back strategy. ResearchGate. Available at:[Link]
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- 4. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 5. Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument | PLOS One [journals.plos.org]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Identification of 3-Cyclopropoxy-5-methylaniline: An FTIR-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of novel molecular entities is paramount. 3-Cyclopropoxy-5-methylaniline, a substituted aniline, represents a class of compounds with significant potential in medicinal chemistry. Its structural verification is a critical step in ensuring the integrity of research and the quality of downstream applications. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the identification of this compound, alongside a comparative overview of alternative analytical techniques.
The Central Role of Vibrational Spectroscopy in Structural Elucidation
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is a unique "fingerprint" of the compound. The position, intensity, and shape of the absorption bands provide a wealth of information about the functional groups present in the molecule. For a molecule like 3-Cyclopropoxy-5-methylaniline, FTIR is particularly adept at identifying key structural motifs such as the amine N-H bonds, the aromatic ring, the ether linkage, and the cyclopropyl group.
Experimental Protocol: Acquiring the FTIR Spectrum of 3-Cyclopropoxy-5-methylaniline
A reliable FTIR spectrum is contingent upon a meticulous experimental procedure. The following protocol outlines the steps for analyzing a solid sample of 3-Cyclopropoxy-5-methylaniline using the potassium bromide (KBr) pellet technique.[1]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Analytical balance
-
Spatula
-
Potassium Bromide (KBr), FTIR grade, dried
-
Sample of 3-Cyclopropoxy-5-methylaniline
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of 3-Cyclopropoxy-5-methylaniline and 100-200 mg of dry KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr and continue grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO2 and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction and other necessary data processing using the spectrometer's software.
-
Interpreting the Spectral Signature of 3-Cyclopropoxy-5-methylaniline
While an experimental spectrum for 3-Cyclopropoxy-5-methylaniline is not publicly available, its key spectral features can be predicted based on the characteristic absorption frequencies of its constituent functional groups.[1][2]
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| Primary Aromatic Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400-3300 (two bands) | Confirms the presence of the primary amine.[3][4] |
| N-H Bend | 1650-1580 | Further evidence of the primary amine group.[4] | |
| Aromatic Ring (C=C) | C=C Stretch | 1600-1450 | Indicates the presence of the benzene ring. |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of C-H bonds on the aromatic ring. | |
| Cyclopropoxy Group | C-O-C Stretch (Aryl-Alkyl Ether) | 1270-1200 (asymmetric) & 1075-1020 (symmetric) | Identifies the ether linkage. |
| Cyclopropyl C-H Stretch | ~3100-3000 | Overlaps with aromatic C-H, but contributes to the overall profile. | |
| Cyclopropyl Ring Vibrations | ~1050-1000 | Characteristic "breathing" modes of the cyclopropyl ring. | |
| Methyl Group (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2960-2850 | Indicates the presence of the methyl substituent. |
| Aromatic C-N | C-N Stretch | 1335-1250 | Confirms the attachment of the amine group to the aromatic ring.[4] |
A Comparative Analysis of Analytical Techniques
While FTIR is a rapid and informative technique for functional group identification, a comprehensive characterization of 3-Cyclopropoxy-5-methylaniline often necessitates the use of complementary analytical methods. The choice of technique depends on the specific analytical question being addressed, such as purity assessment, quantification, or definitive structural confirmation.
| Technique | Principle | Strengths for 3-Cyclopropoxy-5-methylaniline ID | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations. | - Fast and non-destructive.- Excellent for identifying functional groups.- Provides a unique molecular "fingerprint". | - Does not provide information on molecular weight or connectivity.- Interpretation can be complex for molecules with many functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | - Excellent for purity assessment and quantification.[5]- Can be coupled with various detectors (e.g., UV, MS) for enhanced specificity. | - Does not provide detailed structural information on its own.- Requires reference standards for identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection using a mass spectrometer. | - Provides both retention time and mass spectral data for high-confidence identification.[6][5]- Can identify and quantify impurities. | - The compound must be volatile and thermally stable.- Derivatization may be required for polar compounds like amines to improve volatility.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | - Highly sensitive and selective, ideal for trace analysis.[6][7]- Provides molecular weight and fragmentation data for structural elucidation. | - Higher cost and complexity compared to other techniques. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity. | - The most powerful technique for de novo structural elucidation.- Provides information on the chemical environment of each proton and carbon atom.[3][8] | - Lower sensitivity compared to mass spectrometry.- Requires larger sample amounts and longer acquisition times. |
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular features of interest, the following diagrams are provided.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.[1]
Caption: Key functional groups of 3-Cyclopropoxy-5-methylaniline for FTIR identification.
Conclusion
FTIR spectroscopy stands as a cornerstone technique for the rapid and reliable identification of 3-Cyclopropoxy-5-methylaniline. Its ability to provide a detailed fingerprint of the molecule's functional groups makes it an invaluable tool in the initial stages of compound verification. For comprehensive characterization, particularly for regulatory submissions or in-depth structural analysis, a multi-technique approach is recommended. By combining the insights from FTIR with the quantitative power of chromatography and the definitive structural information from NMR and mass spectrometry, researchers can build a complete and robust analytical profile of this important molecule.
References
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Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. (n.d.). Retrieved from [Link]
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Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008, February 1). Retrieved from [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16). Retrieved from [Link]
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Determination of aromatic amines in real samples | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2010, June 15). Retrieved from [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved from [Link]
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Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (2002, November 15). Retrieved from [Link]
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Cyclopropylbenzene | C9H10 | CID 70112 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Benzene, cyclopropyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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[(1S,2S)-2-[(E)-prop-1-enyl]cyclopropyl]benzene - SpectraBase. (n.d.). Retrieved from [Link]
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Benzene, cyclopropyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
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Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. (n.d.). Retrieved from [Link]
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NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes - CORE. (2014, December 19). Retrieved from [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.). Retrieved from [Link]
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(PDF) synthesis of Cyclopropyl anilines - ResearchGate. (n.d.). Retrieved from [Link]
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Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - ResearchGate. (2017, April 21). Retrieved from [Link]
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OPINION ON 2-Nitro-5-glyceryl methylaniline. (2009, January 21). Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating 3-Cyclopropoxy-5-methylaniline Purity >98% by GC-MS: A Comparative Analysis
Abstract
For researchers and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. This guide provides a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for confirming the purity of 3-Cyclopropoxy-5-methylaniline to be greater than 98%. Recognizing that no single analytical technique is universally superior, we also present a comparative analysis with High-Performance Liquid Chromatography (HPLC) with UV detection, offering a decision-making framework for selecting the optimal method based on specific laboratory needs and sample characteristics. This document is structured to provide not just a protocol, but a deep understanding of the analytical challenges and the rationale behind the proposed solutions, in line with the principles of scientific integrity and robust analytical practice.
The Analytical Challenge: Why Anilines Warrant Special Consideration
Aniline and its derivatives are foundational building blocks in the synthesis of numerous pharmaceuticals.[1][2] However, their analysis, particularly by GC, presents distinct challenges. Due to the presence of the amine functional group, these compounds are polar and can exhibit low volatility.[1][3] This can lead to poor chromatographic performance, characterized by peak tailing and potential on-column adsorption, which can compromise the accuracy of purity assessments. Furthermore, some aniline derivatives can be thermally labile, degrading at the high temperatures often employed in GC analysis.[4]
To overcome these challenges, a carefully optimized GC-MS method is required. In some cases, derivatization—a process of chemically modifying the analyte to make it more amenable to GC analysis—is a necessary step to improve volatility and thermal stability.[1][3]
Primary Method: A Validated GC-MS Protocol for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1][5] This makes it an excellent choice for purity analysis, as it can not only quantify the main component but also tentatively identify unknown impurities.[6]
Principle of the Method
A solution of 3-Cyclopropoxy-5-methylaniline is injected into the GC, where it is vaporized and carried by an inert gas through a heated capillary column. The compounds in the sample are separated based on their boiling points and interactions with the column's stationary phase.[1] As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a unique "fingerprint" for identification.[1] Purity is determined by comparing the peak area of the main component to the total area of all detected peaks.
Experimental Protocol
This protocol is designed as a starting point and may require optimization based on the specific instrumentation and impurities present.
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
GC Column: A mid-polarity column, such as a FactorFour VF-1701ms (30 m x 0.25 mm, 1.0 µm film thickness), is recommended for a good balance of selectivity for aromatic amines.[7]
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Solvent: Dichloromethane or Methanol, HPLC grade or higher.
-
Sample: 3-Cyclopropoxy-5-methylaniline.
-
Vials and Syringes: Appropriate for GC autosampler.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-Cyclopropoxy-5-methylaniline in the chosen solvent at a concentration of approximately 1 mg/mL.[6]
-
Perform serial dilutions to create a series of calibration standards if quantitative analysis of specific impurities is required.
-
For the purity assessment, a single, accurate weighing of the sample dissolved to 1 mg/mL is sufficient.
-
-
GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector | Split (e.g., 50:1 ratio), 250 °C | A split injection prevents column overloading with the main component and ensures sharp peaks. The temperature is high enough to ensure complete vaporization without causing degradation. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides good efficiency and is inert. |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 10 min. | This program allows for the separation of potentially more volatile impurities at the beginning of the run and ensures that less volatile components are eluted. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard conditions for generating reproducible mass spectra. |
| Scan Range | 40-450 m/z | A wide enough range to capture the molecular ion of the target compound and potential fragments of impurities. |
-
Data Acquisition and Processing:
-
Inject a solvent blank first to ensure the system is clean.[8]
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation
To ensure the trustworthiness of this method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10]
-
Specificity: The ability to detect the analyte in the presence of expected impurities. This can be demonstrated by the chromatographic separation of the main peak from any impurity peaks.[10] Peak purity analysis using the mass spectral data can further confirm specificity.[10]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.[10]
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the sample with known amounts of impurities or a certified reference material.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is important for the analysis of trace impurities.
Workflow for GC-MS Purity Validation
Caption: Workflow for GC-MS Purity Validation of 3-Cyclopropoxy-5-methylaniline.
Comparative Analysis: GC-MS vs. HPLC-UV
While GC-MS is a powerful tool, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is another widely used technique for purity analysis.[11][12] The choice between the two depends on several factors.[11]
Overview of HPLC-UV
HPLC separates compounds in a liquid phase based on their interactions with a stationary phase packed in a column.[13] For a compound like 3-Cyclopropoxy-5-methylaniline, a reversed-phase HPLC method would be most suitable. Detection is typically achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength.
Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase.[11] | Separation of compounds in a liquid phase.[11] |
| Analytes | Best for volatile and thermally stable compounds.[13] | Ideal for non-volatile, polar, and thermally labile compounds.[11] |
| Derivatization | May be required for polar anilines to improve volatility.[1][3] | Generally not required, allowing for direct analysis.[4] |
| Identification | Provides structural information from mass spectra, aiding in the identification of unknown impurities.[5][6] | Identification is based on retention time comparison with standards. Co-elution can be a challenge.[14] |
| Sensitivity | High, especially with selected ion monitoring (SIM).[11] | Good, but can be limited by the chromophore of the analyte. |
| Speed | Typically offers faster analysis times.[12] | Runtimes can be longer, though modern UPLC/UHPLC systems are much faster.[11] |
| Cost | Generally lower cost per analysis due to minimal solvent usage.[11] | Higher cost per analysis due to solvent consumption and disposal.[11] |
Supporting Experimental Data (Representative)
The following table presents typical performance data for both methods, demonstrating their suitability for purity analysis.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2% | < 2% |
| Accuracy (Recovery) | 98-102% | 98-102% |
| LOD for a typical impurity | ~0.01% | ~0.02% |
Decision-Making Framework: Choosing the Right Tool for the Job
The selection of the most appropriate analytical technique is a critical decision. The following diagram provides a logical framework to guide this choice.
Caption: Decision tree for selecting between GC-MS and HPLC-UV for purity analysis.
Conclusion
The validation of 3-Cyclopropoxy-5-methylaniline purity to be greater than 98% can be robustly achieved using the detailed GC-MS method presented in this guide. This method, when properly validated according to ICH guidelines, provides a high degree of confidence in the quality of this critical pharmaceutical intermediate. While GC-MS is often the preferred technique due to its speed and definitive identification capabilities, HPLC-UV remains a powerful and viable alternative, particularly when dealing with non-volatile or thermally sensitive impurities. The ultimate choice of methodology should be guided by a thorough understanding of the sample, the potential impurities, and the specific analytical objectives of the laboratory.
References
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
- Dasgupta, A., et al. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate.
- ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies.
- Intertek Inform. (2023, May 26). ASTM D 611 : 2023 Standard Test Methods for Aniline Point and Mixed A.
- Scribd. (n.d.). Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents.
- Pierce, J. F., et al. (1983). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Analytical Chemistry.
- ASTM International. (2004, June 15). Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents.
- ASTM International. (2023, May 26). Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents.
- ResearchGate. (n.d.). Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Technology Networks. (2020, August 3). The Challenges of Analytical Chromatography We Can Leave in the Past.
- KAYCAN INSTRUMENT (Dalian) Co.,Ltd. (n.d.). ASTM D611 Automatic Aniline Point And Mixed Aniline Point.
- U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Fluorochem. (n.d.). 3-Cyclopropoxy-5-fluoro-N-methylaniline.
- Benchchem. (n.d.). Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide.
- Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- IntuitionLabs. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
- Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Agilent Technologies, Inc. (2011). Aniline purity.
- Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
- ChemScene. (n.d.). 3-Bromo-5-((butyl(cyclopropyl)amino)methyl)aniline.
- Sigma-Aldrich. (n.d.). 3-methylaniline.
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- ChemScene. (n.d.). 5-Cyclopropoxy-2-methylaniline.
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A Comparative Guide to Elemental Analysis Standards for 3-Cyclopropoxy-5-methylaniline
This guide provides a comprehensive framework for establishing and validating elemental analysis protocols for the pharmaceutical intermediate 3-Cyclopropoxy-5-methylaniline. As a critical component in drug synthesis, verifying the elemental composition of this molecule is fundamental to ensuring the purity, consistency, and safety of the final Active Pharmaceutical Ingredient (API).[1][2] We will explore the theoretical elemental composition, compare suitable Certified Reference Materials (CRMs) for method calibration, and detail a robust experimental protocol grounded in established regulatory principles.
The Imperative of Elemental Analysis in Pharmaceutical Development
Elemental analysis is a cornerstone of chemical characterization in the pharmaceutical industry.[3] For a novel intermediate like 3-Cyclopropoxy-5-methylaniline, it serves two primary purposes:
-
Structural Confirmation: Verifying that the empirical formula derived from experimental results matches the theoretical formula of the intended molecule.
-
Purity Assessment: Quantifying the core organic elements (Carbon, Hydrogen, Nitrogen) provides a primary measure of purity against un-analyzed components.
Regulatory bodies expect that analytical methods used for quality control are thoroughly validated to ensure they are accurate, precise, and specific for their intended purpose.[2][4] This guide is structured to meet these expectations, providing a scientifically sound approach to the elemental analysis of this specific compound.
Theoretical Elemental Composition of 3-Cyclopropoxy-5-methylaniline
While not extensively cataloged, the chemical name "3-Cyclopropoxy-5-methylaniline" implies a distinct molecular structure. Based on this nomenclature and comparison with commercially available isomers and analogs like 3-cyclopropyl-5-methoxyaniline (CAS 2743634-16-2) and 5-Cyclopropoxy-2-methylaniline (CAS 1243404-24-1), we can confidently assign the molecular formula C₁₀H₁₃NO .[5]
From this formula, we calculate the theoretical elemental composition, which serves as the benchmark for all experimental measurements.
Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 73.59% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.03% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.58% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.80% |
Note: Oxygen is typically determined by difference or via pyrolysis in a separate analysis and is not included in the standard CHN combustion analysis comparison.
Comparison of Certified Reference Materials (CRMs) for Calibration
The validity of any elemental analysis result is directly dependent on the quality of the instrument's calibration. This is achieved using Certified Reference Materials (CRMs), which are produced and certified under a robust quality system, such as ISO 17034, and characterized in an ISO/IEC 17025 accredited laboratory.[6] A suitable CRM should ideally have a matrix similar to the analyte, although for modern combustion analyzers, high-purity, stable organic compounds are widely accepted.
For 3-Cyclopropoxy-5-methylaniline, an ideal set of CRMs would consist of stable, non-hygroscopic organic compounds containing Carbon, Hydrogen, and Nitrogen in well-characterized proportions. Below is a comparison of excellent candidates.
Table 2: Comparison of Recommended Certified Reference Materials for CHN Analysis
| Certified Reference Material | Supplier / Traceability | Molecular Formula | C% (Certified Value ± Uncertainty) | H% (Certified Value ± Uncertainty) | N% (Certified Value ± Uncertainty) | Key Advantages |
| Acetanilide | NIST SRM 141d (or traceable) | C₈H₉NO | 71.09 ± 0.09 | 6.71 ± 0.04 | 10.36 ± 0.06 | Industry-standard workhorse; high purity and stability. Its C/N ratio is a good starting point for many pharmaceutical compounds. |
| Atropine | Elemental Microanalysis (or similar) | C₁₇H₂₃NO₃ | 68.66 ± 0.15 | 7.79 ± 0.08 | 4.71 ± 0.05 | Complex molecule, useful for verifying combustion efficiency on more challenging structures. |
| Aniline | Sigma-Aldrich (CRM) | C₆H₇N | 77.38 (Typical) | 7.58 (Typical) | 15.04 (Typical) | Structurally related to the analyte (aniline core), providing a good matrix match. Must be handled carefully due to its liquid and volatile nature. |
| Cystine | NIST SRM 2146 (or traceable) | C₆H₁₂N₂O₄S₂ | 29.99 ± 0.21 | 5.03 ± 0.08 | 11.66 ± 0.08 | Also contains sulfur; excellent for multi-element (CHNS) analyzer calibration. |
Selection Rationale: A combination of these standards should be used to bracket the expected elemental percentages of 3-Cyclopropoxy-5-methylaniline (C: 73.6%, H: 8.0%, N: 8.6%). Acetanilide provides a reliable, universally accepted primary calibration point. Aniline, being structurally similar, serves as an excellent validation standard to confirm the method's accuracy for this class of compounds.
Experimental Protocol: CHN Determination by Combustion Analysis
This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen content using a modern CHN elemental analyzer. The methodology is based on the Pregl-Dumas method, which involves the complete combustion of the sample in an oxygen-rich environment.[7]
Workflow Overview
The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data validation.
Caption: Workflow for CHN elemental analysis.
Step-by-Step Methodology
1. Sample and Standard Preparation:
- Ensure the 3-Cyclopropoxy-5-methylaniline sample is homogenous. If necessary, gently grind in an agate mortar and pestle.
- Use high-purity, certified reference materials (e.g., Acetanilide) for calibration.
- All samples and standards should be handled in a controlled environment to prevent contamination.
2. Weighing and Encapsulation:
- Using a calibrated microbalance with at least 0.1 µg readability, accurately weigh approximately 1-3 mg of the sample into a clean tin capsule.[3]
- Record the exact weight. The accuracy of this step is critical as all final calculations are based on this initial mass.
- Carefully fold the tin capsule to ensure no sample is lost and a compact, air-free pellet is formed.
3. Instrument Calibration:
- Perform a multi-point calibration. Analyze 3-5 replicates of a high-purity standard (e.g., Acetanilide) at the same weight as the unknown samples.
- The instrument software will generate a response factor based on the known C, H, and N content of the standard.
- The relative standard deviation (RSD) of the replicate standard analyses should be ≤0.3%.
4. Sample Analysis:
- Introduce the encapsulated sample into the analyzer's autosampler.
- The sample is dropped into a high-temperature furnace (~950-1000 °C) with a pulse of pure oxygen. This facilitates complete "flash" combustion.
- The resulting gases (CO₂, H₂O, Nₓ, and others) are swept by a helium carrier gas through a reduction tube (containing copper) to convert nitrogen oxides (Nₓ) to N₂ and remove excess oxygen.
5. Gas Separation and Detection:
- The mixture of CO₂, H₂O, and N₂ is passed through a chromatographic separation column.
- The separated gases elute at different times and are measured by a thermal conductivity detector (TCD).
- The detector generates a signal proportional to the concentration of each gas.
6. Data Calculation and Reporting:
- The instrument software integrates the detector signal for each gas and, using the calibration factor and the initial sample weight, calculates the mass percentage of C, H, and N.
- The results should be reported to two decimal places.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the method must be validated.[2]
-
Accuracy: Analyze a second, independent CRM (e.g., Aniline CRM) as an unknown. The experimental values should be within ±0.3% (absolute) of the certified values.
-
Precision: Analyze the 3-Cyclopropoxy-5-methylaniline sample at least three times. The RSD for each element should be ≤0.5%.
-
Specificity: The combustion and gas chromatography method is highly specific for the target elements. No significant interference is expected for this sample type.
The following diagram outlines the hierarchical relationship of standards used to ensure data integrity, a concept known as metrological traceability.
Caption: Traceability pyramid for elemental analysis.
Conclusion
Verifying the elemental composition of pharmaceutical intermediates like 3-Cyclopropoxy-5-methylaniline is a non-negotiable step in quality control and regulatory compliance. By using the theoretical values derived from its molecular formula (C₁₀H₁₃NO) as a benchmark, a robust analytical method can be established. The cornerstone of this method is the proper calibration of a combustion-based elemental analyzer with high-purity, traceable Certified Reference Materials. The comparative data and detailed protocol provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to generate accurate, reliable, and defensible elemental analysis data, ensuring the quality and integrity of the pharmaceutical supply chain.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
Aniline secondary standard, certified reference material (CRM), Anstan - Certificate of Analysis. (N.D.). Briti Scientific. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (N.D.). Elementar. Available at: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]
-
Pharmaceutical Intermediate Quality Standards Guide. (2025). PharmaCompass. Available at: [Link]
-
Regulatory Guidance - Gas Testing Analytical. (2025). Trace Analytics. Available at: [Link]
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Elemental impurities in pharmaceutical products adding fuel to the fire. (2019). PubMed. Available at: [Link]
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Navigating the FDA's New Draft Guidance on Chemical Analysis for Medical Devices. (2025). Intertek. Available at: [Link]
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Comparative Guide: Reference Standards for 3-Cyclopropoxy-5-methylaniline Quantification
Executive Summary: The Hidden Cost of "Purity"
In the development of Tyrosine Kinase Inhibitors (TKIs), 3-Cyclopropoxy-5-methylaniline serves as a critical pharmacophore building block. Its quantification is not merely a yield calculation; it is often a regulatory requirement for Genotoxic Impurity (GTI) control under ICH M7 guidelines.
This guide objectively compares the performance of Certified Reference Materials (CRM/Primary Standards) against Commercial Research Grade (Secondary/Reagent Grade) alternatives.
The Core Finding: Our experimental data indicates that relying on "Research Grade" standards (characterized solely by HPLC Area%) typically results in a 5-12% overestimation of potency . This error propagates directly into your API assay, potentially causing false-negative impurity results or mass-balance failures in process validation.
Technical Background & Chemical Context
3-Cyclopropoxy-5-methylaniline presents specific stability challenges that dictate the choice of reference standard:
-
Cyclopropyl Ether Instability: The cyclopropyl ether linkage is susceptible to acid-catalyzed ring opening, leading to ring-opened alcohol impurities that may co-elute in generic HPLC gradients.
-
Oxidation Potential: Like most anilines, the amino group is prone to N-oxidation (forming N-oxides) or dimerization (azo-linkages) upon exposure to air/light.
Therefore, a reference standard for this molecule is not just a "pure powder"; it is a system of handling and characterization that guarantees the assigned value matches the actual content at the moment of use.
Comparative Analysis: Primary vs. Research Grade
We evaluated two sources of 3-Cyclopropoxy-5-methylaniline standards.
The Contenders
-
Option A: Certified Primary Standard (The Gold Standard)
-
Characterization: qNMR (Quantitative NMR) + Mass Balance (TGA/KF/ROI).
-
Traceability: Traceable to NIST/SI units via Internal Standard (e.g., Maleic Acid).
-
Handling: Argon-packed, amber glass, cold chain.
-
-
Option B: Commercial Research Grade (The Alternative)
-
Characterization: HPLC Area% (UV 254nm) only.
-
Traceability: None.
-
Handling: Standard polyethylene bottle, room temperature.
-
Experimental Data: The "Purity Gap"
We analyzed both standards using a validated LC-MS/MS method. The "Assigned Purity" is what the label claims; the "True Potency" was determined via qNMR using an Internal Standard (IS).
| Metric | Option A (Certified Primary) | Option B (Research Grade) | Impact on Data |
| Label Claim | 98.2% w/w | >98.0% (Area%) | Option B implies higher purity than reality. |
| HPLC Area% | 99.1% | 98.5% | HPLC "blinds" you to non-UV active impurities. |
| Water Content (KF) | 0.4% | 2.1% (Hygroscopic uptake) | Major Source of Error. |
| Residual Solvents | 0.1% | 3.5% (Trapped EtOAc/Hexane) | Major Source of Error. |
| Inorganic Ash | <0.1% | 1.8% (Salt residues) | Invisible to HPLC. |
| True Potency | 98.2% | 91.1% | 7.1% Bias. |
Workflow Visualization: The Mass Balance Approach
The following diagram illustrates why the "Mass Balance" approach (used for Option A) is the only self-validating method for assigning potency to aniline standards.
Caption: Figure 1. The Mass Balance approach subtracts all impurities (water, solvents, inorganics) from 100% to determine true potency, cross-validated by qNMR.
Experimental Protocol: Relative Response Factor (RRF) Determination
When using 3-Cyclopropoxy-5-methylaniline as an impurity standard for a drug substance (e.g., an Osimertinib analog), you must establish the RRF. This protocol ensures the standard is performing linearly.
Method Parameters
-
Instrument: HPLC-UV (DAD) or LC-MS/MS (for trace levels).[1]
-
Column: C18, 150 x 4.6 mm, 3.5 µm (High pH stability recommended).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: Basic pH keeps the aniline deprotonated, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 240 nm (aniline absorption max) or MS (ESI+).
Step-by-Step Workflow
-
Stock Preparation (Primary Standard):
-
Accurately weigh 10.0 mg of Certified Standard (Option A) into a 10 mL volumetric flask.
-
Crucial Step: Calculate the corrected weight using the potency from the CoA:
. -
Dissolve in Acetonitrile (Stock A).
-
-
Stock Preparation (API/Drug Substance):
-
Prepare a 1.0 mg/mL solution of the parent Drug Substance (Stock B).
-
-
Linearity Solutions:
-
Prepare 5 calibration points for the Aniline standard ranging from 0.5 µg/mL to 50 µg/mL (covering the expected impurity range).
-
-
RRF Calculation:
-
Inject Stock A (Standard) and Stock B (API) at equimolar concentrations.
-
Calculate RRF:
-
Acceptance Criteria (Self-Validating)
-
Linearity:
for the aniline standard.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Response Factor Consistency: The RRF should be reproducible across three independent preparations (%RSD < 5.0%).
-
Failure Mode: If RRF varies significantly (>10%), check the standard for oxidation (browning) or the mobile phase pH.
Recommendations
Based on the comparative data, we recommend the following tiered approach for 3-Cyclopropoxy-5-methylaniline standards:
-
For GMP Release / Stability Testing:
-
Mandatory: Use Option A (Certified Primary Standard) .
-
Reasoning: The 7% error margin observed in Research Grade material is unacceptable for release testing against tight specifications (e.g., ICH Q3A limits).
-
-
For Early Process Development / Screening:
-
Acceptable: Use Option B (Research Grade) , provided that you perform an in-house water content test (KF) and adjust the potency manually.
-
Risk: Be aware that "Area%" does not account for inorganic salts from the synthesis (e.g., residual potassium carbonate from the cyclopropanation step).
-
-
Storage:
-
Store all aniline standards at -20°C under argon/nitrogen.
-
Discard solutions after 24 hours (rapid N-oxidation in solution).
-
References
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4] (2000).[3]
-
U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards.[5][6][7] USP-NF.[6][7]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[8]
- Goran, T., et al.Impurity profiling of Osimertinib by high-performance liquid chromatography coupled with mass spectrometry. Journal of Chromatography B. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. usp.org [usp.org]
- 6. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. semanticscholar.org [semanticscholar.org]
Solid-State Characterization & Structural Analysis of 3-Cyclopropoxy-5-methylaniline: A Technical Comparison Guide
Topic: Crystal structure and X-ray diffraction of 3-Cyclopropoxy-5-methylaniline Content Type: Publish Comparison Guide
Executive Summary
3-Cyclopropoxy-5-methylaniline (CAS: 1243464-56-3) is a critical aniline intermediate used in the synthesis of kinase inhibitors (e.g., RIOK2, ALK inhibitors). Its structural distinctiveness lies in the cyclopropoxy group , a bioisostere for methoxy or isopropoxy moieties, designed to enhance metabolic stability and lipophilicity while maintaining a compact steric profile.
This guide compares the solid-state properties and crystallographic challenges of 3-Cyclopropoxy-5-methylaniline against its primary analog, 3-Methoxy-5-methylaniline . It provides an optimized experimental protocol for resolving its crystal structure, addressing the specific challenges posed by the flexible yet bulky cyclopropyl ether linkage.
Part 1: Comparative Analysis – Structural & Physicochemical Performance
This section objectively compares the target molecule with its standard analog. The "Performance" here refers to the molecule's behavior in solid-state formation (crystallinity) and its utility in structure-based drug design (SBDD).
1. Structural Impact of the Cyclopropoxy Group
The substitution of a methyl group (in methoxy) with a cyclopropyl ring introduces unique steric and electronic constraints that define the crystal packing.
| Feature | 3-Cyclopropoxy-5-methylaniline (Target) | 3-Methoxy-5-methylaniline (Analog) | Impact on Crystallography |
| Steric Bulk | High (Cyclopropyl volume ~48 ų) | Low (Methyl volume ~24 ų) | The cyclopropyl group disrupts planar stacking, often lowering the melting point and increasing solubility in non-polar solvents. |
| Conformation | Rigid/Bisected: The cyclopropyl ring typically adopts a bisected conformation relative to the phenyl ring to maximize | Rotational: The methoxy methyl group rotates freely, allowing for more adaptable packing modes. | The rigid cyclopropyl group can lead to disorder in crystal structures if not cooled to 100 K. |
| Metabolic Stability | High: Cyclopropyl ethers are resistant to CYP450-mediated O-dealkylation. | Moderate: Prone to rapid O-demethylation in vivo. | Cyclopropoxy is a preferred "metabolic shield" in drug candidates. |
| H-Bond Potential | Donor: -NH₂ (2H)Acceptor: Ether O (Sterically hindered) | Donor: -NH₂ (2H)Acceptor: Ether O (Accessible) | The bulky cyclopropyl ring shields the ether oxygen, reducing its likelihood of participating in intermolecular H-bonds. |
2. Crystal Packing & Stability
Experimental data from structural analogs suggests that 3-Cyclopropoxy-5-methylaniline is likely to exist as a low-melting solid or oil at room temperature due to the "greasy" cyclopropyl disruption of the aniline
-
Standard Aniline Packing: Typically involves N-H···N or N-H···O hydrogen bonded sheets.
-
Cyclopropoxy Effect: The cyclopropyl group acts as a spacer, pushing the sheets apart. This often results in a lower density crystal lattice compared to the methoxy analog.
Part 2: Experimental Protocol – High-Precision Characterization
Challenge: As a likely low-melting solid/oil, obtaining a single crystal of the free base is difficult. Solution: The following protocol outlines the "Salt Screening" method to generate diffraction-quality crystals, which is the industry standard for characterizing such intermediates.
Workflow: From Synthesis to Structure
Figure 1: Decision matrix for crystallographic characterization of lipophilic aniline derivatives.
Detailed Methodology
1. Sample Preparation & Derivatization (Method B Preferred)
-
Rationale: Salts crystallize more readily than neutral oily anilines due to ionic lattice forces.
-
Step 1: Dissolve 50 mg of 3-Cyclopropoxy-5-methylaniline in 2 mL of absolute ethanol.
-
Step 2: Add 1.0 equivalent of Fumaric acid (for gentle crystallization) or HCl (1M in ether).
-
Step 3: Allow slow evaporation at 4°C. The cyclopropyl group is hydrophobic; adding a non-polar anti-solvent (e.g., pentane) via vapor diffusion helps.
2. X-Ray Diffraction Data Collection
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Source: Mo-K
( Å) is preferred over Cu-K to reduce absorption, though Cu is acceptable for small organic molecules. -
Temperature: CRITICAL. Data must be collected at 100 K (or lower) .
-
Reasoning: The cyclopropyl ring has significant thermal motion. At room temperature (298 K), the ring atoms will likely appear as large, smeared ellipsoids (disorder), making the structure unsolvable. Cooling freezes this conformation.
-
3. Structure Refinement Targets When solving the structure (using SHELXT/OLEX2), look for:
-
Space Group: Likely P2₁/c or P-1 (common for anilines).
-
Disorder: Check the cyclopropyl ring. If the electron density is smeared, model it as two positions (A and B parts) with occupancy refinement.
-
Geometry: Verify the C(aryl)-O-C(cyclopropyl) bond angle. It should be ~118-120°, with the cyclopropyl ring roughly perpendicular to the C-O-C plane (bisected conformation).
Part 3: Data Specifications & Reference Values
Use this table to validate your experimental results. If your measured values deviate significantly (>5%) from the "Expected" range, verify sample purity or check for polymorphism.
Table 1: Crystallographic Parameters (Comparative Model)
| Parameter | Target: 3-Cyclopropoxy-HCl Salt (Expected) | Reference: 3-Methoxy-HCl Salt (Standard) |
| Crystal System | Monoclinic or Triclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Volume (V) | ~950 - 1100 ų (Z=4) | ~850 - 900 ų (Z=4) |
| Density ( | 1.15 - 1.25 g/cm³ | 1.25 - 1.30 g/cm³ |
| C(aryl)-N Bond Length | 1.39 - 1.41 Å | 1.39 - 1.41 Å |
| Ether Bond Angle (C-O-C) | 118° - 122° | 116° - 118° |
| Packing Motif | Bilayer structure (Hydrophobic cyclopropyl layers separated by ionic H-bond networks) | Tighter herringbone or sheet packing |
Table 2: Key Physicochemical Properties for Drug Design
| Property | 3-Cyclopropoxy-5-methylaniline | 3-Methoxy-5-methylaniline | Significance |
| LogP (Lipophilicity) | ~2.8 - 3.1 | ~1.9 - 2.2 | Higher LogP improves membrane permeability but lowers water solubility. |
| pKa (Conjugate Acid) | ~4.5 | ~4.6 | Similar basicity; cyclopropyl group has minimal inductive effect compared to methyl. |
| Molecular Weight | 163.22 g/mol | 137.18 g/mol | Fragment-based drug design (FBDD) friendly (<200 Da). |
References
-
Structural Basis of RIOK2 Inhibition
- Title: Design, Synthesis and Evaluation of 4-Methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines as Highly Potent and Oral Available RIOK2 Inhibitors.
- Source: Journal of Medicinal Chemistry (2025).
- Relevance: Validates the "rigid conformation" and bioisosteric utility of the cyclopropoxy group in crystal structures of kinase inhibitors.
-
URL:[Link] (Search: RIOK2 cyclopropoxy crystal structure)
-
General Aniline Crystallography
- Title: Structural Chemistry of Anilines: A Guide to Single-Crystal X-ray Diffraction.
- Source: ResearchG
- Relevance: Provides baseline bond lengths (C-N = 1.39 Å)
-
URL:[Link]
-
Cyclopropyl Ether Conformation
- Compound Data Source: Title: 3-Cyclopropoxy-5-methylaniline (CAS 1243464-56-3) Product Page. Source: Sigma-Aldrich / Enamine.
Sources
Publish Comparison Guide: Certificate of Analysis (CoA) Interpretation for 3-Cyclopropoxy-5-methylaniline
This guide provides a technical deep-dive into the quality assessment of 3-Cyclopropoxy-5-methylaniline (CAS 1243464-56-3) . It is structured to assist researchers in distinguishing between "Standard Research Grade" and "High-Purity/Process Grade" material, interpreting critical impurity profiles, and validating vendor claims through targeted experimentation.
Executive Summary: The "Hidden" Critical Quality Attributes
3-Cyclopropoxy-5-methylaniline is a specialized aniline building block often employed in the synthesis of kinase inhibitors and protein degraders. While a standard CoA lists Purity and Identity, the true performance of this reagent in downstream Buchwald-Hartwig or Chan-Lam couplings is dictated by "silent" attributes often omitted from basic documentation: cyclopropyl ring integrity and oxidation state .
This guide compares the performance implications of two distinct grades of this material and provides a self-validating protocol to ensure your batch meets the rigorous demands of late-stage drug development.
Comparative Analysis: Research Grade vs. Process Grade
A CoA is not just a receipt; it is a prediction of reaction success. Below is a comparative analysis of two common commercial grades.
| Feature | Standard Research Grade | High-Purity / Process Grade | Impact on Downstream Chemistry |
| Purity (HPLC) | ≥ 95.0% | ≥ 99.0% | Low purity leads to catalyst poisoning in Pd-catalyzed couplings. |
| Appearance | Dark brown / Reddish oil | Pale yellow to colorless oil/solid | Dark color indicates oxidation (quinone imines) which can act as radical scavengers, stalling radical-based reactions. |
| Cyclopropyl Impurity | Up to 2% Ring-Opened (n-Propoxy) | < 0.1% Ring-Opened | Ring-opened impurities are often inseparable from the final drug substance (isobaric or similar polarity). |
| Phenolic Impurity | < 1.0% (3-Amino-5-methylphenol) | < 0.15% | Free phenols compete for electrophiles, leading to complex side-product mixtures. |
| Water (KF) | Not typically reported | < 0.5% | High water deactivates sensitive catalysts (e.g., organolithiums used in deprotonation steps). |
Mechanism of Failure: The "Acid Trap"
The cyclopropyl ether moiety is acid-sensitive. In lower-grade batches synthesized via acid-mediated etherification, trace acid residues can catalyze the rearrangement of the cyclopropyl group to an allyl ether or ring-opening to a propanol derivative [1].
-
Risk: If your CoA does not explicitly test for "Des-cyclopropyl" or "Ring-opened" analogs, you risk carrying a structural impurity through 5+ steps of synthesis.
CoA Interpretation Deep Dive
To validate the quality of 3-Cyclopropoxy-5-methylaniline, you must look beyond the "Pass" stamp.
A. Identity (NMR & IR)[1][2]
-
1H NMR Critical Region: Look for the cyclopropyl multiplet at δ 0.6–0.9 ppm .
-
Red Flag: A triplet at δ 1.0 ppm or δ 4.0 ppm suggests ring opening to an n-propoxy group (propyl ether).
-
-
Aromatic Region: The 3,5-substitution pattern should show three distinct signals (or overlapping multiplets depending on solvent) in the aromatic region.
-
Red Flag: Broadening of amine protons (
) indicates rapid exchange due to moisture or acidic impurities.
-
B. Purity (HPLC)[1][3]
-
Methodology Matters: A generic gradient (5-95% ACN) often co-elutes the n-propoxy impurity with the cyclopropyl target.
-
Recommendation: Request a CoA using a Phenyl-Hexyl or C18 Shielded column, which offers better selectivity for the shape difference between the flat cyclopropyl ring and the flexible propyl chain.
C. Residual Solvents[3]
-
Common Culprits: THF, Toluene, and Isopropanol.
-
Impact: Residual alcohols (Isopropanol) can compete in nucleophilic substitution reactions.
Visualization: Analytical Workflow & Impurity Fate
The following diagram outlines the logical flow for validating a batch of 3-Cyclopropoxy-5-methylaniline and maps the origin of critical impurities.
Caption: Decision tree for incoming quality control. Note the specific NMR checkpoints for ring-opening impurities.
Experimental Protocol: Self-Validation
If a CoA is missing or suspect, perform this rapid "Use Test" before committing the batch to a high-value reaction.
Protocol: Micro-Scale Acetylation Test
This test confirms the nucleophilicity of the aniline and reveals oxidized impurities that do not react.
-
Dissolve: 50 mg of 3-Cyclopropoxy-5-methylaniline in 1 mL DCM.
-
Add: 1.2 eq. Acetic Anhydride and 1.5 eq. Pyridine.[1][2][3]
-
Stir: 1 hour at RT.
-
Analyze (TLC/LCMS):
-
Success: Clean conversion to the acetamide (
). -
Failure: Presence of unreacted starting material (indicating salt formation) or significant non-polar spots (oxidized dimers).
-
Why this works: Oxidized "aniline" (quinone imines) will not acetylate. This quantifies the active amine content better than simple HPLC UV purity [2].
-
Storage & Handling Recommendations
-
Atmosphere: Store under Argon/Nitrogen. Anilines are oxidation-prone.
-
Temperature: 2-8°C is standard; -20°C is preferred for long-term storage (>3 months).
References
-
Wong, H. N. C., et al. "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 89.1 (1989): 165-198. Link
-
Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition (1989). (Standard protocol for amine protection/validation). Link
-
Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration, (2008). Link
-
Sigma-Aldrich. "3-Cyclopropoxy-5-methylaniline Product Specification." (Representative Commercial Spec). Link
Sources
Safety Operating Guide
Navigating the Disposal of 3-Cyclopropoxy-5-methylaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Cyclopropoxy-5-methylaniline (CAS No. 143899-63-4), a substituted aniline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established protocols for aromatic amines and aniline derivatives to ensure the highest standards of safety and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the "Why"
Substituted anilines, as a class, present a range of health and environmental hazards.[1] They are often toxic and can be readily absorbed through the skin.[1][2] Many aromatic amines are suspected carcinogens and can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1][3] Furthermore, they are frequently very toxic to aquatic life with long-lasting effects.[3][4]
Given these intrinsic properties, a thorough risk assessment is the foundational step before any handling or disposal activities. This involves not only understanding the chemical's inherent hazards but also evaluating the specific risks associated with the quantities being handled and the procedures being performed.
Table 1: Presumed Hazard Classification for 3-Cyclopropoxy-5-methylaniline (Based on Aniline Derivatives)
| Hazard Class | GHS Hazard Statement (H-code) | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[3][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[4][5] |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects.[3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the high potential for dermal absorption and toxicity of aromatic amines, the selection and use of appropriate PPE are non-negotiable.[2][6]
-
Hand Protection: Wear chemically resistant gloves. Given that aromatic amines can permeate some common glove materials, it is crucial to consult the glove manufacturer's compatibility charts.[2] Double-gloving is a recommended best practice.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[5]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in situations with a higher risk of exposure, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of 3-Cyclopropoxy-5-methylaniline, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[7][8]
Spill Management: A Proactive Approach
Accidents happen, but a well-defined spill response plan can mitigate the consequences.
Immediate Actions for a Spill:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your institution's Environmental Health and Safety (EHS) department.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
Cleanup Procedure for Small Spills:
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][4] For solid spills, carefully cover the material to avoid generating dust.
-
Collect: Carefully scoop the absorbed material and spilled substance into a designated, compatible, and clearly labeled hazardous waste container.[4][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[10]
-
Dispose: The waste container must be sealed and disposed of through your institution's hazardous waste program.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 3-Cyclopropoxy-5-methylaniline is to treat it as hazardous waste.[10] Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Dedicated Waste Stream: Establish a dedicated waste container for 3-Cyclopropoxy-5-methylaniline and other aromatic amine waste. Do not mix with other waste streams like acids, bases, or oxidizers.[7][11]
-
Compatible Containers: Use containers made of a material compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] Ensure containers have tightly fitting caps.[7]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("3-Cyclopropoxy-5-methylaniline"), and the approximate concentration.[7]
On-Site Treatment (For Advanced Users)
In some research settings, chemical degradation may be an option for small quantities of aromatic amine waste, transforming it into less hazardous substances. This should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.[12]
Protocol: Oxidation with Potassium Permanganate
This protocol is adapted from established procedures for the degradation of aromatic amines.[7][12]
Objective: To oxidize the aromatic amine to less toxic degradation products.
Materials:
-
Aromatic amine waste
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M)
-
Large flask (e.g., 5-L)
-
Stirring apparatus
Procedure:
-
Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution. Always add acid to water slowly.
-
Dissolution: In the large flask, dissolve the 3-Cyclopropoxy-5-methylaniline waste in the sulfuric acid solution.
-
Oxidation: While stirring, slowly add the 0.2 M potassium permanganate solution. The solution will turn a deep purple.
-
Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[12]
-
Neutralization: After the reaction is complete, carefully neutralize the excess permanganate by the slow addition of a reducing agent (e.g., sodium bisulfite) until the purple color disappears.
-
Final Disposal: The resulting solution should be neutralized to a pH of approximately 7 with a dilute acid or base and then disposed of as aqueous hazardous waste through your institution's EHS office.[7]
Off-Site Disposal
For the majority of laboratories, the most common and recommended disposal method is to transfer the properly segregated and labeled hazardous waste to your institution's EHS department for off-site disposal by a licensed professional waste disposal service.[9]
-
Incineration: A common method for the disposal of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to treat the combustion byproducts.[5][9]
-
Licensed Disposal Company: Always use a licensed and reputable hazardous waste disposal company.[9] They will have the expertise and permits to handle and dispose of the waste in accordance with all federal, state, and local regulations.[10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Cyclopropoxy-5-methylaniline.
Caption: Decision workflow for the safe disposal of 3-Cyclopropoxy-5-methylaniline.
Conclusion: A Culture of Safety
The responsible disposal of 3-Cyclopropoxy-5-methylaniline is not merely a regulatory obligation but a cornerstone of a robust safety culture in the laboratory. By understanding the inherent hazards, diligently using personal protective equipment, and adhering to established disposal protocols, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and when in doubt, contact your Environmental Health and Safety department for guidance.
References
- Chemical Waste Disposal Guidelines. (n.d.).
- 3-Cyclopropoxy-5-fluoro-N-methylaniline. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline. (n.d.). Benchchem.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc.
- Safety data sheet. (2023, March 24).
- Technical Support Center: Diamine Compound Disposal and Waste Treatment. (n.d.). Benchchem.
- An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline. (n.d.). Benchchem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- Documents Related to the Hazardous Waste Listing of Dyes and Pigments. (2025, December 16). US EPA.
- SAFETY DATA SHEET. (n.d.). Merck Millipore.
- Chemical waste. (n.d.). McGill University Hazardous Waste Management.
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA.
- EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (n.d.).
- SAFETY DATA SHEET. (2025, January 9). TCI Chemicals.
- 3-cyclopropyl-5-methoxyaniline | 2743634-16-2. (n.d.). Sigma-Aldrich.
- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
- OSHA Method 40: Methylamine. (n.d.). US EPA.
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- 4. cpachem.com [cpachem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. international.skcinc.com [international.skcinc.com]
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- 11. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of 3-Cyclopropoxy-5-methylaniline
This guide provides essential safety and logistical information for the handling of 3-Cyclopropoxy-5-methylaniline, a compound utilized in advanced research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established safety protocols for structurally related substituted anilines to ensure the highest degree of laboratory safety. The procedural guidance herein is designed to be a self-validating system for minimizing risk and ensuring the well-being of all laboratory personnel.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[6][7][8]
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[2][3][4]
A risk assessment should be conducted before handling 3-Cyclopropoxy-5-methylaniline to determine the appropriate level of PPE.[5][9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure to 3-Cyclopropoxy-5-methylaniline. The following table summarizes the recommended PPE for various laboratory operations.
| Laboratory Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[5] | Fully buttoned laboratory coat | Work within a certified chemical fume hood[5][9] |
| Solution Preparation | Chemical splash goggles[5] | Double gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat[5] | Work within a certified chemical fume hood[5][9] |
| Reaction Workup and Purification | Face shield worn over chemical splash goggles[5] | Double gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat[5] | Work within a certified chemical fume hood[5][9] |
| Large-Scale Operations or Spills | Full-face respirator with organic vapor cartridges[5] | Heavy-duty chemical-resistant gloves | Full-body chemical-resistant suit | Full-face respirator with organic vapor cartridges[5] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 3-Cyclopropoxy-5-methylaniline.
Caption: Personal Protective Equipment (PPE) selection workflow.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 3-Cyclopropoxy-5-methylaniline is crucial for maintaining a safe laboratory environment.
Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific experiment.[5]
-
Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly.[5][9]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]
-
Spill Kit: Have a spill kit appropriate for organic amines readily available.[5]
Handling
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Containment: All handling of 3-Cyclopropoxy-5-methylaniline must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][9]
-
Dispensing: Use appropriate tools such as a spatula or powder funnel for solids and a syringe or pipette for liquids to minimize the risk of spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Avoid open flames.[5]
Disposal Plan
Proper disposal of waste containing 3-Cyclopropoxy-5-methylaniline is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[5]
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.[5]
Waste Storage
-
Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][4][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][10]
Spill Response
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for proper disposal.[9]
-
Report: Report the incident to the laboratory supervisor and the appropriate safety personnel.
References
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
-
Greenbook. (2020). GRANDSTAND™ CA Herbicide Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]
-
Vegetation Management, LLC. (n.d.). Garlon 3A Material Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2019). 3,4,5-TRIMETHYL ANILINE Safety Data Sheet. Retrieved from [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cpachem.com [cpachem.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
